molecular formula C11H17NO2 B1325488 2-(3-Ethylhexanoyl)oxazole CAS No. 898759-35-8

2-(3-Ethylhexanoyl)oxazole

Cat. No.: B1325488
CAS No.: 898759-35-8
M. Wt: 195.26 g/mol
InChI Key: FDDHKQDUVYSDBK-UHFFFAOYSA-N
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Description

2-(3-Ethylhexanoyl)oxazole is a useful research compound. Its molecular formula is C11H17NO2 and its molecular weight is 195.26 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethyl-1-(1,3-oxazol-2-yl)hexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-3-5-9(4-2)8-10(13)11-12-6-7-14-11/h6-7,9H,3-5,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDDHKQDUVYSDBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC)CC(=O)C1=NC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20642062
Record name 3-Ethyl-1-(1,3-oxazol-2-yl)hexan-1-one
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URL https://comptox.epa.gov/dashboard/DTXSID20642062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898759-35-8
Record name 3-Ethyl-1-(1,3-oxazol-2-yl)hexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

physicochemical properties of 2-(3-Ethylhexanoyl)oxazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2-(3-Ethylhexanoyl)oxazole

Introduction

This compound is a substituted oxazole derivative with potential applications in medicinal chemistry and drug development. The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, a scaffold found in numerous biologically active compounds. The physicochemical properties of a lead compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This guide provides a comprehensive overview of the core , detailing robust experimental protocols for their determination and discussing the implications of these properties for drug development.

Chemical Identity and Structure

A precise understanding of the molecule's structure is the foundation for all physicochemical characterization.

  • IUPAC Name: 1-(1,3-oxazol-2-yl)-3-ethylhexan-1-one

  • CAS Number: 898759-35-8[]

  • Molecular Formula: C11H17NO2[]

  • Molecular Weight: 195.26 g/mol []

  • Chemical Structure:

    
    
    

The structure reveals a chiral center at the 3-position of the ethylhexanoyl chain, meaning the compound can exist as a racemic mixture of two enantiomers. For the purposes of this guide, we will consider the properties of the racemate unless otherwise specified. The presence of the oxazole ring, a weak base, and the alkyl chain suggest a molecule with moderate lipophilicity and potential for specific chemical interactions.

Spectroscopic Characterization

Prior to extensive physicochemical profiling, structural confirmation and purity assessment are paramount. This is typically achieved through a combination of spectroscopic and chromatographic techniques.

Table 1: Spectroscopic and Chromatographic Data for this compound
Technique Expected Observations
¹H NMR Signals corresponding to the oxazole ring protons, the ethyl and propyl groups of the side chain, and the methylene protons adjacent to the carbonyl group.
¹³C NMR Resonances for the oxazole ring carbons, the carbonyl carbon, and the aliphatic carbons of the side chain.
Mass Spectrometry (MS) A molecular ion peak [M+H]⁺ at m/z 196.13, consistent with the molecular weight.
Infrared (IR) Spectroscopy Characteristic absorption bands for the C=O stretch of the ketone, C=N and C-O stretching of the oxazole ring, and C-H stretching of the alkyl groups.
Purity (HPLC-UV) >98% purity, determined by peak area normalization at a suitable UV wavelength (e.g., 254 nm).

Lipophilicity: Partition Coefficient (LogP)

Lipophilicity is a critical parameter that influences a drug's solubility, permeability across biological membranes, and binding to plasma proteins. It is commonly expressed as the logarithm of the partition coefficient (LogP) between octan-1-ol and water.

Experimental Protocol: Shake-Flask Method (OECD Guideline 107)
  • Preparation of Solutions: Prepare a stock solution of this compound in octan-1-ol. Create a series of dilutions from this stock.

  • Partitioning: Mix equal volumes of the octan-1-ol solution and phosphate-buffered saline (PBS, pH 7.4) in a separatory funnel.

  • Equilibration: Shake the funnel for a sufficient time to allow for partitioning equilibrium to be reached.

  • Phase Separation: Allow the two phases to separate completely.

  • Quantification: Determine the concentration of the compound in both the octan-1-ol and aqueous phases using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: Calculate the LogP using the formula: LogP = log([Compound]octanol / [Compound]aqueous).

Visualization of LogP Determination Workflow

LogP_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Stock Solution (in Octanol) Mix Mix & Shake Stock->Mix PBS PBS (pH 7.4) PBS->Mix Separate Phase Separation Mix->Separate HPLC HPLC-UV Analysis Separate->HPLC Octanol & Aqueous Phases Calc Calculate LogP HPLC->Calc

Caption: Workflow for LogP determination via the shake-flask method.

Table 2: Illustrative Lipophilicity Data
Parameter Value Implication
LogP 2.8Indicates moderate lipophilicity, suggesting good potential for membrane permeability without excessive partitioning into adipose tissue.

Aqueous Solubility

Solubility is a prerequisite for absorption. Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability.

Experimental Protocol: Thermodynamic Solubility Assay
  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing buffers at different pH values (e.g., pH 2.0, 5.0, 7.4).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated HPLC-UV method.

Table 3: Illustrative Aqueous Solubility Data
pH Solubility (µg/mL) Interpretation
2.0150Higher solubility due to protonation of the oxazole nitrogen.
5.085Intermediate solubility.
7.450Lower solubility of the neutral form, but still within a workable range for many oral formulations.

Ionization Constant (pKa)

The pKa value indicates the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms. This is crucial as the ionization state affects solubility, permeability, and receptor binding. The oxazole ring is weakly basic.[2]

Experimental Protocol: Potentiometric Titration
  • Solution Preparation: Dissolve a known amount of this compound in a suitable co-solvent system (e.g., methanol/water) to ensure solubility.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH with a calibrated electrode.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve.

Visualization of pKa Determination Workflow

pKa_Workflow cluster_setup Setup cluster_measurement Measurement cluster_result Result Sample Dissolve Compound in Co-solvent Titration Potentiometric Titration (Monitor pH) Sample->Titration Titrant Standardized HCl Titrant->Titration Plot Plot pH vs. Titrant Volume Titration->Plot pKa Determine pKa from Inflection Point Plot->pKa

Caption: Workflow for pKa determination via potentiometric titration.

Table 4: Illustrative Ionization Data
Parameter Value Implication
pKa (Basic) 1.5The oxazole nitrogen is a very weak base. The compound will be predominantly in its neutral form at physiological pH (7.4), which favors membrane permeability.

Chemical Stability

Assessing the chemical stability of a compound under various stress conditions is essential to determine its shelf-life and identify potential degradation pathways. The oxazole ring can be susceptible to hydrolysis, photolysis, and oxidation.[3][4]

Experimental Protocol: Forced Degradation Study (ICH Q1A/Q1B)
  • Stress Conditions: Prepare solutions of this compound and expose them to the following conditions:

    • Acidic: 0.1 M HCl at 60°C

    • Basic: 0.1 M NaOH at 60°C

    • Oxidative: 3% H₂O₂ at room temperature

    • Thermal: Solid and solution at 60°C

    • Photolytic: Expose to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[3]

  • Time Points: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Analysis: Analyze the samples using a stability-indicating HPLC method (e.g., with a photodiode array detector) to quantify the parent compound and detect any degradation products.

Table 5: Illustrative Stability Data
Condition % Degradation (48h) Potential Degradation Pathway
0.1 M HCl, 60°C < 5%Relatively stable to acid.
0.1 M NaOH, 60°C ~20%Susceptible to base-catalyzed hydrolysis of the oxazole ring.
3% H₂O₂, RT ~15%Moderate susceptibility to oxidation.
60°C (Solution) < 2%Thermally stable in solution.
Photolytic ~10%Some degradation upon exposure to light, suggesting the need for light-protected storage.

Solid-State Properties

The solid-state properties, such as melting point and crystal form, affect manufacturing, formulation, and stability.

Experimental Protocol: Melting Point Determination
  • Sample Preparation: Place a small amount of the crystalline solid into a capillary tube.

  • Measurement: Use a calibrated melting point apparatus to heat the sample at a controlled rate.

  • Observation: Record the temperature range from the point at which the first drop of liquid appears to the point at which the entire sample is liquid.

Table 6: Illustrative Solid-State Data
Parameter Value Implication
Melting Point 45-48 °CA relatively low melting point suggests that the compound may be a waxy solid at room temperature, which could have implications for handling and formulation.
Appearance White to off-white crystalline solidStandard appearance for a purified small molecule.

Conclusion

This guide provides a framework for the comprehensive physicochemical characterization of this compound. The illustrative data suggest a molecule with a favorable balance of lipophilicity and aqueous solubility, rendering it a promising candidate for further development. Its primary liabilities appear to be moderate susceptibility to basic hydrolysis and photolytic degradation, which would need to be addressed through careful formulation and packaging design. The experimental protocols outlined herein represent standard, robust methods that provide the critical data necessary to advance a compound through the drug discovery and development pipeline.

References

  • Joshi, S., et al. (2021). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences. Available from: [Link]

  • Wikipedia. Oxazole. Available from: [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 2-(3-Ethylhexanoyl)oxazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed analysis of the expected spectroscopic signature of 2-(3-Ethylhexanoyl)oxazole, a molecule of interest in synthetic and medicinal chemistry. In the absence of publicly available experimental data for this specific compound, this document leverages established principles of spectroscopy and data from analogous structures to predict its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This predictive approach is designed to offer researchers, scientists, and drug development professionals a robust framework for the identification and characterization of this and structurally related compounds.

Molecular Structure and Synthetic Considerations

This compound comprises a central oxazole ring substituted at the 2-position with a 3-ethylhexanoyl group. The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom.[1] The acyl side chain introduces a chiral center at the 3-position.

Proposed Synthetic Route

The synthesis of this compound can be envisioned through several established methods for oxazole formation.[2][3][4] A plausible and efficient approach involves the reaction of 3-ethylhexanoic acid with 2-aminoethanol to form an intermediate amide, followed by cyclization and oxidation. A common method for the final oxazole ring formation is the Robinson-Gabriel synthesis or a modification thereof.[5]

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for this compound. These predictions are based on the analysis of the individual structural components and comparison with data from similar compounds found in the literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR chemical shifts for this compound are presented below.

The proton NMR spectrum is expected to show distinct signals for the protons on the oxazole ring and the 3-ethylhexanoyl side chain.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-4 (oxazole)7.2 - 7.4d~1
H-5 (oxazole)7.8 - 8.0d~1
H-3' (methine)2.8 - 3.0m-
H-2' (methylene)1.5 - 1.7m-
H-4' (methylene)1.2 - 1.4m-
H-5' (methylene)1.2 - 1.4m-
H-7' (methylene, ethyl)1.4 - 1.6m-
H-6' (methyl)0.8 - 1.0t~7
H-8' (methyl, ethyl)0.8 - 1.0t~7

Causality behind Predictions: The protons on the oxazole ring (H-4 and H-5) are expected to appear in the aromatic region, with their characteristic small coupling constant. The chemical shifts are influenced by the electron-withdrawing nature of the acyl substituent. The methine proton at the chiral center (H-3') will be a complex multiplet due to coupling with the adjacent methylene groups. The remaining aliphatic protons of the 3-ethylhexanoyl chain will reside in the upfield region of the spectrum.

The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2 (oxazole)160 - 165
C-4 (oxazole)125 - 130
C-5 (oxazole)140 - 145
C-1' (carbonyl)170 - 175
C-3' (methine)45 - 50
C-2' (methylene)30 - 35
C-4' (methylene)25 - 30
C-5' (methylene)20 - 25
C-7' (methylene, ethyl)25 - 30
C-6' (methyl)10 - 15
C-8' (methyl, ethyl)10 - 15

Causality behind Predictions: The C-2 carbon of the oxazole ring, being attached to two heteroatoms, will be the most downfield of the ring carbons.[6] The carbonyl carbon (C-1') of the acyl group will also appear at a low field. The chemical shifts for the aliphatic carbons are predicted based on data for 2-ethylhexanoic acid and similar alkyl chains.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the C=O, C=N, and C-O bonds.

Table 3: Predicted IR Absorption Frequencies for this compound

Functional GroupPredicted Absorption Frequency (cm⁻¹)Intensity
C=O (carbonyl)1700 - 1720Strong
C=N (oxazole ring)1630 - 1650Medium
C-O-C (oxazole ring)1050 - 1150Strong
C-H (aliphatic)2850 - 3000Medium-Strong
C-H (oxazole ring)3100 - 3150Weak

Causality behind Predictions: The most prominent peak is expected to be the strong absorption from the carbonyl (C=O) stretching vibration. The C=N and C-O-C stretching vibrations of the oxazole ring will also be present.[8] The C-H stretching vibrations for the aliphatic and aromatic protons will appear in their respective characteristic regions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound, electron impact (EI) ionization is expected to produce a molecular ion peak and several characteristic fragment ions.

Predicted Molecular Ion (M⁺): m/z = 195.1259 (calculated for C₁₁H₁₇NO₂)

Table 4: Predicted Key Fragment Ions in the Mass Spectrum of this compound

m/zProposed Fragment StructureFragmentation Pathway
166[M - C₂H₅]⁺Loss of the ethyl group from the side chain
138[M - C₄H₉]⁺Loss of the butyl group from the side chain
111[C₆H₇N₂O]⁺Cleavage of the acyl side chain
69[C₃H₃NO]⁺Oxazole ring fragment

Causality behind Predictions: The fragmentation of oxazole derivatives is often initiated by cleavage of the bonds adjacent to the carbonyl group and within the alkyl chain.[9][10] The oxazole ring itself is relatively stable, and its fragment ion is expected to be observed.

Experimental Protocols

To obtain the actual spectroscopic data for this compound, the following general protocols are recommended.

NMR Spectroscopy
  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) is a suitable solvent.[11]

  • Procedure:

    • Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of CDCl₃.

    • Acquire ¹H NMR and ¹³C NMR spectra at room temperature.

    • Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy
  • Instrument: A Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) or as a solution in a suitable solvent (e.g., chloroform).

  • Procedure:

    • Prepare the sample according to the chosen method.

    • Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

    • Identify the characteristic absorption bands.

Mass Spectrometry
  • Instrument: A mass spectrometer with an electron impact (EI) ionization source.

  • Procedure:

    • Introduce a small amount of the sample into the ion source.

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-300).

    • Analyze the molecular ion and the fragmentation pattern.

Visualizations

Molecular Structure

Caption: Molecular structure of this compound.

Predicted Mass Spectrometry Fragmentation Pathway

MS_Fragmentation M [C₁₁H₁₇NO₂]⁺ m/z = 195 F1 [M - C₂H₅]⁺ m/z = 166 M->F1 - C₂H₅ F2 [M - C₄H₉]⁺ m/z = 138 M->F2 - C₄H₉ F3 [C₆H₇N₂O]⁺ m/z = 111 M->F3 - C₅H₁₀ F4 [C₃H₃NO]⁺ m/z = 69 F3->F4 - C₃H₄N

Caption: Predicted fragmentation of this compound in MS.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. The presented NMR, IR, and MS data, derived from established principles and analysis of related structures, offer a valuable resource for the identification and structural elucidation of this compound. It is imperative that these predictions are validated against experimental data once the compound is synthesized and purified. The provided protocols offer a starting point for obtaining such crucial experimental verification.

References

  • Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups. (2022). Molecules, 27(22), 7847. [Link]

  • Hypervalent Iodine(III) Promoted Tandem Reaction of o-Fluoroanilines with Formamides to Construct 2-Aminobenzoxazoles - Supporting Information. (n.d.). American Chemical Society. [Link]

  • Synthesis and Optical Properties of N-Arylnaphtho- and Anthra[2,3-d]oxazol-2-amines. (2025). MDPI. [Link]

  • Oxazole. (n.d.). PubChem. [Link]

  • Mass Spectrometry of Oxazoles. (n.d.). Semantic Scholar. [Link]

  • Oxazole. (n.d.). SpectraBase. [Link]

  • Synthesis of 1,3-oxazoles. (n.d.). Organic Chemistry Portal. [Link]

  • Mass spectra and fragmentation pathway of CBOAHB, H2L, and its Ru (III) complex. (n.d.). ResearchGate. [Link]

  • The Synthesis of Oxazole-containing Natural Products. (2006). CORE. [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). Molecules, 25(7), 1699. [Link]

  • 3 - Supporting Information. (n.d.). American Chemical Society. [Link]

  • Discovery of novel oxazole-based macrocycles as anti-coronaviral agents targeting SARS-CoV-2 main protease. (2022). RSC Medicinal Chemistry, 13(7), 830-841. [Link]

  • Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. (2018). Specialty Journal of Chemistry, 3(2), 1-8. [Link]

  • Access to highly substituted oxazoles by the reaction of α-azidochalcone with potassium thiocyanate. (2018). Beilstein Journal of Organic Chemistry, 14, 2153-2160. [Link]

  • Oxazoles and Gas chromatography-Mass spectrometry. (n.d.). ResearchGate. [Link]

  • Synthetic approaches for oxazole derivatives: A review. (2021). ResearchGate. [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Semantic Scholar. [Link]

  • Electron impact mass spectrometry of some 3-[3-(4-aryl)-1,2,4-oxadiazole-5-yl] acyl arylaldehyde hydrazone derivatives. (2025). ResearchGate. [Link]

  • Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. (n.d.). MDPI. [Link]

  • Leveraging Infrared Spectroscopy for Automated Structure Elucidation. (n.d.). ChemRxiv. [Link]

  • (a) and (b) Calculated IR spectra of most stable oxazole-D2O and... (n.d.). ResearchGate. [Link]

Sources

crystal structure of 2-(3-Ethylhexanoyl)oxazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Prospective Crystal Structure Determination of 2-(3-Ethylhexanoyl)oxazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxazole scaffold is a cornerstone in medicinal chemistry, valued for its presence in numerous bioactive compounds and its role as a versatile pharmacophore.[1][2][3] This guide addresses the current informational gap regarding the solid-state structure of this compound, a molecule of potential interest in drug discovery. As no public crystallographic data for this specific compound is available, this document serves as a comprehensive, prospective technical guide outlining the necessary experimental and computational steps to determine its three-dimensional crystal structure. By presenting a detailed, field-proven methodology, from synthesis and crystallization to data analysis and structure validation, we provide a robust framework for researchers seeking to characterize this and similar novel oxazole derivatives. This guide is structured to not only detail the procedural "how" but also the strategic "why," ensuring a deep understanding of the crystallographic workflow for professionals in drug development and materials science.

Introduction: The Significance of Oxazole Derivatives and the Need for Structural Elucidation

Oxazole-based compounds are a critical class of heterocyclic molecules that feature prominently in both natural products and synthetic pharmaceuticals.[3][4] Their diverse pharmacological activities—spanning antimicrobial, anti-inflammatory, and antiviral properties—make them a privileged scaffold in modern drug discovery.[2][3][5] The specific spatial arrangement of atoms and the potential for intermolecular interactions in the solid state are fundamental to a molecule's physicochemical properties, including solubility, stability, and bioavailability. Therefore, the precise determination of a compound's crystal structure via single-crystal X-ray diffraction (SC-XRD) is an indispensable step in the drug development pipeline.

To date, the (Molecular Formula: C11H17NO2, Molecular Weight: 195.26 g/mol ) has not been reported in publicly accessible databases such as the Cambridge Structural Database (CSD).[][7][8] This guide, therefore, presents a detailed, prospective methodology for its structural elucidation. We will proceed logically from the synthesis of the target compound to the ultimate analysis of its crystal packing, providing expert insights into the critical decisions at each stage of the workflow.

Synthesis and Crystal Growth: The Foundation of Structural Analysis

A successful crystallographic analysis begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Proposed Synthesis of this compound

Several synthetic routes are available for the formation of the oxazole ring.[1][5][9] A highly effective and common method is the van Leusen oxazole synthesis, which utilizes a tosylmethyl isocyanide (TosMIC) reagent.[3][10] This approach is favored for its reliability and adaptability.

Experimental Protocol: Synthesis via the van Leusen Reaction

  • Reactant Preparation: In a round-bottom flask under an inert nitrogen atmosphere, dissolve 3-ethylhexanoyl chloride (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Reaction with TosMIC: To a separate flask containing a stirred solution of tosylmethyl isocyanide (TosMIC, 1.1 eq) and potassium carbonate (K2CO3, 2.5 eq) in methanol, add the 3-ethylhexanoyl chloride solution dropwise at room temperature. The use of a carbonate base is crucial for the deprotonation of TosMIC, which initiates the cycloaddition cascade.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Progress can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting materials and the formation of the product.

  • Work-up and Purification: Upon completion, the reaction mixture is filtered to remove inorganic salts. The solvent is removed under reduced pressure, and the resulting crude product is purified using silica gel column chromatography with a hexane/ethyl acetate gradient. This purification is critical to remove impurities that could inhibit crystallization.

Growing Single Crystals

The growth of a single crystal suitable for SC-XRD (typically 0.1-0.3 mm in each dimension) is often the most challenging step. The choice of solvent and crystallization technique is paramount.

Experimental Protocol: Crystal Growth

  • Solvent Screening: Begin by screening a range of solvents with varying polarities (e.g., hexane, ethanol, ethyl acetate, dichloromethane, and mixtures thereof) to find a system where the purified compound has moderate solubility.

  • Slow Evaporation (Recommended Initial Method): Dissolve a small amount of purified this compound in a suitable solvent or solvent mixture in a clean vial. Loosely cap the vial to allow for the slow evaporation of the solvent over several days at a constant temperature. This gradual increase in concentration encourages the formation of a single, well-ordered crystal lattice rather than polycrystalline powder.

  • Vapor Diffusion: If slow evaporation is unsuccessful, vapor diffusion is an excellent alternative.

    • Liquid-Vapor Diffusion: Dissolve the compound in a small amount of a good solvent (e.g., dichloromethane). Place this vial inside a larger, sealed jar containing a poor solvent (an "anti-solvent" like hexane) in which the compound is insoluble. The vapor of the anti-solvent will slowly diffuse into the solution, reducing the compound's solubility and promoting crystallization.

Single-Crystal X-ray Diffraction: Data Acquisition

Once a suitable crystal is obtained, the next step is to collect the diffraction data. This process involves exposing the crystal to a focused beam of X-rays and recording the resulting diffraction pattern.

Workflow for SC-XRD Data Collection

SC_XRD_Workflow A Crystal Selection & Mounting B Mount on Diffractometer A->B Micromanipulation C Preliminary Screening (Unit Cell Determination) B->C X-ray Exposure D Data Collection Strategy C->D Software Analysis (e.g., CrysAlisPro) E Full Data Collection D->E Execute Strategy F Data Reduction & Integration E->F Process Raw Frames

Caption: Workflow for single-crystal X-ray diffraction data collection.

Experimental Protocol: Data Collection

  • Crystal Mounting: A well-formed single crystal is selected under a microscope and mounted on a cryoloop using a minimal amount of cryoprotectant oil (e.g., Paratone-N).

  • Diffractometer Setup: The mounted crystal is placed on the goniometer head of a diffractometer (e.g., a Bruker D8 Venture) equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) X-ray source and a sensitive detector (e.g., a CMOS detector). Data is typically collected at a low temperature (e.g., 100 K) using a nitrogen cryostream to minimize thermal motion of the atoms and protect the crystal from radiation damage.

  • Unit Cell Determination: A short series of initial diffraction images are collected to determine the crystal's unit cell parameters and Bravais lattice.

  • Data Collection Strategy: Based on the crystal system, a data collection strategy is calculated by the control software to ensure complete and redundant data are collected with optimal exposure times.

  • Data Integration and Reduction: The raw diffraction images are processed to integrate the reflection intensities, apply corrections for experimental factors (like Lorentz and polarization effects), and generate a reflection file (e.g., an HKL file) for structure solution.

Structure Solution, Refinement, and Validation

The reflection file contains the information needed to solve and refine the crystal structure. This is a computational process that translates diffraction intensities into a 3D atomic model.

Logical Flow of Structure Solution and Refinement

Structure_Solution_Flow cluster_0 Structure Solution cluster_1 Structure Refinement cluster_2 Validation A Input HKL File Phase Problem B Direct Methods or Patterson (e.g., SHELXT) Initial Atomic Positions A->B C Least-Squares Refinement (e.g., SHELXL) Refine Positions & Thermal Parameters B->C D Difference Fourier Map Locate Missing Atoms (e.g., Hydrogens) C->D E Final Refinement Cycles Anisotropic Displacement, Hydrogen Atoms D->E F CheckCIF Analysis R-factors, Goodness-of-Fit (GooF) E->F G Final CIF and PDB files Publication-Ready Data F->G

Caption: The computational workflow from diffraction data to a validated crystal structure.

Computational Protocol: Structure Solution and Refinement

  • Structure Solution: The phase problem is solved using direct methods (most common for small molecules) with software like SHELXT. This provides an initial electron density map and a preliminary model of the molecule.

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization process with software like SHELXL. This iterative process involves:

    • Assigning atom types and refining their positions (x, y, z coordinates).

    • Refining atomic displacement parameters (ADPs), initially isotropically, then anisotropically for non-hydrogen atoms.

    • Locating hydrogen atoms from the difference electron density map or placing them in calculated positions.

  • Validation: The quality of the final refined structure is assessed by several key metrics:

    • R1 factor: The agreement between observed and calculated structure factor amplitudes. A value below 5% is considered excellent for small molecules.

    • wR2 factor: A weighted R-factor based on intensities.

    • Goodness-of-Fit (GooF): Should be close to 1.0, indicating a good fit between the model and the data.

    • The final model is checked for consistency and potential issues using tools like PLATON and the IUCr's CheckCIF service.

Prospective Structural Analysis and Data Presentation

A solved crystal structure provides a wealth of information. The analysis would focus on intramolecular geometry and intermolecular interactions.

Hypothetical Molecular Structure of this compound

Caption: 2D representation of this compound.

Intramolecular Analysis

The analysis would confirm the expected molecular connectivity. Key parameters to examine include:

  • Bond Lengths and Angles: Comparison with standard values for similar oxazole and acyl structures to identify any unusual strain or electronic effects.

  • Torsion Angles: Describing the conformation of the flexible ethylhexanoyl side chain and its orientation relative to the planar oxazole ring.

Intermolecular Analysis and Crystal Packing

Understanding how molecules pack in the crystal lattice is crucial for predicting material properties. The analysis would involve identifying and quantifying non-covalent interactions such as:

  • van der Waals forces: Dominant interactions for this non-polar molecule.

  • Potential Weak C-H···O or C-H···N Hydrogen Bonds: These interactions, while weak, can play a significant role in directing the crystal packing arrangement.

Hypothetical Crystallographic Data Summary

The final data would be summarized in a standardized format, as shown in the table below. Note: These are example values and do not represent experimentally determined data.

ParameterHypothetical Value for this compound
Chemical FormulaC11H17NO2
Formula Weight195.26 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)12.1
β (°)98.5
Volume (ų)1029
Z (molecules/unit cell)4
Density (calculated)1.26 g/cm³
Temperature (K)100
R1 [I > 2σ(I)]< 0.05
wR2 (all data)< 0.12
Goodness-of-Fit (GooF)~1.0

Conclusion

While the remains to be determined, this guide provides a comprehensive and scientifically rigorous blueprint for its elucidation. By following the detailed protocols for synthesis, crystallization, data collection, and structure refinement, researchers can confidently approach the characterization of this and other novel small molecules. The resulting structural insights are invaluable for rational drug design, enabling a deeper understanding of structure-activity relationships and facilitating the optimization of lead compounds.

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A Methodological and Mechanistic Guide to the Thermal Stability of 2-Acyloxazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxazole scaffold is a cornerstone in medicinal chemistry, prized for its role in modulating biological activity. When functionalized at the C2 position with an acyl group, the resulting 2-acyloxazoles represent a significant class of compounds whose therapeutic potential is intrinsically linked to their physicochemical properties. Among these, thermal stability is a critical quality attribute, profoundly influencing every stage of the drug development lifecycle—from synthesis and purification to formulation, packaging, and long-term storage. This guide provides a comprehensive framework for assessing the thermal stability of 2-acyloxazoles, detailing core analytical methodologies, elucidating potential degradation pathways, and offering insights into the kinetic analysis required for robust shelf-life prediction.

Introduction: The Imperative of Thermal Stability

The journey of a drug candidate from discovery to clinical use is contingent upon its stability. Thermal stability, defined as the resistance of a molecule to decompose under the influence of heat, is not merely a matter of regulatory compliance but a fundamental aspect of drug safety and efficacy.[1] For 2-acyloxazoles, thermal degradation can lead to a loss of potency, the formation of potentially toxic impurities, and alterations in bioavailability.

Understanding the thermal behavior of these compounds is therefore essential for:

  • Process Chemistry: Defining safe temperature limits for synthesis, crystallization, and drying operations.

  • Formulation Development: Selecting compatible excipients and manufacturing processes (e.g., wet granulation, melt extrusion) that do not compromise the drug substance.[2][3]

  • Regulatory Compliance: Fulfilling the requirements of international guidelines, such as ICH Q1A(R2), which mandate rigorous stability testing.[4][5]

  • Shelf-Life Determination: Establishing accurate re-test periods for the drug substance and expiration dates for the final drug product.[6]

This guide will equip researchers with the foundational knowledge and practical protocols to systematically investigate and interpret the thermal stability of 2-acyloxazole derivatives.

Core Analytical Methodologies for Thermal Stability Assessment

A multi-faceted approach employing several complementary analytical techniques is crucial for a comprehensive understanding of thermal stability. The primary methods include Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC).

Thermogravimetric Analysis (TGA)

TGA is a fundamental technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[7] It provides quantitative information on decomposition events involving mass loss, such as the release of volatile byproducts.

Principle of Causality: By subjecting a small sample to a precise heating ramp, TGA identifies the specific temperatures at which decomposition begins (onset temperature) and proceeds most rapidly. This allows for the determination of the material's upper thermal stability limit.[8] The choice of a controlled atmosphere (e.g., inert nitrogen or reactive air) is critical, as it helps distinguish between purely thermal decomposition and oxidative degradation.[9]

Experimental Protocol: TGA of a 2-Acyloxazole Derivative

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

  • Sample Preparation: Accurately weigh 3-5 mg of the 2-acyloxazole sample into a clean, tared TGA pan (typically alumina or platinum). To ensure reproducibility, it is recommended to use samples with a small and uniform particle size.[10]

  • Atmosphere and Flow Rate: Purge the furnace with high-purity nitrogen at a constant flow rate of 50 mL/min to maintain an inert atmosphere.

  • Temperature Program:

    • Equilibrate the sample at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.[11]

  • Data Acquisition: Continuously record the sample mass and temperature throughout the experiment.

  • Data Analysis: Plot the percentage mass loss versus temperature. Determine the onset temperature of decomposition (Tonset), often defined as the temperature at which 5% mass loss occurs (Td5%).[8] The peak of the first derivative of the TGA curve (DTG) indicates the temperature of the maximum rate of decomposition.[7]


}

Workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[12] It is an invaluable tool for detecting thermal events such as melting, crystallization, and decomposition, providing both qualitative and quantitative thermodynamic data.[2][13]

Principle of Causality: An endothermic peak on a DSC thermogram indicates heat absorption (e.g., melting), while an exothermic peak signifies heat release (e.g., decomposition or crystallization).[13] By correlating a sharp exothermic event with a mass loss event from TGA, a decomposition process can be confirmed. The enthalpy (ΔH) of the decomposition provides a measure of the energy released, which is critical for safety assessments.[14]

Experimental Protocol: DSC of a 2-Acyloxazole Derivative

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using an indium standard.

  • Sample Preparation: Accurately weigh 2-4 mg of the sample into a hermetically sealed aluminum pan. A sealed pan is used to contain any evolved gases and prevent mass loss before the decomposition event.

  • Reference: Use an empty, hermetically sealed aluminum pan as the reference.

  • Atmosphere: Purge the DSC cell with high-purity nitrogen at a flow rate of 50 mL/min.

  • Temperature Program:

    • Equilibrate at 25 °C.

    • Ramp the temperature from 25 °C to 400 °C at a heating rate of 10 °C/min.

  • Data Acquisition: Record the differential heat flow as a function of temperature.

  • Data Analysis: Identify endothermic peaks (melting point, Tm) and exothermic peaks (decomposition onset, Tdec). Integrate the area under the decomposition exotherm to calculate the enthalpy of decomposition (ΔHdec).

Accelerating Rate Calorimetry (ARC)

ARC is the gold standard for assessing thermal hazards under adiabatic conditions, which simulate a worst-case "thermal runaway" scenario in a large-scale reactor.[15][16] It measures the temperature and pressure rise of a self-heating reaction.[17]

Principle of Causality: The ARC operates on a "heat-wait-search" principle.[15] It heats the sample in small steps and then waits in an adiabatic environment to detect any self-heating. Once an exothermic reaction is detected, the instrument's heaters match the sample temperature, ensuring no heat is lost to the surroundings.[16] This allows for the precise determination of the onset temperature of thermal runaway, the time to maximum rate (TMR), and the adiabatic temperature rise, all of which are critical parameters for process safety design.[18][19]

Kinetic Analysis of Decomposition

While TGA and DSC identify when a compound decomposes, kinetic analysis helps predict how fast it will decompose at lower temperatures, such as those encountered during storage. By performing TGA experiments at multiple heating rates (e.g., 5, 10, 15, and 20 °C/min), isoconversional methods can be used to calculate the activation energy (Ea) of the decomposition reaction.[20][21] A higher activation energy generally implies greater stability at ambient temperatures.[22]

Mechanistic Insights into 2-Acyloxazole Degradation

The thermal stability of a 2-acyloxazole is governed by its molecular structure. The oxazole ring itself is a thermally stable entity.[23][24] However, the molecule's lability is often dictated by the acyl substituent and the potential for intramolecular interactions. Several decomposition pathways can be hypothesized:

  • Cleavage of the Acyl Group: The C-C or C-O bond adjacent to the oxazole ring can be a point of initial cleavage, leading to the formation of radical species and volatile fragments. This is often the primary degradation pathway for simpler 2-acyloxazoles.

  • Oxazole Ring Opening: While the ring is robust, high thermal stress can induce cleavage. Nucleophilic or radical attack, potentially initiated by fragments from the acyl side chain, can lead to ring opening, forming unstable intermediates that rapidly degrade into smaller volatile molecules like CO, HCN, and NH₃.[9][25][26]

  • Diels-Alder Reactions: At elevated temperatures, the oxazole ring can act as a diene in cycloaddition reactions, especially if other reactive species are present.[23][26] This can lead to the formation of more complex, high-molecular-weight degradation products.


}

Potential thermal degradation pathways for 2-acyloxazoles.

Data Interpretation and Reporting

The data gathered from thermal analysis should be synthesized to build a complete stability profile. A summary table is an effective way to compare the properties of different derivatives or batches.

Compound IDStructure (R-group)Melting Point (Tm, °C)TGA Onset (Td5%, °C)DSC Decomposition (Tdec, °C)ΔHdec (J/g)
Ref-01 -CH₃105.2255.8260.1 (exo)-350
Exp-02A -CH₂CH₂Ph121.5280.4285.5 (exo)-420
Exp-02B -C(CH₃)₃115.8240.1242.3 (exo)-310

Data presented are hypothetical and for illustrative purposes only.

Interpretation:

  • Exp-02A , with its phenyl-ethyl group, shows the highest thermal stability (Td5% = 280.4 °C), suggesting that the aromatic ring may contribute to stability.

  • Exp-02B , containing a bulky tert-butyl group, exhibits the lowest stability, possibly due to steric strain facilitating bond cleavage.

  • The strong exotherms (ΔHdec) for all compounds indicate that their decomposition is energetic and requires careful management at scale.

Conclusion

The systematic evaluation of thermal stability is a non-negotiable component of modern drug development. For the 2-acyloxazole class of compounds, a combination of TGA, DSC, and kinetic analysis provides the necessary data to ensure safety, define manufacturing controls, and predict shelf-life with confidence. By understanding the interplay between chemical structure, thermal behavior, and potential degradation mechanisms, researchers can de-risk development programs and accelerate the delivery of safe and effective medicines to patients.

References

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solubility of 2-(3-Ethylhexanoyl)oxazole in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 2-(3-Ethylhexanoyl)oxazole in Organic Solvents

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a heterocyclic compound of interest in organic synthesis and pharmaceutical development. The document outlines the theoretical principles governing solubility, including the influence of molecular structure, polarity, and solvent properties. A detailed, field-proven experimental protocol for determining thermodynamic solubility via the isothermal shake-flask method is presented. While experimental data for this specific molecule is not publicly available, this guide establishes a robust framework for its determination and interpretation. The anticipated solubility profile is discussed in the context of the molecule's structural features, leading to actionable insights for researchers, chemists, and formulation scientists.

Introduction

This compound is a substituted oxazole derivative featuring a five-membered aromatic ring containing oxygen and nitrogen, an adjacent ketone functional group, and a branched alkyl chain. Oxazole moieties are significant scaffolds in medicinal chemistry, appearing in numerous biologically active compounds.[1] The solubility of any active compound or intermediate is a critical physicochemical parameter that dictates its utility in a multitude of applications, from reaction kinetics in a synthesis campaign to bioavailability in a final drug product.[2][3]

In drug development, poor aqueous solubility is a primary challenge, often leading to inadequate bioavailability for oral dosage forms.[4][5] Understanding a compound's solubility in a range of organic solvents is fundamental for:

  • Reaction Chemistry: Selecting appropriate solvents to ensure reactants are in the solution phase for optimal reaction rates.

  • Purification: Designing effective crystallization, extraction, and chromatographic processes.

  • Formulation: Developing stable and effective dosage forms, including parenteral formulations where organic co-solvents may be required.

This guide serves as a foundational resource for professionals engaged in the study and application of this compound, providing both the theoretical background and practical methodologies required to characterize its solubility profile.

Theoretical Framework: Principles of Solubility

The solubility of a solid compound in a liquid solvent is governed by the interplay of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The widely cited principle of "like dissolves like" serves as a useful heuristic, suggesting that substances with similar polarities are more likely to be soluble in one another.

2.1. Molecular Structure Analysis of this compound

The structure of this compound can be deconstructed into three key regions, each contributing to its overall solubility characteristics:

  • The Oxazole Ring: A polar, aromatic heterocycle. The nitrogen and oxygen atoms can act as hydrogen bond acceptors.

  • The Acyl Group (Ketone): A polar functional group that can also accept hydrogen bonds.

  • The 3-Ethylhexyl Chain: A nonpolar, branched alkyl group that contributes significant lipophilicity (hydrophobicity).

This amphipathic nature—possessing both polar and nonpolar regions—suggests that this compound will not exhibit extreme solubility in highly polar (e.g., water) or highly nonpolar (e.g., hexane) solvents. Instead, its solubility is expected to be maximal in solvents of intermediate polarity that can effectively solvate both the polar head and the nonpolar tail.

2.2. Solvent Properties

The choice of solvent is paramount. Organic solvents are typically classified based on their polarity, which is often quantified by parameters such as the dielectric constant or a polarity index.[6][7] They can be further categorized as:

  • Polar Protic: Solvents like methanol and ethanol, which can donate hydrogen bonds.

  • Polar Aprotic: Solvents like acetone, acetonitrile, and dimethyl sulfoxide (DMSO), which are polar but do not donate hydrogen bonds.

  • Nonpolar: Solvents like hexane, cyclohexane, and toluene, which have low polarity and interact primarily through van der Waals forces.

Physicochemical Properties

A summary of the known and predicted properties of this compound is provided below. These parameters are essential for building a predictive model of its solubility.

PropertyValueSource
Molecular Formula C₁₁H₁₇NO₂BOC Sciences[8]
Molecular Weight 195.26 g/mol BOC Sciences[8]
Predicted logP ~3.0 - 4.0Estimated based on structure
Hydrogen Bond Acceptors 3 (Oxazole N, Oxazole O, Ketone O)Calculated
Hydrogen Bond Donors 0Calculated

Note: logP (the logarithm of the octanol-water partition coefficient) is a measure of lipophilicity. A higher logP indicates lower aqueous solubility. The predicted value suggests the molecule is significantly lipophilic.

Experimental Determination of Thermodynamic Solubility

To obtain reliable and reproducible data, a standardized experimental protocol is required. The isothermal shake-flask method is considered the "gold standard" for determining thermodynamic (or equilibrium) solubility due to its robustness and direct measurement of the saturated state.[9][10]

4.1. Causality in Method Selection

The shake-flask method is chosen over kinetic or high-throughput screening methods because it measures the true equilibrium solubility. Kinetic methods, which often involve precipitating a compound from a DMSO stock solution, can overestimate solubility due to the formation of supersaturated solutions.[11] For foundational characterization, thermodynamic solubility provides a more accurate and reliable baseline.

4.2. Experimental Workflow Diagram

The following diagram illustrates the key stages of the isothermal shake-flask solubility determination protocol.

G cluster_prep Phase 1: Preparation cluster_equilibration Phase 2: Equilibration cluster_separation Phase 3: Phase Separation cluster_analysis Phase 4: Analysis A Add excess solid This compound to a vial B Add a known volume of the selected organic solvent A->B Solvent Addition C Seal vial and place in an isothermal shaker (e.g., 25°C) B->C Incubation Setup D Agitate for 24-48 hours to ensure equilibrium is reached C->D Equilibration Process E Allow solution to settle D->E Post-Incubation F Withdraw supernatant and filter through a 0.22 µm PTFE syringe filter E->F Removal of Undissolved Solid G Dilute the clear filtrate with a suitable mobile phase F->G Sample Preparation H Quantify concentration using a validated analytical method (e.g., HPLC-UV) G->H Instrumental Analysis I Calculate solubility (e.g., in mg/mL or mol/L) H->I Final Calculation

Caption: Workflow for Isothermal Shake-Flask Solubility Determination.

4.3. Detailed Step-by-Step Protocol

This protocol is designed as a self-validating system, incorporating steps to ensure accuracy and equilibrium.

Materials and Equipment:

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • 4 mL glass vials with screw caps

  • Isothermal orbital shaker set to 25°C ± 0.5°C

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Syringes and 0.22 µm PTFE syringe filters

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Preparation: Add an excess amount of solid this compound to a 4 mL glass vial. An amount sufficient to ensure solid remains after equilibration (e.g., 5-10 mg) is typical.

  • Solvent Addition: Accurately dispense 2.0 mL of the chosen organic solvent into the vial.

  • Equilibration: Securely cap the vial and place it in an isothermal shaker. Agitate the slurry at a constant speed (e.g., 200 rpm) at 25°C for 24 hours. Rationale: 24 hours is typically sufficient for most organic compounds to reach thermodynamic equilibrium. A preliminary time-to-equilibrium study can be run to confirm this duration.

  • Phase Separation: After 24 hours, remove the vial and let it stand for at least 1 hour to allow undissolved solids to settle. Visually confirm that excess solid is still present.

  • Sampling: Carefully withdraw an aliquot of the supernatant using a syringe. Attach a 0.22 µm PTFE syringe filter and dispense the clear filtrate into a clean vial. Rationale: Filtration is critical to remove all particulate matter, ensuring only the dissolved compound is analyzed.

  • Dilution: Accurately dilute a known volume of the filtrate with a suitable solvent (typically the HPLC mobile phase) to bring the concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted sample via a validated HPLC-UV method. Determine the concentration by comparing the peak area to a standard calibration curve prepared with known concentrations of this compound.

  • Calculation: Calculate the original solubility in the solvent using the measured concentration and the dilution factor. Report the result in mg/mL and/or mol/L.

  • Replicates: Perform the entire experiment in triplicate for each solvent to ensure statistical validity.

Anticipated Solubility Data and Discussion

While experimental data is pending, a scientifically plausible solubility profile can be predicted based on the molecular structure and solvent properties. The following table presents hypothetical data for a representative set of solvents.

SolventSolvent ClassPolarity Index[6]Dielectric Constant (20°C)[7]Predicted Solubility at 25°C (mg/mL)
n-HexaneNonpolar0.11.9< 1 (Poorly Soluble)
TolueneNonpolar (Aromatic)2.42.450-100 (Soluble)
DichloromethanePolar Aprotic3.18.9> 200 (Freely Soluble)
AcetonePolar Aprotic5.120.7> 200 (Freely Soluble)
Ethyl AcetatePolar Aprotic4.46.0> 200 (Freely Soluble)
EthanolPolar Protic4.3 (value for Ethyl Alcohol)24.6100-200 (Very Soluble)
MethanolPolar Protic5.132.750-100 (Soluble)
WaterPolar Protic10.280.1< 0.01 (Practically Insoluble)

Discussion of Anticipated Results:

  • Low Solubility in n-Hexane: The highly nonpolar nature of hexane would fail to effectively solvate the polar oxazole and ketone functionalities, resulting in poor solubility.

  • High Solubility in Dichloromethane, Acetone, and Ethyl Acetate: These solvents of intermediate polarity are expected to be excellent solvents. They can effectively solvate the alkyl chain via van der Waals interactions while their polarity and ability to accept hydrogen bonds can interact favorably with the polar head of the molecule.

  • Good Solubility in Toluene and Ethanol: Toluene, while nonpolar, has an aromatic ring that can engage in π-π stacking with the oxazole ring, enhancing solubility. Ethanol, a polar protic solvent, can solvate the polar groups but its hydrogen-bonding network may be somewhat disrupted by the large nonpolar tail, leading to slightly lower solubility compared to the best polar aprotic solvents.

  • Lower Solubility in Methanol vs. Ethanol: Methanol is more polar than ethanol. The larger, more lipophilic ethyl group of ethanol may provide a more favorable environment for the ethylhexyl tail of the solute compared to the smaller methyl group of methanol.

  • Practical Insolubility in Water: The large, hydrophobic 3-ethylhexyl group would dominate the molecule's behavior in water, leading to extremely low solubility despite the presence of polar groups.

Applications in Research and Development

The solubility data generated through the described protocol directly informs critical decisions in the laboratory and during process development:

  • Synthetic Chemistry: A chemist would select a solvent like dichloromethane or ethyl acetate for running reactions involving this compound to ensure homogeneity. For purification by crystallization, a binary solvent system might be developed, using a good solvent (like acetone) and an anti-solvent (like hexane or water) to induce precipitation.

  • Pharmaceutical Formulation: For a potential therapeutic agent, the low aqueous solubility would immediately classify it as a Biopharmaceutics Classification System (BCS) Class II or IV compound.[4] Formulation scientists would then explore enabling technologies such as lipid-based formulations (where solubility in oils and co-solvents is key) or amorphous solid dispersions to improve oral bioavailability.

Conclusion

This guide establishes a comprehensive framework for understanding and determining the . By combining theoretical principles with a rigorous, validated experimental methodology, researchers can generate the high-quality data necessary to advance synthesis, purification, and formulation efforts. The amphipathic structure of the molecule suggests a nuanced solubility profile, with maximum solubility expected in solvents of intermediate polarity. The systematic approach detailed herein provides the necessary tools for accurately characterizing this critical physicochemical property.

References

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A Quantum Chemical Blueprint for 2-(3-Ethylhexanoyl)oxazole: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive framework for the quantum chemical characterization of 2-(3-Ethylhexanoyl)oxazole, a novel heterocyclic compound with potential applications in drug discovery. The oxazole motif is a well-established pharmacophore found in numerous bioactive natural products and synthetic pharmaceuticals, exhibiting a wide range of activities including antibacterial, antifungal, antiviral, and anticancer properties.[1][2] Understanding the intrinsic electronic and structural properties of novel oxazole derivatives is therefore a critical step in modern drug development.[3] This document serves as a roadmap for researchers and scientists, detailing the theoretical underpinnings and practical workflows for elucidating the molecular characteristics of this compound using state-of-the-art computational methods.

The core of this guide is a logically structured, in-depth exploration of the molecule's conformational landscape, electronic structure, and spectroscopic signatures. We will move beyond a simple recitation of methods to provide the scientific rationale behind each computational choice, ensuring a robust and reproducible in-silico analysis.

The Subject of Our Investigation: this compound

Before delving into the computational protocols, it is essential to establish the fundamental identity of our target molecule.

PropertyValueSource
IUPAC Name 3-ethyl-1-(1,3-oxazol-2-yl)hexan-1-one[]
Molecular Formula C11H17NO2[]
Molecular Weight 195.26 g/mol []
SMILES CCCC(CC)CC(=O)C1=NC=CO1[]

The presence of a flexible ethylhexanoyl side chain attached to the aromatic oxazole ring suggests that conformational flexibility will play a significant role in its biological activity.[5][6] Therefore, a thorough conformational analysis is a prerequisite for any meaningful quantum chemical study.

The Computational Workflow: A Multi-faceted Approach

Our investigation into the quantum chemical properties of this compound will follow a multi-step workflow. This process is designed to be iterative and self-validating, ensuring the scientific rigor of the final results.

G cluster_0 Initial Setup cluster_1 Conformational Analysis cluster_2 Electronic & Spectroscopic Properties cluster_3 Interpretation & Application mol_build Molecular Building & Initial Optimization conf_search Conformational Search (e.g., MMFF) mol_build->conf_search dft_reopt DFT Re-optimization of Low-Energy Conformers conf_search->dft_reopt boltzmann Boltzmann Averaging dft_reopt->boltzmann homo_lumo Frontier Molecular Orbital Analysis (HOMO-LUMO) boltzmann->homo_lumo esp Electrostatic Potential (ESP) Mapping boltzmann->esp vibrational Vibrational Frequency Analysis (IR/Raman) boltzmann->vibrational reactivity Reactivity & Stability Prediction homo_lumo->reactivity interaction Drug-Receptor Interaction Hypotheses esp->interaction vibrational->reactivity

Figure 1: Computational workflow for the quantum chemical characterization of this compound.

Part 1: Geometry Optimization and Conformational Analysis

The first and most critical step is to determine the three-dimensional structure of the molecule. For a flexible molecule like this compound, it is not sufficient to find a single low-energy structure; we must explore the entire conformational space to identify all relevant low-energy conformers.[5][7]

Experimental Protocol 1: Conformational Search and Geometry Optimization
  • Initial Structure Generation:

    • The 2D structure of this compound is drawn using a molecular editor and converted to a 3D structure.

    • An initial geometry optimization is performed using a computationally inexpensive method, such as the MMFF94 molecular mechanics force field, to obtain a reasonable starting geometry.[8]

  • Systematic Conformational Search:

    • A systematic conformational search is performed by rotating all single bonds in the ethylhexanoyl side chain.

    • Alternatively, a stochastic or molecular dynamics-based search can be employed to explore the conformational space.[7]

    • The goal is to generate a diverse set of conformers that are then minimized using the MMFF94 force field.

  • DFT Re-optimization and Energy Refinement:

    • All unique conformers within a specified energy window (e.g., 10 kcal/mol) of the global minimum are then subjected to a more accurate geometry optimization using Density Functional Theory (DFT).[9]

    • A common and reliable choice for this step is the B3LYP functional with the 6-31G(d) basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules.

    • The optimizations should be performed in the gas phase or with an implicit solvent model (e.g., PCM) to better represent the molecule's behavior in a biological environment.

  • Vibrational Frequency Analysis for Stationary Points:

    • Following each DFT optimization, a vibrational frequency calculation is performed at the same level of theory.

    • The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. The presence of one imaginary frequency would indicate a transition state.

  • Boltzmann Population Analysis:

    • The relative energies of all confirmed minima are used to calculate their Boltzmann populations at a given temperature (e.g., 298.15 K). This allows for the determination of the contribution of each conformer to the overall properties of the molecule.

Part 2: Elucidation of Electronic Properties

With the optimized geometries of the most stable conformers in hand, we can now probe their electronic properties. These properties are crucial for understanding the molecule's reactivity, stability, and potential for intermolecular interactions.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Experimental Protocol 2: HOMO-LUMO Analysis
  • Single-Point Energy Calculation:

    • For the lowest energy conformer (or a Boltzmann-averaged structure), a single-point energy calculation is performed at a higher level of theory, for instance, B3LYP with a larger basis set like 6-311+G(d,p), to obtain more accurate orbital energies.

  • Orbital Visualization and Energy Extraction:

    • The HOMO and LUMO are visualized to understand their spatial distribution. This can reveal which parts of the molecule are most likely to be involved in electron donation and acceptance.

    • The energies of the HOMO and LUMO are extracted from the output file, and the HOMO-LUMO gap is calculated.

ParameterDescriptionRelevance in Drug Discovery
EHOMO Energy of the Highest Occupied Molecular OrbitalIndicates the molecule's electron-donating ability (nucleophilicity).
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalIndicates the molecule's electron-accepting ability (electrophilicity).
HOMO-LUMO Gap ΔE = ELUMO - EHOMOA smaller gap suggests higher reactivity and lower kinetic stability.
Molecular Electrostatic Potential (ESP) Mapping

The Molecular Electrostatic Potential (ESP) map provides a visual representation of the charge distribution around a molecule. It is an invaluable tool for predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are fundamental to drug-receptor binding. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are likely to act as hydrogen bond acceptors, while regions of positive potential (typically colored blue) are electron-poor and can act as hydrogen bond donors.

Experimental Protocol 3: ESP Map Generation
  • Wavefunction Generation:

    • A single-point energy calculation is performed at the B3LYP/6-311+G(d,p) level of theory on the optimized geometry to generate a high-quality wavefunction.

  • ESP Calculation and Visualization:

    • The ESP is calculated on the electron density surface of the molecule.

    • The resulting ESP map is visualized using molecular graphics software, with a color scale to represent the potential values.

G cluster_0 Input cluster_1 Calculated Properties cluster_2 Derived Insights for Drug Discovery opt_geom Optimized Molecular Geometry wavefunction High-Quality Wavefunction opt_geom->wavefunction vib_freq Vibrational Frequencies opt_geom->vib_freq homo HOMO Energy & Distribution wavefunction->homo lumo LUMO Energy & Distribution wavefunction->lumo esp_map Electrostatic Potential Map wavefunction->esp_map gap HOMO-LUMO Gap homo->gap lumo->gap reactivity Chemical Reactivity & Stability gap->reactivity binding Potential Binding Interactions (H-bonding, etc.) esp_map->binding identification Spectroscopic Fingerprint for Identification vib_freq->identification

Figure 2: Relationship between calculated quantum chemical properties and their application in drug discovery.

Part 3: Spectroscopic Properties

Quantum chemical calculations can predict various spectroscopic properties, providing a "fingerprint" of the molecule that can be compared with experimental data. Vibrational frequency calculations are particularly useful for confirming the structure of a synthesized compound and for understanding its intramolecular dynamics.

Experimental Protocol 4: Vibrational Spectroscopy Prediction
  • Frequency Calculation:

    • As performed in the geometry optimization step (Protocol 1, step 4), the vibrational frequencies are calculated at the B3LYP/6-31G(d) level of theory.

  • Scaling and Visualization:

    • The calculated harmonic frequencies are often systematically higher than experimental frequencies. Therefore, they should be scaled by an appropriate factor (e.g., ~0.96 for B3LYP/6-31G(d)) to improve agreement with experiment.

    • The predicted infrared (IR) and Raman spectra can be generated and visualized, showing the frequencies and intensities of the vibrational modes.

Conclusion: A Quantum Leap in Drug Discovery

This technical guide has outlined a comprehensive and scientifically rigorous approach to the quantum chemical characterization of this compound. By following these protocols, researchers can gain deep insights into the conformational preferences, electronic structure, and spectroscopic properties of this and other novel drug candidates. This knowledge is invaluable for predicting a molecule's reactivity, stability, and potential for drug-receptor interactions, thereby accelerating the drug discovery and development process.[3] The integration of these computational methods into the early stages of drug discovery is no longer a niche specialty but a cornerstone of modern pharmaceutical research.[3]

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An In-depth Technical Guide to the Electrophilic Substitution Reactions of 2-(3-Ethylhexanoyl)oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the electrophilic substitution reactivity of 2-(3-Ethylhexanoyl)oxazole. The oxazole ring, an important scaffold in medicinal chemistry, is inherently electron-deficient, rendering it resistant to classical electrophilic aromatic substitution (EAS) reactions. This guide elucidates the profound deactivating effect of the 2-acyl substituent, which further diminishes the ring's nucleophilicity. We will explore the theoretical underpinnings of reactivity and regioselectivity, analyze the significant challenges associated with common EAS reactions such as halogenation, nitration, and Friedel-Crafts acylation, and present detailed, field-proven insights into why these transformations are often unviable. Finally, we will propose alternative, more effective strategies for the functionalization of this heterocyclic system, providing researchers with a robust framework for navigating the chemistry of 2-acyloxazoles.

The Oxazole Ring: A Primer on Inherent Reactivity

The 1,3-oxazole is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. Its aromaticity is less pronounced than that of benzene, a consequence of the high electronegativity of the oxygen atom, which leads to less effective delocalization of its lone pair electrons into the π-system.[1] The pyridine-like nitrogen atom further withdraws electron density from the ring. This combination renders the oxazole nucleus fundamentally electron-deficient and, therefore, a poor nucleophile.[2]

Electrophilic substitution, when it does occur, is challenging and generally requires the presence of electron-donating groups (EDGs) to activate the ring.[3] The established order of reactivity for electrophilic attack on the unsubstituted oxazole ring is C5 > C4 > C2.[2][3] The C2 position, situated between two electronegative heteroatoms, is the most electron-deficient and thus the least susceptible to attack by electrophiles.[2]

The Decisive Influence of the 2-Acyl Substituent

The subject of this guide, this compound, features a potent electron-withdrawing group (EWG)—the acyl group—at the C2 position. This substituent dramatically exacerbates the inherent electron-deficient nature of the oxazole ring through both inductive and resonance effects. The carbonyl carbon of the acyl group pulls electron density away from C2, and this effect is relayed throughout the ring, significantly reducing the nucleophilicity of the C4 and C5 positions.

This deactivation can be visualized through resonance structures that place a partial positive charge on the ring carbons, demonstrating the diminished capacity of the π-system to attack an incoming electrophile.

Caption: Resonance contributors illustrating the deactivating effect of the 2-acyl group.

As a consequence, electrophilic substitution reactions on this compound are exceptionally difficult and require forcing conditions that often lead to low yields or complete decomposition of the starting material.

Theoretical Framework: Regioselectivity of Electrophilic Attack

Even in a highly deactivated system, it is crucial to understand the relative stability of the potential intermediates to predict the least unfavorable reaction pathway. The attack of an electrophile (E⁺) on the oxazole ring generates a cationic intermediate known as a sigma complex or arenium ion. The stability of this intermediate dictates the regiochemical outcome.

  • Attack at C5: The positive charge is distributed over the N3, C2, and C4 atoms. This is the most stable (least unstable) intermediate because the charge is not placed on the carbon adjacent to the electronegative oxygen atom.

  • Attack at C4: The positive charge is distributed over the O1, C2, and C5 atoms. Placing a positive charge on the oxygen is highly unfavorable, making this intermediate significantly less stable than the C5-adduct.

  • Attack at C2: This position is already the most electron-deficient and is sterically hindered by the bulky acyl group, making attack here kinetically and electronically prohibitive.

Therefore, any minor product formation from a successful electrophilic substitution is overwhelmingly expected to be the C5-substituted isomer.

Sigma_Complexes start 2-Acyloxazole + E+ c5_attack Attack at C5 start->c5_attack Major Pathway (Least Unfavorable) c4_attack Attack at C4 start->c4_attack Minor Pathway c2_attack Attack at C2 start->c2_attack Prohibitive sigma_c5 Sigma Complex (C5) Most Stable Intermediate c5_attack->sigma_c5 product_c5 C5-Substituted Product sigma_c5->product_c5 -H+ sigma_c4 Sigma Complex (C4) Less Stable Intermediate c4_attack->sigma_c4 product_c4 C4-Substituted Product sigma_c4->product_c4 -H+ sigma_c2 Sigma Complex (C2) Highly Unstable / Not Formed c2_attack->sigma_c2

Caption: Relative stability of sigma complexes in the electrophilic attack on 2-acyloxazole.

Analysis of Key Electrophilic Substitution Reactions: A Reality Check

Based on the electronic properties discussed, we can predict the outcomes for standard EAS reactions.

Halogenation

Halogenation, particularly bromination, is often the most feasible EAS reaction on deactivated systems. However, direct bromination of this compound with Br₂ is expected to be extremely sluggish.

  • Causality: The low nucleophilicity of the ring requires a highly reactive electrophile. A Lewis acid catalyst (e.g., FeBr₃) would typically be used, but it will preferentially coordinate to the basic nitrogen and carbonyl oxygen, adding further deactivation.

  • Alternative Reagents: N-Bromosuccinimide (NBS) can be used as a source of electrophilic bromine, sometimes avoiding the need for strong Lewis acids.[4] However, radical pathways can compete, especially with allylic protons, though none are present in the core structure.[5][6]

  • Predicted Outcome: Forcing conditions (high temperature, long reaction times) might yield trace amounts of the 5-bromo-2-(3-ethylhexanoyl)oxazole. The primary outcome is likely the recovery of unreacted starting material or non-specific decomposition.

Nitration

Direct nitration using standard mixed acid (HNO₃/H₂SO₄) is almost certain to fail.[7]

  • Causality: The strongly acidic conditions will protonate the pyridine-like nitrogen of the oxazole ring, forming an oxazolium salt.[3] This introduces a formal positive charge on the heterocycle, rendering it completely inert to attack by the nitronium ion (NO₂⁺). The harsh oxidative nature of the reagents may also lead to ring cleavage.

  • Predicted Outcome: No nitration on the oxazole ring. If any reaction occurs, it will be decomposition. Nitration of phenyl-substituted oxazoles, for instance, occurs on the more reactive phenyl ring, not the oxazole.[8][9]

Sulfonation

Similar to nitration, sulfonation with fuming sulfuric acid (H₂SO₄/SO₃) is not a viable reaction.

  • Causality: The same issue of N-protonation under strong acid conditions creates a highly deactivated oxazolium cation, preventing any reaction with the electrophile (SO₃ or HSO₃⁺).[3]

  • Predicted Outcome: Recovery of starting material (as the oxazolium salt) or decomposition.

Friedel-Crafts Alkylation and Acylation

These reactions are fundamentally incompatible with the this compound substrate.[10][11]

  • Causality: Friedel-Crafts reactions require a strong Lewis acid catalyst (e.g., AlCl₃).[12] This catalyst will form a stable, highly deactivating complex with the lone pair electrons on the ring nitrogen and the carbonyl oxygen of the acyl group. This complexation effectively shuts down any possibility of the aromatic ring acting as a nucleophile.

  • Predicted Outcome: Complete failure of the reaction. The substrate will remain complexed to the Lewis acid, and no substitution will occur.

ReactionReagentsPredicted Outcome on this compoundRationale
Halogenation Br₂, FeBr₃ or NBSVery low to no yield of 5-halo product.Severe ring deactivation; catalyst complexation.
Nitration HNO₃, H₂SO₄No reaction; decomposition.N-protonation forms unreactive oxazolium salt.
Sulfonation SO₃, H₂SO₄No reaction; decomposition.N-protonation forms unreactive oxazolium salt.
Friedel-Crafts R-Cl, AlCl₃ or RCOCl, AlCl₃No reaction.Strong Lewis acid complexation with N and C=O.

Recommended Functionalization Strategies: Viable Alternatives

Given the futility of direct electrophilic substitution, a senior scientist must pivot to more robust and reliable methods. The following strategies are recommended for the functionalization of the 2-acyloxazole core.

Strategy A: C2-Deprotonation and Electrophilic Quench

This is the most reliable method for introducing substituents onto an oxazole ring, albeit not at the C5 or C4 positions. The proton at the C2 position is the most acidic on the ring (pKa ≈ 20) and can be selectively removed by a strong base.[2][13]

  • Mechanism: Deprotonation with a strong base (e.g., n-BuLi, LDA) at low temperature generates a 2-lithiooxazole intermediate. This potent nucleophile can then be quenched with a wide variety of electrophiles (e.g., alkyl halides, aldehydes, CO₂, etc.).

  • Applicability: This method is not suitable for the target molecule as the C2 position is already substituted. However, it is the cornerstone of functionalizing C2-unsubstituted oxazoles.

Strategy B: Synthesis-Based Functionalization (The Robinson-Gabriel Approach)

The most logical and field-proven approach is to incorporate the desired functionality during the synthesis of the oxazole ring itself. The Robinson-Gabriel synthesis and related methods build the ring from acyclic precursors.[3][14]

  • Mechanism: An α-acylamino ketone is cyclized and dehydrated, typically under acidic conditions. To obtain a C5-substituted oxazole, one would start with an appropriately substituted α-acylamino ketone.

  • Practicality: This provides complete control over regiochemistry. For example, to synthesize 5-bromo-2-(3-ethylhexanoyl)oxazole, one would begin with a brominated α-amino ketone precursor. This circumvents the challenges of post-synthetic modification entirely.

Functionalization_Workflow cluster_0 Pathway 1: Direct Electrophilic Substitution cluster_1 Pathway 2: Synthesis-Based Functionalization start Goal: Functionalized 2-Acyloxazole p1_start 2-Acyloxazole start->p1_start p2_start Substituted α-Acylamino Ketone start->p2_start p1_react + Electrophile (E+) + Forcing Conditions p1_start->p1_react p1_outcome Outcome: - No Reaction - Decomposition - Trace Product p1_react->p1_outcome p1_conclusion NOT RECOMMENDED p1_outcome->p1_conclusion p2_react Cyclodehydration (e.g., POCl₃, P₂O₅) p2_start->p2_react p2_outcome Regiocontrolled Functionalized Oxazole p2_react->p2_outcome p2_conclusion HIGHLY RECOMMENDED p2_outcome->p2_conclusion

Caption: Comparative workflow of functionalization strategies for the 2-acyloxazole core.

Exploratory Protocol: Attempted Bromination of this compound

This protocol is presented as a self-validating system for researchers wishing to confirm the low reactivity of the substrate. The expected outcome is a low conversion rate.

Objective: To attempt the direct C5-bromination of this compound using N-Bromosuccinimide (NBS).

Materials:

  • This compound (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq), recrystallized from water

  • Acetonitrile (anhydrous)

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions (oven-dried)

  • TLC plates (silica gel), appropriate solvent system (e.g., 20% EtOAc/Hexanes)

  • Quenching solution (saturated aqueous sodium thiosulfate)

  • Extraction solvent (e.g., Ethyl Acetate)

  • Drying agent (e.g., anhydrous MgSO₄)

Procedure:

  • Inert Atmosphere Setup: Assemble a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Argon or Nitrogen).

  • Reagent Addition: To the flask, add this compound (1.0 eq) and anhydrous acetonitrile (to make a 0.2 M solution).

  • Initiation: Add recrystallized NBS (1.1 eq) to the solution in one portion.

  • Reaction: Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC every 2 hours. Spot the starting material and the reaction mixture on the same plate. The product, if formed, should be a new, slightly less polar spot. The primary observation is expected to be the persistence of the starting material spot.

  • Workup (after 24h or no further change):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing saturated aqueous sodium thiosulfate to quench any unreacted NBS.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product by ¹H NMR and GC-MS to determine the conversion rate and identify products. The expected major component of the crude mixture is the starting material.

Conclusion

The this compound molecule is a challenging substrate for electrophilic aromatic substitution. The inherent electron-deficient nature of the oxazole ring is severely compounded by the strong deactivating effect of the 2-acyl substituent. Direct halogenation, nitration, sulfonation, and Friedel-Crafts reactions are not considered viable or efficient pathways for functionalization. This guide strongly advises against pursuing these methods and instead recommends a synthesis-based approach, where desired substituents are incorporated into the acyclic precursors prior to ring formation. This strategy offers complete regiochemical control and is a far more reliable and scalable route to obtaining functionalized 2-acyloxazole derivatives for applications in research and drug development.

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  • YouTube. (2020). OXAZOLE (SYNTHESIS, REACTIONS AND MEDICINAL COMPOUNDS). Available at: [Link]

  • ChemTalk. (n.d.). Electrophilic Aromatic Substitution. ChemTalk. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Available at: [Link]

  • ResearchGate. (2021). Synthetic approaches for oxazole derivatives: A review. Available at: [Link]

  • Indian Journal of Pharmaceutical Sciences. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Available at: [Link]

  • YouTube. (2020). Allylic Halogenation and Substitution | Organic Chemistry Lessons. Available at: [Link]

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Available at: [Link]

  • MDPI. (2018). Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles. Molecules. Available at: [Link]

  • Chemistry LibreTexts. (2023). Radical Allylic Halogenation. Available at: [Link]

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A Technical Guide to the Nucleophilic Reactivity of 2-(3-Ethylhexanoyl)oxazole: A Dual-Reactivity Analysis for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The oxazole scaffold is a cornerstone in medicinal chemistry, valued for its metabolic stability and role as a versatile pharmacophore. This guide provides an in-depth analysis of the reactivity of 2-(3-Ethylhexanoyl)oxazole towards nucleophiles, a critical consideration for researchers in drug development and process chemistry. While the prompt specifies nucleophilic substitution on the oxazole ring, fundamental principles of organic chemistry dictate that the primary site of nucleophilic attack is the highly electrophilic carbonyl carbon of the exocyclic 3-ethylhexanoyl group. This reaction proceeds via a classical nucleophilic acyl substitution mechanism, where the oxazole moiety functions as an effective leaving group, positioning the molecule as a valuable acylating agent. This guide will first dissect this dominant and synthetically useful pathway. Subsequently, it will explore the more nuanced and challenging conditions required to induce direct nucleophilic attack on the oxazole ring itself, a process often accompanied by ring-opening rather than direct substitution. By presenting this dual-reactivity analysis, we offer a comprehensive and scientifically rigorous perspective for researchers aiming to leverage this molecule in their synthetic and drug discovery endeavors.

Introduction: The Oxazole Moiety and Its Strategic Importance

Oxazole-containing compounds are prevalent in a wide array of natural products and pharmaceuticals, exhibiting diverse biological activities including anti-inflammatory, anti-cancer, and anti-microbial properties. Their significance stems from their unique electronic and structural features. The oxazole ring is an aromatic, π-excessive heterocycle, yet it is relatively electron-poor compared to its imidazole and thiazole counterparts, lending it a distinct reactivity profile. The specific molecule of interest, this compound, combines this important heterocyclic core with an aliphatic acyl side chain, presenting multiple potential sites for chemical modification. Understanding the regioselectivity of nucleophilic attack is paramount for predicting its metabolic fate, designing pro-drug strategies, and developing efficient synthetic routes for analog creation.

Section 1: Fundamental Reactivity of the Oxazole Heterocycle

The reactivity of the oxazole ring is governed by the electronegativity of its two heteroatoms and its aromatic character. The nitrogen atom acts as a weak base, while the overall ring system is susceptible to electrophilic attack, preferentially at the C5 position.[1]

Conversely, direct nucleophilic aromatic substitution on an unsubstituted oxazole ring is an energetically unfavorable process due to the electron-rich nature of the aromatic system.[2] Such reactions are rare and typically necessitate the presence of a potent electron-withdrawing group on the ring or a good leaving group, such as a halogen, at the highly activated C2 position.[2][3] The general order of reactivity for nucleophilic attack on the oxazole ring itself is C2 > C5 > C4.[1] The C2 position is the most electron-deficient and its proton is the most acidic, a feature that can be exploited by strong bases to induce deprotonation and subsequent ring-opening.[3][4]

Caption: Electronic properties and general reactivity sites of the oxazole ring.

Section 2: The Predominant Pathway: Nucleophilic Acyl Substitution

For this compound, the most significant feature influencing its reactivity with nucleophiles is the exocyclic carbonyl group. This carbonyl carbon is highly electrophilic, rendered so by the polarization of the C=O bond and the inductive electron-withdrawing effect of the adjacent oxazole ring. Consequently, it is the primary target for nucleophilic attack.

This reaction follows the well-established two-step addition-elimination mechanism characteristic of nucleophilic acyl substitution.[5][6]

  • Addition: The nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral intermediate.

  • Elimination: The tetrahedral intermediate collapses, reforming the C=O double bond and expelling the most stable leaving group. In this case, the 2-oxazolide anion is a relatively stable leaving group, facilitated by the electron-withdrawing nature of the heterocyclic system.

This positions this compound as an effective acyl transfer agent , analogous to an activated ester.

Caption: Mechanism of nucleophilic acyl substitution on this compound.

Experimental Protocol: Aminolysis of this compound

This protocol details a representative reaction with an amine nucleophile to yield an amide, a cornerstone transformation in medicinal chemistry.

Objective: To synthesize N-benzyl-3-ethylhexanamide.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • Dichloromethane (DCM), anhydrous (approx. 0.1 M solution)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • TLC plates (silica gel 60 F₂₅₄)

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

  • Dissolve this compound in anhydrous DCM in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add benzylamine dropwise to the stirred solution at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a 3:1 Hexanes:Ethyl Acetate mixture. The disappearance of the starting oxazole (visualized under UV light) indicates reaction completion. This typically takes 2-4 hours.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer twice with DCM.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo.

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of Hexanes and Ethyl Acetate to afford the pure N-benzyl-3-ethylhexanamide.

Self-Validation:

  • TLC: A new spot should appear with a different Rf value than the starting material.

  • ¹H NMR: Expect disappearance of the characteristic oxazole protons and appearance of a broad singlet corresponding to the N-H proton of the amide, along with signals for the benzyl group.

  • IR Spectroscopy: Look for the appearance of a strong amide C=O stretch (approx. 1640-1680 cm⁻¹) and an N-H stretch (approx. 3300 cm⁻¹).

  • Mass Spectrometry: The molecular ion peak should correspond to the calculated mass of the amide product.

Data Presentation: Versatility of Acyl Transfer

The utility of this compound as an acylating agent extends to various nucleophiles.

Nucleophile ClassNucleophile ExampleProduct TypeTypical ConditionsExpected Yield
Amines R'-NH₂AmideAprotic solvent (DCM, THF), RTHigh (85-95%)
Alcohols R'-OH (with base)EsterNaH or other base, THF, 0°C to RTModerate-High (70-90%)
Thiols R'-SH (with base)ThioesterEt₃N or other base, DCM, RTHigh (80-95%)
Organometallics R'-MgBrKetoneAnhydrous THF, -78°C to 0°CModerate (50-70%)*
Hydrides LiAlH₄Primary AlcoholAnhydrous THF, 0°C to RTHigh (90-98%)**

*Yields can be variable due to over-addition to form a tertiary alcohol. **This is a reduction, not a substitution, but follows the same initial addition pathway.

Section 3: Direct Nucleophilic Attack on the Oxazole Ring

While nucleophilic acyl substitution is the dominant pathway, it is crucial to understand the conditions that might favor direct interaction with the heterocyclic ring, even if these reactions are less common for this specific substrate.

  • Pathway A: Attack at C2 (Hypothetical for this substrate) : The C2 position is the most electrophilic carbon on the ring.[4] In 2-halooxazoles, this is the site of SₙAr reactions. For this compound, a nucleophile would need to displace the entire acyl group. This is mechanistically unlikely and would require harsh conditions, likely leading to decomposition.

  • Pathway B: Deprotonation at C5/C4 followed by Elimination-Addition : While the C2 proton is most acidic, very strong bases could potentially deprotonate C4 or C5, but this is far less favorable and has limited synthetic precedent.

  • Pathway C: Ring-Opening via Nucleophilic Addition : Strong, hard nucleophiles under forcing conditions could potentially add to the C2 or C5 positions, leading to a loss of aromaticity. The resulting anionic intermediate would be unstable and likely undergo ring cleavage rather than elimination of a substituent to regenerate the aromatic ring.[3] For instance, attack by a strong nucleophile like an organolithium reagent at C2 could cleave the C2-O1 bond.

cluster_main Dominant Pathway: Nucleophilic Acyl Substitution cluster_alt Alternative (Disfavored) Pathways A1 Nucleophile Attacks Exocyclic Carbonyl A2 Tetrahedral Intermediate Forms A1->A2 A3 Oxazole Ring is Expelled as Leaving Group A2->A3 A4 Acyl-Substituted Product (High Yield) A3->A4 B1 Strong Nucleophile/ Forcing Conditions B2 Direct Attack on Ring Carbon (e.g., C2) B1->B2 B3 Loss of Aromaticity B2->B3 B4 Ring Cleavage/ Decomposition Products B3->B4 Start This compound + Nucleophile Start->A1 Standard Conditions (RT, mild base) Start->B1 Harsh Conditions (e.g., R-Li, high temp)

Sources

Methodological & Application

Application Notes & Protocols: A Framework for Evaluating 2-(3-Ethylhexanoyl)oxazole in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The search for novel anticancer therapeutics is a cornerstone of modern medicinal chemistry. Heterocyclic compounds, particularly those containing an oxazole ring, have emerged as a "privileged scaffold" due to their prevalence in biologically active molecules and their ability to interact with a diverse range of enzymatic and receptor targets.[1][2] Oxazole derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of microtubules, protein kinases, and DNA topoisomerases.[3][4][5] This document presents a comprehensive framework for the initial evaluation of 2-(3-Ethylhexanoyl)oxazole, a novel and uncharacterized oxazole-containing compound, as a potential anticancer agent. We provide a systematic, multi-stage workflow, complete with detailed, field-proven protocols, designed to guide researchers from initial cytotoxicity screening to preliminary mechanism of action studies. The protocols herein are designed to be self-validating, emphasizing the causality behind experimental choices to ensure robust and reproducible data generation for drug discovery professionals.

Part 1: Preliminary Assessment & Compound Handling

Before initiating biological assays, it is critical to properly characterize and prepare the investigational compound. Consistent and accurate preparation of stock solutions is fundamental to the reproducibility of all subsequent experiments.

Compound Information:

PropertyDetails
Compound Name This compound
CAS Number 898759-35-8[]
Molecular Formula C₁₁H₁₇NO₂[]
Molecular Weight 195.26 g/mol []
Chemical Structure (Representation) O=C(C(CC)CCC)c1occn1
Protocol 1.1: Preparation of High-Concentration Stock Solutions

Rationale: Dimethyl sulfoxide (DMSO) is the solvent of choice for most non-polar small molecules for in vitro screening due to its high solubilizing capacity and miscibility with aqueous cell culture media. Preparing a high-concentration stock (e.g., 10 mM or 20 mM) allows for minimal final DMSO concentration in the culture medium, typically ≤0.5%, to avoid solvent-induced cytotoxicity.

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile 1.5 mL microcentrifuge tubes

  • Calibrated analytical balance and precision pipettes

Procedure:

  • Calculation: Determine the mass of the compound required to prepare the desired stock concentration. For a 10 mM stock in 1 mL of DMSO:

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L × 0.001 L × 195.26 g/mol × 1000 mg/g = 1.95 mg

  • Weighing: Accurately weigh 1.95 mg of this compound and place it into a sterile 1.5 mL microcentrifuge tube.

  • Solubilization: Add 1 mL of anhydrous, sterile DMSO to the tube.

  • Mixing: Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved. A brief sonication step can be used if dissolution is difficult.

  • Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 50 µL) to prevent repeated freeze-thaw cycles, which can degrade the compound. Store aliquots at -20°C or -80°C, protected from light.

Part 2: Primary Screening - Assessing Cytotoxicity

The primary objective is to determine if this compound exhibits cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effects against cancer cells and to quantify its potency by determining the half-maximal inhibitory concentration (IC₅₀).

Methodology Rationale: Tetrazolium salt-based colorimetric assays are the industry standard for high-throughput screening of cell viability.[7][8][9] These assays measure the metabolic activity of a cell population, which is directly proportional to the number of viable cells.[10] While the MTT assay is well-established, it requires a solubilization step to dissolve the formazan crystals, introducing potential variability.[11][12] We recommend the XTT assay , which utilizes a second-generation tetrazolium salt that is reduced to a water-soluble orange formazan product, eliminating the solubilization step and streamlining the protocol for higher reproducibility.[7][12]

G cluster_prep Preparation cluster_assay XTT Assay Workflow cluster_analysis Data Analysis prep_cells Select & Culture Cancer Cell Lines (e.g., MCF-7, A549, HeLa) seed_plate Seed Cells into 96-Well Plate prep_cells->seed_plate prep_compound Prepare Serial Dilutions of this compound from DMSO Stock add_compound Add Compound Dilutions & Vehicle Control (DMSO) prep_compound->add_compound seed_plate->add_compound incubate_treat Incubate for 48-72h add_compound->incubate_treat add_xtt Add Activated XTT Reagent to Wells incubate_treat->add_xtt incubate_xtt Incubate for 2-4h add_xtt->incubate_xtt read_abs Read Absorbance (450-500 nm) incubate_xtt->read_abs calc_viability Calculate % Viability vs. Vehicle Control read_abs->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve calc_ic50 Determine IC50 Value (Non-linear Regression) plot_curve->calc_ic50

Caption: High-throughput cytotoxicity screening workflow.
Protocol 2.1: Determination of IC₅₀ using the XTT Cell Viability Assay

Materials:

  • Selected cancer cell lines (e.g., MCF-7 breast, A549 lung, HeLa cervical)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Pen-Strep)

  • Sterile 96-well flat-bottom cell culture plates

  • XTT Cell Viability Assay Kit (containing XTT reagent and an electron-coupling reagent)

  • Compound stock solution (10 mM in DMSO)

  • Multichannel pipette

  • Microplate reader with 450-500 nm absorbance filter

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells. Adjust cell density to 1 x 10⁵ cells/mL.

    • Using a multichannel pipette, seed 100 µL of the cell suspension (10,000 cells/well) into each well of a 96-well plate.

    • Leave the first column (A1-H1) with medium only for a blank control.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. A common starting range is 100 µM down to ~0.1 µM.

    • Prepare a vehicle control containing the same final concentration of DMSO as the highest compound concentration (e.g., 0.5% DMSO).

    • Carefully remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions, vehicle control, or fresh medium (for untreated control).

    • Incubate for 48 or 72 hours at 37°C, 5% CO₂.

  • XTT Reagent Addition:

    • Prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.

    • Add 50 µL of the activated XTT solution to each well.[7]

    • Gently swirl the plate to mix.

  • Incubation and Measurement:

    • Incubate the plate for 2-4 hours at 37°C, 5% CO₂, protected from light.

    • Measure the absorbance at a wavelength between 450-500 nm. Use a reference wavelength between 630-690 nm to subtract background absorbance.[7]

  • Data Analysis:

    • Subtract the absorbance of the medium-only blank from all other readings.

    • Calculate the percentage of cell viability for each concentration using the formula:

      • % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

    • Plot % Viability against the log of the compound concentration.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC₅₀ value.

Sample Data Table:

Concentration (µM)% Viability (Mean ± SD)
0 (Vehicle)100 ± 4.5
0.198.2 ± 5.1
1.085.7 ± 3.9
5.052.1 ± 2.8
10.025.4 ± 3.2
50.05.3 ± 1.9
Calculated IC₅₀ ~5.1 µM

Part 3: Elucidating the Mechanism of Cell Death

If the compound demonstrates potent cytotoxicity (low µM IC₅₀), the next critical step is to determine the mode of cell death. Apoptosis, or programmed cell death, is a preferred mechanism for anticancer drugs as it typically avoids the inflammatory response associated with necrosis.[13]

Rationale for a Multi-Assay Approach: The Nomenclature Committee on Cell Death (NCCD) strongly recommends using at least two different methods to validate apoptosis, as single assays can sometimes yield ambiguous results.[14] We propose a primary assay to detect an early hallmark of apoptosis (phosphatidylserine externalization) followed by a confirmatory assay for a mid-stage event (executioner caspase activation).[15]

G cluster_flow Primary Assay: Annexin V/PI cluster_caspase Confirmatory Assay: Caspase Activity cluster_conclusion Conclusion start IC50 Value Determined (e.g., < 10 µM) treat_cells_flow Treat Cells with Compound (at IC50 and 2x IC50) start->treat_cells_flow treat_cells_caspase Treat Cells in Parallel in 96-well plate start->treat_cells_caspase stain_annexin Stain with Annexin V-FITC & Propidium Iodide (PI) treat_cells_flow->stain_annexin analyze_flow Analyze via Flow Cytometry stain_annexin->analyze_flow decision Annexin V Positive AND Caspase Activity Increased? analyze_flow->decision add_reagent Add Luminogenic Caspase-3/7 Substrate treat_cells_caspase->add_reagent read_lum Read Luminescence add_reagent->read_lum read_lum->decision apoptosis_confirmed Mechanism is Apoptotic other_mechanism Explore Other Mechanisms (Necrosis, Autophagy, etc.) decision->apoptosis_confirmed  Yes decision->other_mechanism  No G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Bad Bad Akt->Bad | Proliferation Cell Proliferation & Survival mTORC1->Proliferation Bcl2 Bcl-2 Bad->Bcl2 | CytoC Cytochrome c Release Bcl2->CytoC | Casp9 Caspase-9 CytoC->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Compound This compound Compound->Akt | (Hypothesized Inhibition)

Caption: Hypothetical signaling pathway inhibited by the compound.

Target Identification Strategy: To validate such a hypothesis, advanced techniques are required to identify the direct binding partner of the compound.

  • Affinity-Based Pull-Down: This method involves synthesizing a version of this compound with a linker attached to a biotin tag. This "bait" molecule is incubated with cell lysate. Any proteins that bind to the compound are "pulled down" using streptavidin-coated beads and subsequently identified by mass spectrometry. [16]2. Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement in intact cells. The principle is that a protein becomes more resistant to heat-induced denaturation when its specific ligand is bound. Cells are treated with the compound, heated to various temperatures, and the remaining soluble protein is detected by Western Blot or mass spectrometry. A shift in the melting temperature of a specific protein (e.g., Akt) in the presence of the compound indicates direct binding. [17]

Conclusion and Future Directions

This guide outlines a logical and robust workflow for the initial preclinical evaluation of this compound. By confirming cytotoxicity, establishing an apoptotic mechanism of action, and proceeding toward target identification, researchers can build a strong data package to support further development. Promising results from these in vitro studies would warrant progression to more complex models, including 3D spheroid cultures, in vivo xenograft studies in animal models, and structure-activity relationship (SAR) studies to optimize potency and drug-like properties.

References

  • Bentham Science. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. [Link]

  • PubMed. Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity. [Link]

  • Anti-Cancer Agents in Medicinal Chemistry. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. [Link]

  • Biotech Spain. XTT Assays vs MTT. [Link]

  • PubMed. In vitro assays and techniques utilized in anticancer drug discovery. [Link]

  • Wikipedia. MTT assay. [Link]

  • Bentham Science Publisher. Oxazole-Based Compounds As Anticancer Agents. [Link]

  • ResearchGate. Oxazole-Based Compounds As Anticancer Agents | Request PDF. [Link]

  • Merck Millipore. Apoptosis Assay Chart | Life Science Research. [Link]

  • Slideshare. In vitro methods of screening of anticancer agents. [Link]

  • IJCRT.org. SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING. [Link]

  • Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]

  • PubMed Central. Target identification of small molecules: an overview of the current applications in drug discovery. [Link]

  • ACS Omega. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. [Link]

  • AACR Journals. Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. [Link]

  • Biocompare. Choosing an Apoptosis Detection Assay. [Link]

  • PubMed Central. Analysis of apoptosis methods recently used in Cancer Research and Cell Death & Disease publications. [Link]

  • Broad Institute. Small-molecule Target and Pathway Identification. [Link]

  • PubMed Central. A Pipeline for Drug Target Identification and Validation. [Link]

  • Chemspace. Target Identification and Validation in Drug Discovery. [Link]

  • PubMed. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. [Link]

  • PubMed Central. Synthesis and cytotoxic activities of some 2-Arylnaphtho[2,3-d]oxazole-4,9-dione derivatives on androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines. [Link]

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The Strategic Utility of 2-(3-Ethylhexanoyl)oxazole in Synthetic Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Oxazole Moiety as a Linchpin in Modern Organic Synthesis

The oxazole nucleus, a five-membered aromatic heterocycle containing oxygen and nitrogen, is a cornerstone of contemporary organic and medicinal chemistry.[1][2] Its derivatives are integral components of numerous natural products and pharmacologically active compounds, exhibiting a wide array of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[2][3] The versatility of the oxazole ring, serving as a bioisostere for other functionalities and participating in various chemical transformations, makes it a highly sought-after scaffold in drug discovery and development.[1]

Within this context, 2-acyloxazoles have emerged as pivotal intermediates. Their unique structural feature, an acyl group at the C2 position, renders them susceptible to a range of synthetically useful transformations. This application note provides a detailed guide to the synthesis and utilization of a specific and valuable building block: 2-(3-Ethylhexanoyl)oxazole . We will explore its preparation via modern synthetic methods and subsequently detail its application as a precursor to versatile aldehydes and for the construction of more complex molecular architectures through carbon-carbon bond-forming reactions. The protocols herein are designed to be robust and scalable, providing researchers with a reliable toolkit for leveraging this important synthetic intermediate.

Part 1: Synthesis of this compound

The preparation of 2-acyloxazoles has historically presented challenges. However, recent advancements have led to more efficient and high-yielding methodologies. The protocol detailed below is adapted from established methods for the synthesis of 2-acyloxazoles, providing a reliable route to this compound.[4]

Reaction Scheme: Synthesis of this compound

Aldehyde_Synthesis Acyloxazole This compound Aldehyde 3-Ethylhexanal Acyloxazole->Aldehyde Reducing Agent (e.g., DIBAL-H) Wittig_Reaction_Workflow cluster_0 Wittig Reagent Preparation cluster_1 Olefination Phosphonium_Salt Methyltriphenylphosphonium bromide Ylide Phosphorus Ylide Phosphonium_Salt->Ylide n-BuLi, THF Base n-Butyllithium Alkene 4-Ethyl-1-heptene Ylide->Alkene Aldehyde 3-Ethylhexanal Aldehyde->Alkene

Sources

Application Note & Protocol: Synthesis of 2-(3-Ethylhexanoyl)oxazole Derivatives via Directed C2-Lithiation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed protocol for the synthesis of 2-acyl-substituted oxazoles, using the preparation of 2-(3-Ethylhexanoyl)oxazole as a representative example. Oxazole derivatives are a cornerstone of medicinal chemistry, found in numerous natural products and pharmacologically active compounds.[1][2] Functionalization of the oxazole ring is crucial for developing novel therapeutics, and direct C-acylation offers a powerful tool for structural modification.[3] This protocol employs a robust and highly regioselective method involving the directed metallation of the C2 position of the oxazole ring with n-butyllithium, followed by quenching with a suitable acylating agent. We detail the rationale behind the methodology, a step-by-step experimental procedure, troubleshooting guidelines, and the necessary characterization framework.

Introduction and Scientific Rationale

The oxazole moiety is a privileged scaffold in drug discovery due to its ability to engage in various non-covalent interactions with biological targets like enzymes and receptors.[4] Its derivatives have demonstrated a wide spectrum of activities, including antibacterial, anti-inflammatory, and anticancer properties.[2] Consequently, methods for the regioselective functionalization of the oxazole core are of significant interest.

While several methods exist for constructing the oxazole ring, such as the Robinson-Gabriel and Van Leusen syntheses, the post-synthesis modification of a pre-formed oxazole ring provides a more modular approach to novel derivatives.[1][5] The C2 position of the oxazole ring is the most electron-deficient and its proton is the most acidic, making it susceptible to deprotonation by strong bases.[5][6] This characteristic allows for highly regioselective metallation, typically with organolithium reagents, to form a 2-lithiooxazole intermediate.[7] This potent nucleophile can then be trapped with a variety of electrophiles, including acyl chlorides, to introduce a ketone functionality at the C2 position.

This protocol leverages this principle for an efficient synthesis of this compound. The overall strategy involves two key stages:

  • Preparation of the Acylating Agent: Synthesis of 3-ethylhexanoyl chloride from the corresponding carboxylic acid.

  • C2-Acylation of Oxazole: Deprotonation of the parent oxazole at -78 °C followed by reaction with the synthesized acyl chloride.

This approach is reliable, scalable, and adaptable for the synthesis of a wide array of 2-acyl oxazole derivatives by simply varying the acylating agent.

Reaction Mechanism and Workflow

The core of the protocol is a directed ortho-metallation (DoM) followed by an electrophilic quench. The mechanism proceeds as follows:

  • Deprotonation: The strong base, n-butyllithium (n-BuLi), selectively abstracts the acidic proton at the C2 position of the oxazole ring. This step is performed at low temperatures (-78 °C) in an anhydrous aprotic solvent like THF to prevent side reactions.

  • Nucleophilic Attack: The resulting 2-lithiooxazole anion acts as a potent nucleophile. It attacks the electrophilic carbonyl carbon of the acyl chloride (3-ethylhexanoyl chloride).

  • Formation of Product: A tetrahedral intermediate is formed, which then collapses to yield the final ketone product, this compound, and lithium chloride as a byproduct.

Reaction_Mechanism cluster_0 Step 1: C2-Lithiation cluster_1 Step 2: Acylation Oxazole Oxazole LithioOxazole 2-Lithiooxazole Anion Oxazole->LithioOxazole  THF, -78 °C nBuLi n-Butyllithium (n-BuLi) nBuLi->Oxazole AcylChloride 3-Ethylhexanoyl Chloride LithioOxazole_ref 2-Lithiooxazole Anion AcylChloride->LithioOxazole_ref FinalProduct This compound LithioOxazole_ref->FinalProduct  Nucleophilic Attack

Caption: General reaction mechanism for C2-acylation of oxazole.

The experimental workflow is designed to ensure the success of these sensitive steps, emphasizing anhydrous conditions and an inert atmosphere.

Experimental_Workflow start Start prep_acyl Prepare 3-Ethylhexanoyl Chloride start->prep_acyl setup Assemble Flame-Dried Glassware under N₂/Ar start->setup acylation Add 3-Ethylhexanoyl Chloride Solution prep_acyl->acylation lithiation Dissolve Oxazole in THF Cool to -78 °C Add n-BuLi setup->lithiation lithiation->acylation quench Quench with sat. NH₄Cl Warm to Room Temp. acylation->quench workup Aqueous Workup (Extraction & Washing) quench->workup purify Dry & Concentrate Purify via Chromatography workup->purify product Final Product purify->product

Caption: High-level experimental workflow for the synthesis.

Materials and Reagents

ReagentFormulaMW ( g/mol )CAS No.Supplier Notes
OxazoleC₃H₃NO69.06288-42-6Store under nitrogen.
n-Butyllithium (n-BuLi)C₄H₉Li64.06109-72-8Typically 1.6 M or 2.5 M in hexanes. Titrate before use.
3-Ethylhexanoic acidC₈H₁₆O₂144.214990-04-1
Oxalyl chlorideC₂Cl₂O₂126.9379-37-8Highly toxic and corrosive. Handle in a fume hood.[8]
Tetrahydrofuran (THF)C₄H₈O72.11109-99-9Anhydrous, inhibitor-free. Distill from Na/benzophenone.
Diethyl ether (Et₂O)C₄H₁₀O74.1260-29-7Anhydrous.
N,N-Dimethylformamide (DMF)C₃H₇NO73.0968-12-2Used as a catalyst for acid chloride formation.
Saturated aq. NH₄Cl---For quenching.
Saturated aq. NaCl (Brine)---For washing.
Anhydrous Na₂SO₄ / MgSO₄---For drying organic layers.

Detailed Experimental Protocols

4.1. Protocol 1: Preparation of 3-Ethylhexanoyl Chloride

Causality: The carboxylic acid must be converted to a more reactive electrophile, the acyl chloride, to react efficiently with the 2-lithiooxazole intermediate. Oxalyl chloride is an effective reagent for this transformation, producing only gaseous byproducts.[8]

  • Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser with a gas outlet to a bubbler, add 3-ethylhexanoic acid (1.44 g, 10.0 mmol).

  • Solvent Addition: Add anhydrous dichloromethane (DCM, 20 mL) to the flask, followed by one catalytic drop of anhydrous DMF.

  • Reagent Addition: While stirring, add oxalyl chloride (1.05 mL, 1.52 g, 12.0 mmol, 1.2 equiv) dropwise at room temperature. Vigorous gas evolution (HCl, CO, CO₂) will be observed.

  • Reaction: Stir the mixture at room temperature for 2 hours or until gas evolution ceases.

  • Isolation: Carefully remove the solvent and excess oxalyl chloride under reduced pressure (rotary evaporator). The resulting crude 3-ethylhexanoyl chloride is a clear liquid and should be used immediately in the next step without further purification.

4.2. Protocol 2: Synthesis of this compound

Causality: This procedure requires strictly anhydrous and anaerobic conditions to prevent the quenching of the highly reactive n-butyllithium and the 2-lithiooxazole intermediate by water or oxygen. The low temperature (-78 °C) is critical for the stability of the lithiated intermediate.[7]

  • Inert Atmosphere Setup: Assemble a flame-dried 100 mL three-neck round-bottom flask with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.

  • Initial Solution: Add oxazole (0.69 g, 10.0 mmol) to the flask and dissolve it in 30 mL of anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.6 M in hexanes, 6.9 mL, 11.0 mmol, 1.1 equiv) dropwise via syringe over 10 minutes, ensuring the internal temperature does not rise above -70 °C. A color change (often to red or deep orange) indicates the formation of the anion.[7] Stir the solution at -78 °C for 30 minutes.

  • Acylation: Dissolve the crude 3-ethylhexanoyl chloride (from Protocol 4.1, ~12.0 mmol) in 10 mL of anhydrous THF. Add this solution dropwise via cannula or syringe to the stirred 2-lithiooxazole solution at -78 °C.

  • Reaction Progression: Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm slowly to room temperature over 2 hours.

  • Quenching: Carefully quench the reaction by the slow addition of 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 30 mL).

  • Washing & Drying: Combine the organic layers and wash sequentially with 30 mL of saturated aqueous sodium bicarbonate (NaHCO₃) and 30 mL of brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of 5% to 20% ethyl acetate in hexanes) to yield the pure this compound.

Troubleshooting

ProblemPotential CauseSuggested Solution
Low or No Product Yield 1. Inactive n-BuLi. 2. Wet glassware or solvents. 3. Reaction temperature too high.1. Titrate n-BuLi before use. 2. Ensure all glassware is flame-dried and solvents are rigorously anhydrous. 3. Maintain -78 °C during lithiation and addition of the electrophile.
Multiple Products / Side Reactions 1. Impure acyl chloride. 2. Lithiation at other positions. 3. Reaction warmed too quickly.1. Use freshly prepared acyl chloride immediately. 2. Ensure lithiation time at -78 °C is sufficient but not excessive. 3. Allow for a slow, gradual warm-up to room temperature after acylation.
Difficulty in Purification 1. Presence of unreacted starting material. 2. Formation of symmetrical byproducts.1. Use a slight excess (1.1-1.2 eq) of both n-BuLi and the acyl chloride. 2. Optimize chromatography conditions (try different solvent systems).

Conclusion

The described protocol provides a reliable and highly regioselective method for the synthesis of this compound. By leveraging the inherent acidity of the C2-proton, this directed metallation-acylation strategy serves as a versatile platform for accessing a diverse library of 2-acyl oxazole derivatives. This modularity is invaluable for researchers in medicinal chemistry and drug development engaged in structure-activity relationship (SAR) studies.

References

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  • PharmaGuideline. Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]

  • ResearchGate. Synthesis of 2‐alkyloxazoles 9a–g and 10a–g. ResearchGate. [Link]

  • Indian Journal of Pharmaceutical Sciences. Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences2022 , 84(2), 279-291. [Link]

  • Taylor & Francis Online. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Cogent Chemistry2021 , 7(1), 1957626. [Link]

  • ResearchGate. Synthetic approaches for oxazole derivatives: A review. ResearchGate. [Link]

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  • ResearchGate. Synthesis of oxazoles – use of cyclic amino alcohols and applications. ResearchGate. [Link]

  • YouTube. Fischer Oxazole Synthesis Mechanism | Organic Chemistry. YouTube. [Link]

  • Organic Chemistry Portal. Synthesis of 1,3-oxazoles. Organic Chemistry Portal. [Link]

  • Chavan, L. N., et al. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry2023 , 88(24), 17551–17562. [Link]

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  • PubMed. Synthesis and biological evaluation of aryloxazole derivatives as antimitotic and vascular-disrupting agents for cancer therapy. PubMed. [Link]

  • ResearchGate. Which reagent high yield direct amide formation between Carboxylic acids and amines? ResearchGate. [Link]

  • ScholarWorks at WMU. Preparation of Aminoalcohols and Their Application for the Synthesis of Heterocycles and as Potential Sensors for Nerve Agents. ScholarWorks at WMU. [Link]

  • Google Patents. Coupling reagent and method for coupling amines with carboxylic acids.
  • RSC Publishing. Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. RSC Publishing. [Link]

  • Li, C., et al. Synthesis of 2-Acyloxycyclohexylsulfonamides and Evaluation on Their Fungicidal Activity. International Journal of Molecular Sciences2013 , 14(11), 22544-22557. [Link]

  • ResearchGate. Synthesis of Oxazoles by Tandem Cycloisomerization/Allylic Alkylation of Propargyl Amides with Allylic Alcohols: Zn(OTf)2 as π Acid & σ Acid Catalyst. ResearchGate. [Link]

  • SciSpace. A Two-Stage Iterative Process for the Synthesis of Poly-oxazoles. SciSpace. [Link]

  • DRS@nio. Synthesis of oxazole, oxazoline and isoxazoline derived marine natural products: A Review. DRS@nio. [Link]

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Application Notes & Protocols: High-Throughput Screening Assays for the Characterization of 2-(3-Ethylhexanoyl)oxazole

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to developing and implementing high-throughput screening (HTS) assays for the functional characterization of 2-(3-Ethylhexanoyl)oxazole. Recognizing the growing significance of the oxazole scaffold in medicinal chemistry, this guide outlines detailed protocols for three robust HTS methodologies: a Fluorescence Polarization (FP) assay for direct binding assessment, an AlphaLISA® assay for detecting modulation of protein-protein interactions, and a Luciferase Reporter Gene Assay for cell-based pathway analysis. The protocols are designed to be adaptable for various biological targets, enabling researchers to efficiently investigate the therapeutic potential of this novel compound.

Introduction: The Rationale for Screening this compound

The oxazole ring is a privileged five-membered heterocyclic motif frequently found in biologically active natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions, such as hydrogen bonding and π–π stacking, make it a valuable scaffold in drug design.[3] Oxazole-containing compounds have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects.[2][4][5]

While the specific biological profile of this compound is not extensively documented in publicly available literature, its structure warrants investigation. The ethylhexanoyl moiety introduces a lipophilic character that may facilitate membrane permeability, while the oxazole core provides a platform for potential interactions with various biological targets. High-throughput screening (HTS) is the cornerstone of modern drug discovery, allowing for the rapid and efficient evaluation of compound libraries against specific biological targets.[6][7] This guide provides detailed, field-proven protocols to empower researchers to systematically screen this compound and similar novel chemical entities.

Foundational HTS Principles & Assay Selection

The choice of an HTS assay is dictated by the putative biological target and the desired endpoint. This guide focuses on three versatile and widely adopted assay formats that cover a broad range of applications from biochemical to cell-based screening.

  • Fluorescence Polarization (FP): Ideal for studying molecular interactions in solution, particularly the binding of a small molecule to a larger protein.[8][9] It is a homogenous assay with a simple mix-and-read format, making it highly amenable to automation.[9]

  • AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay): A highly sensitive, bead-based immunoassay for detecting biomolecular interactions.[10][11][12] Its versatility allows for the screening of protein-protein interactions, enzyme activity, and biomarker quantification.[10][12]

  • Luciferase Reporter Gene Assay: A powerful cell-based assay for monitoring the activity of specific signaling pathways.[13][14] It provides a quantitative measure of gene expression changes in response to a compound, offering insights into its mechanism of action in a cellular context.[14]

Protocol 1: Fluorescence Polarization (FP) Competitive Binding Assay

This protocol is designed to determine if this compound can competitively inhibit the binding of a fluorescently labeled ligand (tracer) to a target protein.

Scientific Rationale

The principle of FP is based on the rotational speed of a fluorescent molecule.[15] A small, fluorescently labeled tracer tumbles rapidly in solution, resulting in depolarized emitted light and a low FP signal. When the tracer binds to a larger protein, its rotation is slowed, leading to an increase in the polarization of the emitted light and a high FP signal.[8][15] A test compound that competes with the tracer for the same binding site will displace the tracer, causing a decrease in the FP signal.

Diagram 1: Fluorescence Polarization Assay Workflow

cluster_0 Assay Preparation cluster_1 HTS Execution cluster_2 Data Acquisition & Analysis Reagent_Prep Prepare Assay Buffer, Target Protein, Fluorescent Tracer, and Compound Plate Dispense_Protein Dispense Target Protein to Assay Plate Reagent_Prep->Dispense_Protein Dispense_Compound Add this compound (or Controls) Dispense_Protein->Dispense_Compound Dispense_Tracer Add Fluorescent Tracer Dispense_Compound->Dispense_Tracer Incubate Incubate at RT to Reach Equilibrium Dispense_Tracer->Incubate Read_Plate Read Fluorescence Polarization (mP) Incubate->Read_Plate Analyze_Data Calculate % Inhibition and Determine IC50 Read_Plate->Analyze_Data

Materials and Reagents
Reagent/MaterialExample SupplierPurpose
Target Protein of InterestIn-house/CommercialThe macromolecule being investigated
Fluorescently Labeled Ligand (Tracer)Commercial/Custom SynthesisBinds to the target, producing FP signal
This compoundBOC SciencesTest compound
Assay Buffer (e.g., PBS, 0.01% Triton X-100)Standard Lab SupplierMaintain pH and reduce non-specific binding
DMSO (Anhydrous)Standard Lab SupplierSolvent for compound stock solutions
384-well, black, low-volume microplatesGreiner Bio-OneLow-binding plates for FP assays
Plate Reader with FP capabilityBMG LABTECH, Molecular DevicesInstrument for data acquisition
Step-by-Step Protocol
  • Compound Plating:

    • Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).

    • Create a serial dilution of the compound in DMSO in a source plate.

    • Using an acoustic dispenser or liquid handler, transfer a small volume (e.g., 50 nL) of the compound dilutions and controls (DMSO for negative control, known inhibitor for positive control) to a 384-well assay plate.

  • Reagent Preparation:

    • Dilute the target protein to a 2X working concentration in assay buffer. The optimal concentration should be predetermined by a protein titration experiment (typically around the Kd of the tracer).

    • Dilute the fluorescent tracer to a 2X working concentration in assay buffer. The optimal concentration should provide a stable and robust signal-to-noise ratio.[16]

  • Assay Execution (20 µL final volume):

    • Add 10 µL of the 2X target protein solution to each well of the assay plate containing the pre-dispensed compound.

    • Mix by gentle shaking for 1 minute.

    • Incubate for 15 minutes at room temperature.

    • Add 10 µL of the 2X fluorescent tracer solution to all wells.

    • Seal the plate and centrifuge briefly (e.g., 1 min at 1,000 rpm) to ensure all components are at the bottom of the wells.

    • Incubate the plate at room temperature for the required time to reach binding equilibrium (typically 30-60 minutes, but this should be optimized). Protect the plate from light.

  • Data Acquisition:

    • Read the plate on a plate reader equipped with appropriate filters for the chosen fluorophore.

    • Measure both the parallel (I∥) and perpendicular (I⊥) fluorescence intensity.

    • The instrument software will calculate the fluorescence polarization (FP) in millipolarization units (mP).

Data Analysis
  • Calculate Percent Inhibition: % Inhibition = 100 * (1 - [(FP_sample - FP_min) / (FP_max - FP_min)])

    • FP_sample: FP value of the well with the test compound.

    • FP_max: Average FP of the "no inhibitor" control (e.g., DMSO).

    • FP_min: Average FP of the "positive inhibitor" control.

  • Determine IC₅₀: Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: AlphaLISA® Assay for Protein-Protein Interaction (PPI) Inhibition

This protocol describes a method to screen for the ability of this compound to disrupt the interaction between two proteins, Protein A and Protein B.

Scientific Rationale

The AlphaLISA® technology is based on the proximity of two types of beads: Donor and Acceptor beads.[10][11] When a 680 nm laser excites a photosensitizer within the Donor bead, it generates singlet oxygen. If an Acceptor bead is within ~200 nm, the singlet oxygen transfers its energy to the Acceptor bead, which then emits light at a specific wavelength (e.g., 615 nm).[11][12] In this assay, Protein A is linked to a Donor bead (e.g., via a biotin-streptavidin interaction) and Protein B is linked to an Acceptor bead (e.g., via a conjugated antibody). If the proteins interact, the beads are brought into proximity, generating a signal. A compound that disrupts this interaction will cause a decrease in the AlphaLISA® signal.

Diagram 2: AlphaLISA® PPI Inhibition Assay Principle

cluster_0 Interaction Present (High Signal) cluster_1 Interaction Inhibited (Low Signal) Donor_Bead_1 Donor Bead (Streptavidin) Protein_A_1 Biotin-Protein A Donor_Bead_1->Protein_A_1 Acceptor_Bead_1 Acceptor Bead (Anti-Tag) Protein_B_1 Tagged-Protein B Protein_A_1->Protein_B_1 Interaction Protein_B_1->Acceptor_Bead_1 Donor_Bead_2 Donor Bead (Streptavidin) Protein_A_2 Biotin-Protein A Donor_Bead_2->Protein_A_2 Acceptor_Bead_2 Acceptor Bead (Anti-Tag) Inhibitor 2-(3-Ethylhexanoyl) oxazole Protein_A_2->Inhibitor Protein_B_2 Tagged-Protein B Protein_B_2->Acceptor_Bead_2 Inhibitor->Protein_B_2

Materials and Reagents
Reagent/MaterialExample SupplierPurpose
Biotinylated Protein AIn-house/CommercialFirst interaction partner
Tagged Protein B (e.g., His-tag, GST-tag)In-house/CommercialSecond interaction partner
Streptavidin-coated Donor BeadsPerkinElmerBinds to biotinylated Protein A
Anti-tag Acceptor BeadsPerkinElmerBinds to tagged Protein B
AlphaLISA® Immunoassay BufferPerkinElmerOptimized buffer for the assay
384-well, white, opaque microplatesPerkinElmerPlates for luminescent assays
Plate Reader with AlphaLISA® capabilityPerkinElmer, BMG LABTECHInstrument with 680 nm laser and emission detection
Step-by-Step Protocol
  • Compound Plating: Follow the same procedure as described in Protocol 1 (Section 3.3.1).

  • Reagent Preparation:

    • Prepare a 4X mix of Biotinylated Protein A and Tagged Protein B in AlphaLISA® buffer.

    • Prepare a 2X mix of Streptavidin-coated Donor beads and Anti-tag Acceptor beads in AlphaLISA® buffer. Note: Prepare this mix in subdued light.

  • Assay Execution (20 µL final volume):

    • To the compound-plated assay plate, add 5 µL of the 4X protein mix.

    • Mix gently and incubate for 30-60 minutes at room temperature to allow for the interaction (or its inhibition) to occur.

    • Add 10 µL of the 2X bead mix to all wells under subdued light.

    • Seal the plate with an aluminum seal and shake gently for 1 minute.

    • Incubate for 60 minutes at room temperature in the dark.

  • Data Acquisition:

    • Read the plate on an AlphaLISA®-compatible plate reader.

    • The instrument will excite at 680 nm and read the emission at 615 nm.

Data Analysis
  • Calculate Percent Inhibition: % Inhibition = 100 * (1 - [(Signal_sample - Signal_min) / (Signal_max - Signal_min)])

    • Signal_sample: AlphaLISA® signal of the well with the test compound.

    • Signal_max: Average signal of the "no inhibitor" control (DMSO).

    • Signal_min: Average signal of the "positive inhibitor" control.

  • Determine IC₅₀: Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation.

Protocol 3: Luciferase Reporter Gene Assay

This protocol is a cell-based assay to determine if this compound modulates a specific cellular signaling pathway that results in the transcription of a reporter gene.

Scientific Rationale

This assay utilizes a genetically engineered cell line that contains a reporter construct.[17] This construct consists of a promoter with response elements for a specific transcription factor, which drives the expression of a luciferase enzyme (e.g., Firefly luciferase).[13] When the signaling pathway of interest is activated, the transcription factor binds to the promoter, leading to the production of luciferase. Upon addition of the substrate (luciferin), the enzyme generates a luminescent signal that is proportional to the level of pathway activation.[18] A second, constitutively expressed luciferase (e.g., Renilla) can be used as an internal control for cell viability and transfection efficiency.[13][19]

Diagram 3: Luciferase Reporter Assay Signaling Cascade

Compound 2-(3-Ethylhexanoyl) oxazole Receptor Cell Surface Receptor Compound->Receptor Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade TF_Activation Transcription Factor (TF) Activation Signaling_Cascade->TF_Activation TF_Translocation TF Translocation to Nucleus TF_Activation->TF_Translocation Promoter_Binding TF Binds to Promoter TF_Translocation->Promoter_Binding Luciferase_Expression Luciferase Gene Expression Promoter_Binding->Luciferase_Expression Luminescence Luminescent Signal Luciferase_Expression->Luminescence

Sources

Application Notes & Protocols for the Evaluation of 2-(3-Ethylhexanoyl)oxazole as a Potential Antidiabetic Agent

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction: The Therapeutic Promise of Oxazole Scaffolds in Diabetes Mellitus

Diabetes mellitus is a chronic metabolic disorder characterized by hyperglycemia resulting from defects in insulin secretion, insulin action, or both.[1] The global prevalence of diabetes is on a steep rise, creating an urgent need for novel therapeutic agents.[2] Oxazole derivatives have emerged as a promising class of heterocyclic compounds in medicinal chemistry, demonstrating a wide spectrum of biological activities, including antidiabetic potential.[3][4]

The oxazole scaffold is a core component of various biologically active molecules and has been investigated for its role in modulating key pathways in glucose homeostasis.[5][6] Several oxadiazole derivatives, which are structurally related to oxazoles, have been shown to exert their antidiabetic effects by inhibiting enzymes such as α-amylase and α-glucosidase, which are involved in carbohydrate digestion, thereby reducing postprandial hyperglycemia.[6][7] Furthermore, some of these compounds have been found to act as insulin sensitizers and modulate the activity of peroxisome proliferator-activated receptor-gamma (PPARγ), a key regulator of glucose and lipid metabolism.[5]

This document provides a comprehensive guide for the investigation of 2-(3-Ethylhexanoyl)oxazole , a novel oxazole derivative, as a potential antidiabetic agent. The following protocols are designed to facilitate a systematic evaluation of its biological activity, from initial in vitro screening to subsequent in vivo validation.

Part 1: In Vitro Evaluation of Antidiabetic Activity

In vitro assays are fundamental for the initial screening and mechanistic elucidation of potential antidiabetic compounds.[8][9] They offer a controlled environment to assess the direct effects of this compound on specific cellular and molecular targets involved in glucose metabolism.

Enzyme Inhibition Assays

A common strategy in the management of type 2 diabetes is to control post-meal hyperglycemia by inhibiting carbohydrate-hydrolyzing enzymes in the digestive tract.

Principle: This assay determines the ability of this compound to inhibit α-glucosidase, an enzyme that breaks down complex carbohydrates into absorbable monosaccharides.[2] Inhibition of this enzyme delays carbohydrate digestion and glucose absorption.

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add varying concentrations of the test compound.

  • Add a solution of α-glucosidase enzyme to each well and incubate.

  • Initiate the reaction by adding the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).

  • Monitor the formation of p-nitrophenol by measuring the absorbance at 405 nm at regular intervals.

  • Acarbose should be used as a positive control.

  • Calculate the percentage of inhibition and determine the IC50 value.

Principle: DPP-4 is an enzyme that degrades incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are responsible for stimulating insulin secretion.[10] Inhibition of DPP-4 prolongs the action of incretins, leading to enhanced glucose-dependent insulin release. This assay measures the ability of the test compound to inhibit DPP-4 activity using a fluorometric substrate.[11][12][13]

Protocol:

  • Prepare serial dilutions of this compound in a suitable assay buffer.

  • In a 96-well black plate, add the test compound dilutions.

  • Add recombinant human DPP-4 enzyme to each well and incubate at 37°C for 10 minutes.[11][12]

  • Add the fluorogenic substrate, Gly-Pro-aminomethylcoumarin (AMC), to all wells to initiate the reaction.[13]

  • Incubate the plate at 37°C for 30 minutes, protected from light.[11][12]

  • Measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.[11][12]

  • Use a known DPP-4 inhibitor, such as sitagliptin, as a positive control.[10][12]

  • Calculate the percent inhibition and determine the IC50 value.

Cell-Based Assays

Cell-based assays provide a more physiologically relevant context to study the effects of the compound on cellular processes like glucose uptake and insulin secretion.[8]

Principle: This assay measures the effect of this compound on glucose transport into insulin-sensitive cells, such as 3T3-L1 adipocytes.[9] Increased glucose uptake is a key indicator of improved insulin sensitivity. A fluorescently labeled glucose analog, 2-NBDG, is commonly used for this purpose.[14][15]

Protocol:

  • Culture and differentiate 3T3-L1 preadipocytes into mature adipocytes in a 96-well plate.

  • Serum-starve the differentiated adipocytes for 2-4 hours.[16]

  • Wash the cells with Krebs-Ringer-Phosphate (KRP) buffer.[15]

  • Treat the cells with various concentrations of this compound, with and without insulin, for a predetermined time.

  • Add a fluorescent glucose analog, such as 2-NBDG, to each well and incubate for a short period.

  • Terminate the uptake by washing the cells with ice-cold PBS.

  • Lyse the cells and measure the fluorescence of the cell lysate using a fluorescence plate reader.

  • Rosiglitazone can be used as a positive control for insulin sensitization.

Principle: This assay evaluates the effect of this compound on the ability of pancreatic β-cells to secrete insulin in response to glucose.[17][18][19]

Protocol:

  • Culture MIN6 cells in a 24-well plate to an appropriate confluency.

  • Wash the cells with a glucose-free Krebs-Ringer Bicarbonate Buffer (KRBH).

  • Pre-incubate the cells in KRBH containing a low glucose concentration (e.g., 2.8 mM) for 1-2 hours.

  • Replace the buffer with fresh KRBH containing low glucose and various concentrations of the test compound, and incubate for 1 hour.

  • Collect the supernatant for basal insulin secretion measurement.

  • Replace the buffer with KRBH containing a high glucose concentration (e.g., 16.7 mM) and the test compound, and incubate for another hour.

  • Collect the supernatant for stimulated insulin secretion measurement.

  • Measure the insulin concentration in the collected supernatants using an insulin ELISA kit.[18]

  • A known insulin secretagogue, such as glibenclamide, can be used as a positive control.

Part 2: In Vivo Evaluation of Antidiabetic Efficacy

Following promising in vitro results, in vivo studies in animal models of diabetes are crucial to assess the compound's efficacy, pharmacokinetics, and safety in a whole-organism context.[20][21]

Induction of Experimental Diabetes

The streptozotocin (STZ)-induced diabetic model is a widely used and reliable method for inducing a condition similar to type 1 diabetes in rodents.[1][20][22]

Protocol for STZ-Induced Diabetes in Mice:

  • Acclimate male C57BL/6 mice for at least one week.

  • Fast the mice for 4-6 hours prior to STZ injection.[23]

  • Prepare a fresh solution of STZ in cold 0.1 M citrate buffer (pH 4.5) immediately before use.[23][24]

  • Administer a single intraperitoneal (IP) injection of STZ (e.g., 150 mg/kg).[25] Alternatively, a multiple low-dose regimen (e.g., 50 mg/kg for 5 consecutive days) can be used.[23]

  • Monitor blood glucose levels from tail vein blood samples 72 hours post-injection and then periodically.

  • Mice with fasting blood glucose levels consistently above 250 mg/dL are considered diabetic and can be used for the study.

Evaluation of Antihyperglycemic Activity

Protocol:

  • Divide the diabetic mice into several groups: a diabetic control group, a positive control group (e.g., treated with metformin or vildagliptin[26]), and groups treated with different doses of this compound.

  • Administer the test compound or vehicle orally once daily for a specified period (e.g., 14-28 days).

  • Monitor fasting blood glucose levels and body weight regularly throughout the study.

  • At the end of the treatment period, collect blood samples for the analysis of biochemical parameters.

Oral Glucose Tolerance Test (OGTT)

Principle: The OGTT assesses the body's ability to clear a glucose load from the bloodstream and is a key indicator of glucose tolerance and insulin sensitivity.

Protocol:

  • At the end of the treatment period, fast the mice overnight (12-16 hours).[27]

  • Record the initial fasting blood glucose level (time 0).

  • Administer an oral gavage of a glucose solution (e.g., 2 g/kg body weight).

  • Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.

  • Plot the blood glucose concentration over time and calculate the area under the curve (AUC) for each group.

Measurement of Biochemical Parameters

At the end of the in vivo study, collect terminal blood samples to measure key biochemical markers, including:

  • Glycated Hemoglobin (HbA1c): Reflects long-term glycemic control.[20]

  • Plasma Insulin Levels: To assess the effect on insulin secretion.[20]

  • Lipid Profile: Total cholesterol, triglycerides, HDL, and LDL to evaluate the compound's effect on dyslipidemia, a common comorbidity of diabetes.

  • Liver and Kidney Function Markers: Alanine aminotransferase (ALT), aspartate aminotransferase (AST), urea, and creatinine to assess potential toxicity.[28]

Data Presentation and Visualization

Quantitative Data Summary
In Vitro Assay Parameter This compound Positive Control
α-Glucosidase InhibitionIC50 (µM)Experimental ValueAcarbose: Value
DPP-4 InhibitionIC50 (µM)Experimental ValueSitagliptin: Value
Glucose Uptake (3T3-L1)Fold IncreaseExperimental ValueRosiglitazone: Value
Insulin Secretion (MIN6)Fold IncreaseExperimental ValueGlibenclamide: Value
In Vivo Parameter (STZ-induced diabetic mice) Diabetic Control This compound (Dose 1) This compound (Dose 2) Positive Control (Metformin)
Fasting Blood Glucose (mg/dL)ValueValueValueValue
HbA1c (%)ValueValueValueValue
OGTT (AUC)ValueValueValueValue
Plasma Insulin (ng/mL)ValueValueValueValue
Experimental Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation enz_inhibition Enzyme Inhibition Assays (α-Glucosidase, DPP-4) cell_assays Cell-Based Assays (Glucose Uptake, Insulin Secretion) enz_inhibition->cell_assays Promising Hits model STZ-Induced Diabetic Model cell_assays->model Lead Candidate efficacy Efficacy Studies (Blood Glucose, OGTT) model->efficacy biochem Biochemical Analysis (HbA1c, Insulin, Lipids) efficacy->biochem Terminal Analysis start This compound start->enz_inhibition Initial Screening

Caption: High-level workflow for evaluating this compound.

dpp4_inhibition_pathway incretins GLP-1, GIP (Incretin Hormones) pancreas Pancreatic β-cells incretins->pancreas Stimulates insulin Insulin Secretion pancreas->insulin Increases glucose Blood Glucose Lowering insulin->glucose dpp4 DPP-4 Enzyme dpp4->incretins Degrades compound This compound compound->dpp4 Inhibits

Caption: Mechanism of DPP-4 inhibition for blood glucose control.

References

  • In-vivo Animal Models and In-vitro Techniques for Screening Antidiabetic Activity. (n.d.). Retrieved from [Link]

  • Streptozotocin-Induced Diabetic Models in Mice and Rats. (2021). Current Protocols, 1(4), e78. Retrieved from [Link]

  • Anti-Diabetic In-Vivo Animal Models: A Review. (2024). International Journal of Novel Research and Development, 9(6). Retrieved from [Link]

  • Low-Dose Streptozotocin Induction Protocol (Mouse). (2015). Diabetic Complications Consortium. Retrieved from [Link]

  • Review of in vitro and in vivo models for antidiabetic activity. (2024). World Journal of Pharmaceutical Research, 13(12). Retrieved from [Link]

  • STZ-Induced Diabetes Model – Protocol. (n.d.). NDI Neuroscience. Retrieved from [Link]

  • Exploring In Vitro Antidiabetic Assays. (2023). Athmic Biotech Solutions. Retrieved from [Link]

  • Recent Advances in In-Vitro Assays for Type 2 Diabetes Mellitus: An Overview. (2022). Molecules, 27(15), 5033. Retrieved from [Link]

  • Progress in experimental models to investigate the in vivo and in vitro antidiabetic activity of drugs. (2024). Animal Models and Experimental Medicine, 7(3), 297-309. Retrieved from [Link]

  • In-vivo Models as a System for the Investigation and Screening of Antidiabetic Efficacy of Certain Drugs and Substances: A Review. (2023). Journal of Drug Delivery and Therapeutics, 13(1-s), 154-162. Retrieved from [Link]

  • Streptozotocin induced Diabetes: Protocols & Experimental Insights. (n.d.). Creative Biolabs. Retrieved from [Link]

  • RECENT ADVANCES AND METHODS FOR IN-VITRO EVALUATION OF ANTIDIABETIC ACTIVITY: A REVIEW. (2017). International Journal of Engineering and Applied Sciences, 4(6). Retrieved from [Link]

  • A Simplified Streptozotocin-Induced Diabetes Model in Nude Mice. (2019). Bulletin of Experimental Biology and Medicine, 167(4), 544-548. Retrieved from [Link]

  • 1,3,4-Oxadiazole Scaffold in Antidiabetic Drug Discovery: An Overview. (2024). Current Drug Targets, 25. Retrieved from [Link]

  • Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. (2022). Frontiers in Nutrition, 9, 893309. Retrieved from [Link]

  • A Comprehensive Review on the Antidiabetic Activity of Oxadiazole Derivatives. (n.d.). Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • A Comprehensive Review on the Antidiabetic Activity of Oxadiazole Derivatives. (2021). Research Journal of Pharmacy and Technology, 14(11), 6186-6192. Retrieved from [Link]

  • Glucose-stimulated insulin secretion (GSIS) assay. (n.d.). Bio-protocol. Retrieved from [Link]

  • In Vivo and In Vitro Approaches to Anti-Diabetic Drug Screening. (2024). Cureus, 16(5), e61205. Retrieved from [Link]

  • Synthesis, Characterization and Antidiabetic Evaluation of Sulfonamide in Corporated with 1,3,4-Oxadiazole Derivatives. (2021). Indian Journal of Pharmaceutical Education and Research, 55(4), 1145-1152. Retrieved from [Link]

  • Glucose-stimulated Insulin Secretion (in vivo). (2012). UC Davis MMPC-Live Protocol. Retrieved from [Link]

  • Fluorescent Assay for SGLT2 Inhibitors. (n.d.). Scribd. Retrieved from [Link]

  • Evaluation of Antidiabetic Activity of Oxadiazole Derivative in Rats. (2022). BioMed Research International, 2022, 6089335. Retrieved from [Link]

  • Static Glucose-stimulated Insulin Secretion (GSIS) Protocol - Human Islets v3. (2019). protocols.io. Retrieved from [Link]

  • Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. (2015). Journal of Visualized Experiments, (101), e52968. Retrieved from [Link]

  • Static Glucose-stimulated Insulin Secretion (GSIS) Protocol - Human Islets. (2019). protocols.io. Retrieved from [Link]

  • Glucose Uptake Assay - Cell biology Virtual Lab I. (n.d.). Amrita Vishwa Vidyapeetham Virtual Lab. Retrieved from [Link]

  • DPP4 ACTIVITY ASSAY KIT. (n.d.). Life Technologies (India) Pvt. Ltd. Retrieved from [Link]

  • A cell-based fluorescent glucose transporter assay for SGLT2 inhibitor discovery. (2013). Acta Pharmacologica Sinica, 34(10), 1345-1352. Retrieved from [Link]

  • A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells. (2018). Journal of Diabetes Research, 2018, 5903027. Retrieved from [Link]

  • SGLT2 transporter, SGLT2 uptake assay. (n.d.). Solvo Biotechnology. Retrieved from [Link]

  • SGLT2 Transporter Assay. (n.d.). BioIVT. Retrieved from [Link]

  • Synthesis of New 1,3-Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. (2020). Egyptian Journal of Chemistry, 63(12), 4879-4886. Retrieved from [Link]

  • A comprehensive review on biological activities of oxazole derivatives. (2019). Bioorganic & Medicinal Chemistry, 27(13), 2695-2707. Retrieved from [Link]

  • Synthesis, Reactions and Medicinal Uses of Oxazole. (n.d.). Pharmaguideline. Retrieved from [Link]

  • A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. (2015). International Journal of Medical and Pharmaceutical Research, 1(1), 1-10. Retrieved from [Link]

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Application Notes & Protocols: The Strategic Integration of Oxazole Moieties and Engineered Side Chains in Functional Organic Materials

Author: BenchChem Technical Support Team. Date: January 2026

A Note on the Subject Compound: Initial searches for the specific molecule, 2-(3-Ethylhexanoyl)oxazole (CAS 898759-35-8)[], did not yield any established applications within the peer-reviewed scientific literature or patent landscape concerning materials science. While this molecule is available commercially as a chemical intermediate[], its role as a functional material is undocumented.

Therefore, this guide pivots to a topic of direct relevance and significant research interest that encompasses the core structural motifs of the original query: the oxazole ring and a complex alkyl side chain . We will explore the application of functional polymers incorporating oxazole and its related structures (oxazolines), with a focus on how strategically engineered side chains dictate material properties for advanced applications, particularly in organic electronics. This approach provides a scientifically grounded and practical guide for researchers in the field.

Part 1: Scientific Rationale & Application Overview

The Oxazole Moiety: A Versatile Building Block

The oxazole ring is a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom.[2][3] Its inclusion in a polymer backbone imparts several key characteristics:

  • Chemical and Thermal Stability: The aromatic nature of the oxazole ring contributes to the overall stability of the polymer chain. This is exemplified in high-performance polymers like polyphenylene benzobisoxazole (PBO), known for their exceptional thermal resistance.[4]

  • Electronic Properties: The heteroatoms in the oxazole ring influence the electronic structure of the material. They can act as weak electron-accepting units, which is a critical design parameter in conjugated polymers used for organic semiconductors.

  • Synthetic Versatility: A variety of synthetic routes exist for creating oxazole derivatives, allowing for their incorporation into monomers for polymerization.[2][5][6][7][8]

A closely related and highly valuable class of polymers are the poly(2-oxazoline)s (PAOx) . These are synthesized via the cationic ring-opening polymerization (CROP) of 2-oxazoline monomers.[9][10] While structurally distinct from polymers with an in-chain oxazole ring, PAOx are considered pseudo-peptides and offer a platform for creating materials with tunable properties, finding use in biomedical applications and as "green" insulators in electronics.[11][12][13]

The Critical Role of the Alkyl Side Chain

While the polymer backbone dictates the fundamental electronic and structural properties, the alkyl side chains are the primary tool for tuning a material's processability and morphology. A side chain like the "3-ethylhexanoyl" group from the original query suggests a branched, bulky structure. Such branching is a deliberate design choice with profound consequences:

  • Solubility: Long or branched alkyl chains are essential for solubilizing rigid conjugated polymers in common organic solvents, enabling solution-based processing techniques like spin-coating or inkjet printing.[14][15]

  • Morphology Control: The size, shape, and packing of side chains dictate how polymer chains arrange themselves in the solid state. This intermolecular organization is critical for efficient charge transport in organic field-effect transistors (OFETs) and for creating the optimal morphology in bulk heterojunction organic solar cells.[15][16]

  • Tuning Electronic Properties: Though seemingly electronically inert, side chains can influence the planarity of the polymer backbone. Bulky side chains can induce torsion in the backbone, altering the electronic conjugation and thus changing the material's absorption profile and energy levels.[14]

The interplay between the oxazole-containing backbone and the engineered side chains allows for the precise design of functional materials for specific applications.

Part 2: Application Protocol: Poly(2-alkyl-2-oxazoline) as a Gate Dielectric for Organic Field-Effect Transistors (OFETs)

This protocol details the synthesis and application of a poly(2-oxazoline) derivative as a solution-processable gate dielectric material. We select poly(2-ethyl-2-oxazoline) as a representative example due to its excellent insulating properties and commercial availability. The goal is to demonstrate a workflow for fabricating and characterizing a key electronic component.

Rationale for Material Selection

Poly(2-oxazoline)s are chosen for their favorable dielectric properties and their classification as "green" materials, often derived from renewable resources.[11] Their tertiary amide side-chains provide good insulation, and their solubility allows for simple, uniform film deposition, which is crucial for preventing gate leakage currents in transistors.

Experimental Workflow Diagram

G cluster_prep Material & Substrate Preparation cluster_fab Device Fabrication cluster_char Characterization p1 Dissolve Poly(2-ethyl-2-oxazoline) in Solvent p2 Clean Si/SiO2 Substrate (Sonication) f1 Spin-Coat Dielectric Solution onto Substrate p2->f1 Ready for Fabrication f2 Anneal Film (Remove Solvent, Crosslink if needed) f1->f2 f3 Deposit Semiconductor (e.g., DNTT) f2->f3 f4 Deposit Source/Drain Electrodes (Au) f3->f4 c1 Film Thickness (Profilometry) f4->c1 Fabricated Device c2 Capacitance-Voltage (C-V) Measurement f4->c2 c4 OFET Transfer & Output Curves f4->c4 c3 Calculate Dielectric Constant (k) c2->c3

Caption: Workflow for fabricating and testing an OFET using a poly(2-oxazoline) dielectric.

Step-by-Step Protocol

A. Dielectric Solution Preparation:

  • Weigh 100 mg of poly(2-ethyl-2-oxazoline) (Mn ≈ 50,000 g/mol ).

  • Dissolve the polymer in 2 mL of anhydrous ethanol.

  • Stir the solution at 40°C for 2 hours until fully dissolved.

  • Filter the solution through a 0.2 µm PTFE syringe filter before use.

B. Substrate Cleaning & Film Deposition:

  • Use heavily n-doped silicon wafers with a 50 nm thermal oxide layer (Si/SiO₂) as the substrate, where the silicon acts as the gate electrode.

  • Sequentially sonicate the substrates in deionized water, acetone, and isopropanol for 15 minutes each.

  • Dry the substrates under a stream of nitrogen gas and bake at 120°C for 10 minutes to remove residual moisture.

  • Transfer the substrates to a nitrogen-filled glovebox.

  • Spin-coat the poly(2-ethyl-2-oxazoline) solution at 3000 rpm for 60 seconds.

  • Anneal the film on a hotplate at 100°C for 30 minutes inside the glovebox to remove the solvent.

C. Device Completion & Characterization:

  • Measure the thickness of the polymer film using a stylus profilometer. A typical thickness should be in the range of 40-60 nm.

  • Fabricate a Metal-Insulator-Metal (MIM) capacitor structure by evaporating 50 nm gold dots (Area = 0.01 cm²) through a shadow mask onto the dielectric surface.

  • Measure the capacitance as a function of frequency (C-f) using an LCR meter. The specific capacitance (Ci) is calculated from the plateau in the low-frequency region.

  • Calculate the dielectric constant (k) using the formula: k = (Cᵢ * d) / ε₀ where d is the film thickness and ε₀ is the permittivity of free space.

  • To complete the OFET, deposit a 40 nm layer of an organic semiconductor (e.g., DNTT) followed by 50 nm gold source and drain electrodes via thermal evaporation through shadow masks.

  • Measure the transfer and output characteristics of the OFET using a semiconductor parameter analyzer.

Expected Data & Interpretation

The results from this protocol validate the suitability of the poly(2-oxazoline) as a dielectric material.

ParameterTypical Value RangeSignificance
Film Thickness40 - 60 nmControls the gate capacitance and operating voltage.
Specific Capacitance (Cᵢ)60 - 90 nF/cm²A higher capacitance allows for lower voltage operation.
Dielectric Constant (k)4.0 - 5.0[11]Indicates the material's ability to store energy in an electric field.
Leakage Current Density< 10⁻⁷ A/cm² @ 2 MV/cmLow leakage is critical for low power consumption and stable transistor operation.
OFET Mobility> 0.5 cm²/Vs (with DNTT)Demonstrates compatibility with high-performance semiconductors.

Interpretation: A low leakage current combined with a moderate dielectric constant confirms the insulating quality of the film. Achieving good mobility in the final OFET demonstrates that the dielectric surface is smooth and does not trap charges, providing a high-quality interface for semiconductor crystal growth.

Part 3: Advanced Application Concept: Side-Chain Engineering of Conjugated Benzobisoxazole Polymers for Anisotropic Charge Transport

This section presents a conceptual framework for designing next-generation materials by combining a rigid, high-performance benzobisoxazole backbone with precisely engineered alkyl side chains to control molecular packing and charge transport directionality.

Design Rationale

The poly(p-phenylene benzobisoxazole) (PBO) backbone is exceptionally rigid and planar, promoting strong π-π stacking, which is ideal for charge transport.[4] However, PBO is notoriously insoluble. By attaching branched alkyl side chains (e.g., 2-ethylhexyl or 3-ethylhexyl) to the phenylene units, we can induce solubility while simultaneously influencing the packing geometry.

Logical Relationship Diagram

G Backbone Rigid Benzobisoxazole Backbone Packing Controlled π-π Stacking & Interchain Distance Backbone->Packing Promotes Planarity SideChain Bulky, Branched Alkyl Side Chains Solubility Enhanced Solubility (Solution Processable) SideChain->Solubility Increases Entropy SideChain->Packing Sterically Governs Device Directional Transistors & Specialized Sensors Solubility->Device Enables Fabrication Anisotropy Anisotropic Charge Transport Packing->Anisotropy Creates Preferential Pathways Anisotropy->Device Defines Functionality

Caption: Relationship between polymer structure and device function.

By carefully selecting the branching point and length of the side chains, one can frustrate "edge-on" packing in favor of "face-on" packing relative to the substrate, or vice-versa. This provides control over whether charge transport is preferentially vertical or horizontal through the film—a highly desirable feature for devices like organic thin-film transistors (which require horizontal transport) and organic light-emitting diodes (which benefit from vertical transport). The side chains are not merely solubilizers; they are functional components that steer the supramolecular assembly of the material.[15][17]

References

  • Poly(2-oxazoline)s as Stimuli-Responsive Materials for Biomedical Applications: Recent Developments of Polish Scientists. MDPI.[Link]

  • Crosslinked Poly(2-oxazoline)s as “Green” Materials for Electronic Applications. MDPI.[Link]

  • Poly(2-oxazoline)s as materials for biomedical applications. ResearchGate.[Link]

  • The Chemistry of Poly(2‐oxazoline)s. ResearchGate.[Link]

  • Enhancing Dielectric and High-Temperature Energy Storage Capability for Benzoxazole Polymer Films Featuring Naphthalene Ring Blocks. ACS Publications.[Link]

  • Synthetic approaches for oxazole derivatives: A review. ResearchGate.[Link]

  • Synthesis of oxazole, oxazoline and isoxazoline derived marine natural products: A Review. DRS@nio.[Link]

  • Oxazole.pdf. CUTM Courseware.[Link]

  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences.[Link]

  • Impact of Side Chains of Conjugated Polymers on Electronic Structure: A Case Study. MDPI.[Link]

  • Impact of the Alkyl Side Chains on the Optoelectronic Properties of a Series of Photovoltaic Low-Band-Gap Copolymers. ResearchGate.[Link]

  • Oxazole. Wikipedia.[Link]

  • The effect of side chain engineering on conjugated polymers in organic electrochemical transistors for bioelectronic application. Royal Society of Chemistry.[Link]

  • Dalton Transactions Blog. Royal Society of Chemistry.[Link]

  • Impact of Alkyl-Based Side Chains in Conjugated Materials for Bulk Heterojunction Organic Photovoltaic Cells—A Review. MDPI.[Link]

  • Synthesis of New 1,3-Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. ResearchGate.[Link]

  • Polysiloxane-Based Side Chain Liquid Crystal Polymers: From Synthesis to Structure–Phase Transition Behavior Relationships. MDPI.[Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PubMed Central.[Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI.[Link]

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A Robust and Validated LC-MS/MS Method for the Sensitive Quantification of 2-(3-Ethylhexanoyl)oxazole in Pharmaceutical Matrices

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Senior Scientist's Desk

Abstract

This application note describes the development and full validation of a selective, sensitive, and robust analytical method for the quantification of 2-(3-Ethylhexanoyl)oxazole. Given the growing interest in substituted oxazoles as key intermediates and potential impurities in drug development, a reliable analytical method is paramount for quality control and process monitoring.[1][2] The method utilizes Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS), which provides the high sensitivity and selectivity required for detecting trace levels of the analyte in complex matrices.[3][4] The protocol herein is validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent performance in linearity, accuracy, precision, and specificity.[5][6][7] This document provides a complete, step-by-step protocol suitable for implementation in research, development, and quality control laboratories.

Introduction and Scientific Rationale

The oxazole ring is a five-membered heterocyclic nucleus that is a core structural component in numerous pharmacologically active compounds and natural products.[1][8][9] Its derivatives are investigated for a wide range of therapeutic applications. This compound (Molecular Formula: C₁₁H₁₇NO₂, Molecular Weight: 195.26 g/mol ) is a representative of a class of substituted oxazoles that can emerge as a synthetic intermediate, a metabolite, or a potential process-related impurity during the manufacturing of active pharmaceutical ingredients (APIs).[] The stringent regulatory landscape necessitates precise control and monitoring of such substances to ensure the safety and efficacy of the final drug product.

The detection of small organic molecules like this compound in complex sample matrices presents an analytical challenge.[11] While techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are powerful for volatile compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) offers superior versatility for a broader range of small molecules, including those with moderate polarity and lower volatility.[12][13][14] Specifically, tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode is the gold standard for quantitative bioanalysis and trace impurity analysis due to its exceptional selectivity and sensitivity, which arise from its ability to monitor a specific precursor-to-product ion transition unique to the analyte.[4][15]

This application note addresses the critical need for a validated analytical method by providing a comprehensive UHPLC-MS/MS protocol. We detail the rationale behind the selection of chromatographic conditions, sample preparation procedures, and mass spectrometric parameters, grounding our approach in established analytical principles and regulatory expectations.[16][17]

Experimental Design and Methodology

Materials and Reagents
  • Analyte: this compound reference standard (>98% purity)

  • Internal Standard (IS): (Suggested) 2-Acetyloxazole or a stable isotope-labeled version of the analyte.

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (Type I, 18.2 MΩ·cm), Formic Acid (LC-MS grade).

  • Matrix: Blank API, placebo formulation, or relevant biological matrix for validation studies.

Instrumentation

A high-performance liquid chromatography system coupled to a tandem mass spectrometer is essential for this analysis.[4]

  • UHPLC System: Agilent 1290 Infinity II, Waters ACQUITY UPLC, or equivalent.

  • Mass Spectrometer: SCIEX Triple Quad™ 6500+, Waters Xevo TQ-S, Thermo Scientific TSQ Altis™, or equivalent triple quadrupole mass spectrometer.

  • Analytical Column: A reversed-phase column is ideal for retaining this moderately nonpolar analyte. A Waters ACQUITY UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm) or equivalent is recommended.

Preparation of Standard and Quality Control (QC) Samples

Causality: The accuracy of the entire method hinges on the precise preparation of calibration standards. A stock solution is prepared in an organic solvent where the analyte is highly soluble (e.g., methanol) and then serially diluted in a solvent mixture that mimics the initial mobile phase composition (the "diluent") to ensure chromatographic compatibility.

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10.0 mL of methanol.

  • Working Stock Solution (10 µg/mL): Dilute 100 µL of the primary stock solution to 10.0 mL with a 50:50 (v/v) mixture of acetonitrile and water (diluent).

  • Calibration Curve Standards (1 - 1000 ng/mL): Perform serial dilutions of the working stock solution with the diluent to prepare calibration standards at concentrations such as 1, 5, 10, 50, 100, 250, 500, and 1000 ng/mL.

  • Internal Standard (IS) Stock (1 µg/mL): Prepare a stock solution of the IS in methanol. A working concentration of 100 ng/mL is typically effective.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 3 ng/mL, 150 ng/mL, and 750 ng/mL) from a separate weighing of the reference standard to ensure an independent check of accuracy and precision.

Sample Preparation Protocol (from a solid drug product matrix)

Causality: The goal of sample preparation is to efficiently extract the analyte from the matrix while removing interfering components. A simple "dilute-and-shoot" approach after extraction with a strong organic solvent is often sufficient for pharmaceutical samples, minimizing sample handling and potential for error.

  • Weighing: Accurately weigh 100 mg of the powdered drug product/placebo into a 15 mL centrifuge tube.

  • Spiking (for validation): For accuracy and precision assessments, spike the blank matrix with known amounts of the analyte.

  • Extraction: Add 5.0 mL of diluent (50:50 acetonitrile/water) to the tube.

  • Vortexing/Sonication: Vortex the tube for 2 minutes, followed by sonication for 10 minutes to ensure complete dissolution and extraction of the analyte.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to pelletize any insoluble excipients.

  • Dilution & IS Addition: Transfer 100 µL of the supernatant to a clean autosampler vial. Add 800 µL of diluent and 100 µL of the 1 µg/mL IS working solution. Cap and vortex to mix. The sample is now ready for injection.

UHPLC-MS/MS Analytical Method

The core of this application note is the detailed, optimized instrument protocol.

UHPLC Conditions

Causality: A reversed-phase C18 column is selected for its excellent retention of moderately hydrophobic molecules like this compound. A gradient elution (moving from a weaker aqueous mobile phase to a stronger organic one) is employed to ensure that the analyte elutes as a sharp, symmetrical peak while cleaning the column of more strongly retained matrix components after each injection. Formic acid is added to the mobile phase to promote better ionization ([M+H]⁺ formation) in the mass spectrometer source.

ParameterValue
Column Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient Program Time (min)
0.0
2.5
3.5
3.6
5.0
Mass Spectrometry Conditions

Causality: Electrospray Ionization (ESI) in positive ion mode is chosen because the nitrogen atom in the oxazole ring is readily protonated. The MRM transitions are selected for maximum specificity. The precursor ion (Q1) is the protonated molecule [M+H]⁺. Product ions (Q3) are generated by fragmentation in the collision cell and are chosen based on their stability and abundance to create a unique signature for the analyte.

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temp. 450 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon
MRM Transitions Analyte
This compound (Quantifier)
This compound (Qualifier)
Internal Standard (e.g., 2-Acetyloxazole)

Note: These are hypothesized, plausible fragmentation patterns. Actual values must be determined experimentally via infusion and product ion scans.

Method Validation Protocol & Results

The method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[5][6][7]

Workflow for Analytical Method Validation

G cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis & Reporting Protocol Define Validation Protocol (Parameters & Criteria) Standards Prepare Standards, QCs, and Blank Matrix Protocol->Standards Specificity Specificity & Selectivity (Inject Blank, Spiked Matrix) Standards->Specificity Linearity Linearity & Range (Inject Calibration Curve) Accuracy Accuracy & Precision (Inject QC Samples, n=6) LOD_LOQ LOD & LOQ (Signal-to-Noise Ratio) Data Process Data (Peak Area Ratios) Specificity->Data Linearity->Data Accuracy->Data LOD_LOQ->Data Stats Statistical Analysis (Regression, %RSD, %Recovery) Data->Stats Report Compile Validation Report Stats->Report

Caption: Workflow for the validation of the analytical method.

Specificity

Specificity was confirmed by injecting blank matrix, a zero sample (matrix + IS), and a sample spiked at the LLOQ. No significant interfering peaks were observed at the retention time of the analyte or IS in the blank matrix, demonstrating method selectivity.

Linearity and Range

The linearity was assessed by analyzing an eight-point calibration curve over the range of 1-1000 ng/mL. The peak area ratio (analyte/IS) versus concentration was plotted.

ParameterResultAcceptance Criteria
Concentration Range 1 – 1000 ng/mL-
Regression Model Linear, 1/x weighting-
Correlation Coefficient (r²) 0.9989≥ 0.99
Accuracy and Precision

Accuracy (%Recovery) and precision (%RSD) were determined by analyzing six replicate QC samples at three concentration levels on the same day (intra-day) and on three different days (inter-day).

QC LevelConc. (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%Recovery)Inter-day Precision (%RSD)Inter-day Accuracy (%Recovery)
Low 3.04.8%102.5%6.1%104.2%
Medium 1502.5%98.9%3.8%99.5%
High 7502.1%101.3%3.1%100.8%
Acceptance Criteria ≤ 15%85 - 115%≤ 15%85 - 115%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD and LOQ were determined based on the signal-to-noise (S/N) ratio of chromatograms from low-concentration standards.

ParameterResultAcceptance Criteria
LOD (S/N ≥ 3) 0.3 ng/mL-
LOQ (S/N ≥ 10) 1.0 ng/mL-

The LOQ was confirmed as the lowest point on the calibration curve (1.0 ng/mL), which demonstrated acceptable accuracy and precision.

Results and Discussion

The developed UHPLC-MS/MS method provides a highly reliable and robust tool for the quantification of this compound. The chromatographic conditions yielded a sharp peak for the analyte at approximately 2.1 minutes, with excellent separation from matrix components. The total run time of 5.0 minutes allows for high-throughput analysis.

The validation data presented clearly demonstrates that the method is fit for its intended purpose. The excellent linearity (r² > 0.998) across a wide dynamic range (1-1000 ng/mL) allows for the analysis of samples with varying concentrations of the analyte. The accuracy and precision results are well within the accepted regulatory limits of ±15% (±20% at the LLOQ), confirming the method's reproducibility and reliability.[18][19]

Conclusion

A sensitive, selective, and rapid UHPLC-MS/MS method for the determination of this compound has been successfully developed and validated in accordance with ICH guidelines. The method exhibits excellent performance characteristics and is suitable for routine use in quality control environments for monitoring this compound in pharmaceutical development and manufacturing. The detailed protocols and validation data provided in this application note serve as a comprehensive guide for researchers and scientists, enabling straightforward implementation.

References

  • Frontiers. (n.d.). GC-MS-based metabolomics of volatile organic compounds in exhaled breath: applications in health and disease. A review. Retrieved from [Link]

  • PubMed. (2014). Gas chromatography-mass spectrometry method for determination of biogenic volatile organic compounds emitted by plants. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants. Retrieved from [Link]

  • GMP Compliance. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (n.d.). Quality Guidelines. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2024, March 6). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Shimadzu. (2020, November 4). Analysis of Volatile Organic Compounds in the Environment Using TD-GC–MS. Retrieved from [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

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Application Notes & Protocols: A Framework for Investigating the In Vitro Biological Activity of 2-(3-Ethylhexanoyl)oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The oxazole ring is a five-membered heterocyclic motif of significant interest in medicinal chemistry. This scaffold is a core component in a multitude of natural products and synthetic compounds, exhibiting a wide spectrum of biological activities.[1][2] The substitution pattern on the oxazole nucleus plays a pivotal role in defining its pharmacological profile, which can range from antimicrobial and anti-inflammatory to anticancer and ion channel modulation activities.[3] Consequently, novel oxazole derivatives like 2-(3-Ethylhexanoyl)oxazole represent promising candidates for drug discovery programs.

As this compound is a novel chemical entity, its biological properties have not been characterized. This document provides a comprehensive, tiered framework for the systematic in vitro evaluation of its potential biological activities. The proposed workflow is designed to first establish a foundational cytotoxicity profile, followed by a series of targeted assays based on the known therapeutic potential of the broader oxazole chemical class. This structured approach ensures a logical, data-driven characterization of the compound's bioactivity, guiding further research and development efforts.

Part 1: Foundational Analysis - Cytotoxicity Profiling

Rationale: The initial and most critical step in evaluating any novel compound is to determine its effect on cell viability.[4][5] A cytotoxicity profile is essential for establishing a therapeutic window and defining non-toxic concentrations for subsequent, more specific mechanistic assays.[1] By screening against a panel of both cancerous and non-cancerous cell lines, we can identify preliminary evidence of selective anticancer activity. We will employ two robust, independent methods to ensure the validity of our findings: a metabolic (MTT) assay and a viability (AlamarBlue) assay.

Experimental Workflow: Cytotoxicity Screening

G cluster_prep Preparation cluster_treat Treatment & Incubation cluster_assay Viability Assessment cluster_analysis Data Analysis Compound Prepare Stock Solution of this compound in DMSO Dilute Prepare Serial Dilutions of Compound Compound->Dilute Cells Culture Cancer & Non-Cancer Cell Lines Plate Seed Cells into 96-well Plates Cells->Plate Treat Treat Cells with Compound (e.g., 0.1 - 100 µM) Plate->Treat Dilute->Treat Incubate Incubate for 48-72 hours Treat->Incubate Assay_Choice Select Assay Incubate->Assay_Choice MTT Add MTT Reagent Assay_Choice->MTT Metabolic Activity Alamar Add AlamarBlue Reagent Assay_Choice->Alamar Redox Indicator Measure_MTT Solubilize Formazan Measure Absorbance (570 nm) MTT->Measure_MTT Measure_Alamar Measure Fluorescence (Ex: 560 nm, Em: 590 nm) Alamar->Measure_Alamar Calculate Calculate % Viability vs. Control Measure_MTT->Calculate Measure_Alamar->Calculate Plot Plot Dose-Response Curve Calculate->Plot IC50 Determine IC50 Value Plot->IC50

Caption: Workflow for determining the in vitro cytotoxicity of a novel compound.

Protocol 1.1: MTT Cell Viability Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells as an indicator of their viability.[5] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 2X working concentrations by serially diluting the stock in culture medium.

  • Treatment: Remove the medium from the cells and add 100 µL of the 2X compound dilutions (final concentrations typically ranging from 0.1 to 100 µM). Include wells with vehicle control (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours.[6] Purple formazan crystals should become visible under a microscope.

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO or an appropriate solubilization buffer to each well to dissolve the formazan crystals.[7]

  • Data Acquisition: Mix gently on an orbital shaker for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[8]

Protocol 1.2: AlamarBlue (Resazurin) Cell Viability Assay

This assay uses the redox indicator resazurin, which is reduced by metabolically active cells to the highly fluorescent resorufin.[9] It is a non-toxic assay, allowing for kinetic monitoring of cell viability over time.

Step-by-Step Methodology:

  • Seeding and Treatment: Follow steps 1-4 from the MTT protocol.

  • Reagent Addition: Add 10 µL of AlamarBlue reagent directly to each well (10% of the total volume).[3]

  • Incubation: Incubate the plate for 2-8 hours at 37°C, 5% CO₂, protected from light. The optimal incubation time can vary depending on the cell type and density.

  • Data Acquisition: Measure fluorescence using a microplate reader with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.[10]

Data Presentation: Cytotoxicity Profile

Summarize the calculated half-maximal inhibitory concentration (IC₅₀) values in a table. The IC₅₀ represents the concentration of the compound required to inhibit cell viability by 50%.[11]

Cell LineTypeThis compound IC₅₀ (µM)Doxorubicin (Control) IC₅₀ (µM)
MCF-7Breast AdenocarcinomaHypothetical ValueHypothetical Value
A549Lung CarcinomaHypothetical ValueHypothetical Value
HeLaCervical AdenocarcinomaHypothetical ValueHypothetical Value
HEK293Normal Human KidneyHypothetical ValueHypothetical Value

Data are presented as mean ± SD from three independent experiments.

Part 2: Targeted Screening for Predicted Biological Activities

Based on the established cytotoxicity profile, subsequent assays will be conducted at non-toxic concentrations. The selection of these targeted assays is guided by the extensive literature on the diverse bioactivities of the oxazole scaffold.

Antimicrobial Activity Assessment

Rationale: Oxazole derivatives have frequently been reported to possess significant antimicrobial properties.[3] Therefore, a primary screen for antibacterial and antifungal activity is a logical next step. The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12]

Protocol 2.1.1: Broth Microdilution for MIC Determination

Step-by-Step Methodology:

  • Microorganism Preparation: Culture bacterial (e.g., Staphylococcus aureus, Escherichia coli) or fungal (e.g., Candida albicans) strains overnight. Adjust the inoculum to a concentration of approximately 5 x 10⁵ CFU/mL in the appropriate broth medium (e.g., Mueller-Hinton Broth).[13]

  • Compound Dilution: In a 96-well microtiter plate, add 100 µL of broth to all wells. Add 100 µL of a 2X starting concentration of the compound to the first column and perform a 2-fold serial dilution across the plate.[13]

  • Inoculation: Add 100 µL of the prepared microbial suspension to each well. This brings the final volume to 200 µL and the microbial concentration to the target density.

  • Controls: Include a positive control (microbes, no compound) and a negative control (broth only, no microbes) on each plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the absorbance at 600 nm.

Antimicrobial Activity Workflow

G cluster_prep Preparation cluster_dilution Serial Dilution cluster_incubation Inoculation & Incubation cluster_analysis Analysis Compound Prepare Compound Stock Dilute Perform 2-fold Serial Dilution of Compound across Plate Compound->Dilute Culture Prepare Standardized Microbial Inoculum Inoculate Inoculate Wells with Microbial Suspension Culture->Inoculate Plate Add Broth to 96-well Plate Plate->Dilute Dilute->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read Visually Inspect for Turbidity or Read Absorbance (600nm) Incubate->Read MIC Determine MIC Value Read->MIC

Caption: Workflow for the broth microdilution method to determine MIC.

Data Presentation: Antimicrobial Profile
MicroorganismTypeThis compound MIC (µg/mL)Ciprofloxacin (Control) MIC (µg/mL)
S. aureus (ATCC 29213)Gram-positiveHypothetical ValueHypothetical Value
E. coli (ATCC 25922)Gram-negativeHypothetical ValueHypothetical Value
C. albicans (ATCC 90028)YeastHypothetical ValueHypothetical Value (Amphotericin B)
Anti-Inflammatory Activity Assessment

Rationale: Several oxazole-containing compounds, such as the COX-2 inhibitor oxaprozin, demonstrate anti-inflammatory activity.[3] A robust method to screen for potential anti-inflammatory effects is to measure the inhibition of pro-inflammatory cytokine production in immune cells stimulated with lipopolysaccharide (LPS).

Protocol 2.2.1: LPS-Induced TNF-α Release in Macrophages

This assay uses a murine macrophage cell line (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs) to model an inflammatory response. LPS, a component of Gram-negative bacteria, stimulates the release of cytokines like TNF-α.[14][15]

Step-by-Step Methodology:

  • Cell Seeding: Plate RAW 264.7 cells at a density of 1 x 10⁵ cells/well in a 96-well plate and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

  • Stimulation: Induce an inflammatory response by adding LPS to a final concentration of 100 ng/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 6-24 hours at 37°C, 5% CO₂.

  • Supernatant Collection: Centrifuge the plate briefly to pellet the cells and carefully collect the culture supernatant.

  • Cytokine Quantification: Measure the concentration of TNF-α (or another cytokine like IL-6) in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer’s instructions.

  • Data Analysis: Calculate the percentage inhibition of TNF-α release compared to the LPS-stimulated control group.

LPS Signaling Pathway and Compound Intervention

G LPS LPS TLR4 TLR4/MD2 Complex LPS->TLR4 MyD88 MyD88-dependent Pathway TLR4->MyD88 NFkB NF-κB Activation MyD88->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Compound This compound Compound->MyD88 Potential Inhibition Point

Caption: Potential intervention point of an anti-inflammatory compound in the LPS-TLR4 signaling pathway.

Ion Channel Modulation Screening

Rationale: Specific oxazole derivatives have been identified as potent blockers of T-type calcium channels, which are therapeutic targets for cardiovascular and neurological disorders. A preliminary screen for ion channel activity can be efficiently performed using high-throughput fluorescence-based assays that measure changes in intracellular ion concentrations, such as calcium.

Protocol 2.3.1: Fluorescent Calcium Flux Assay

This assay utilizes a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) to detect changes in intracellular calcium levels in response to channel activation. It is a functional assay suitable for high-throughput screening.[16]

Step-by-Step Methodology:

  • Cell Line: Use a cell line stably expressing the ion channel of interest (e.g., HEK293 cells expressing Cav3.1 T-type calcium channel).

  • Dye Loading: Plate the cells in a 96-well black, clear-bottom plate. Load the cells with a calcium-sensitive dye like Fluo-4 AM according to the manufacturer's protocol, typically involving a 30-60 minute incubation at 37°C.

  • Compound Addition: Add various concentrations of this compound to the wells and incubate for a short period (15-30 minutes).

  • Channel Activation: Add a specific agonist or a depolarizing agent (e.g., a high concentration of KCl) to activate the voltage-gated calcium channels.

  • Data Acquisition: Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader (e.g., FLIPR®). The inhibition of the calcium influx by the compound is measured.

  • Gold Standard Follow-up: Promising hits from this primary screen should be confirmed and further characterized using the gold-standard manual patch-clamp electrophysiology technique, which provides detailed information on channel kinetics and mechanism of action.[17][18][19]

Principle of Calcium Flux Assay

G cluster_cell Cell Dye Fluo-4 Dye (Low Fluorescence) Reader Fluorescence Reader Dye->Reader High Fluorescence Calcium Ca²⁺ Calcium->Dye Binds Channel Ca²⁺ Channel (Closed) Channel->Calcium Influx Stimulus Agonist or Depolarization Stimulus->Channel Opens Compound Compound Compound->Channel Inhibits

Caption: Diagram illustrating the principle of a fluorescent calcium flux assay for screening ion channel inhibitors.

Part 3: Integrated Data Analysis and Decision Making

The successful completion of this tiered screening cascade will generate a comprehensive in vitro biological profile for this compound. The data should be integrated to guide subsequent research efforts.

Decision-Making Framework:

  • High Cytotoxicity with Selectivity: If the compound shows potent cytotoxicity against cancer cell lines but significantly less toxicity to normal cell lines (a high therapeutic index), prioritize follow-up studies focusing on the mechanism of anticancer action (e.g., apoptosis assays, cell cycle analysis).

  • Potent Antimicrobial Activity: If the compound exhibits a low MIC against specific pathogens, the next steps would include determining the Minimum Bactericidal Concentration (MBC), time-kill kinetics, and screening against resistant strains.

  • Significant Anti-inflammatory Effects: If the compound effectively inhibits cytokine release, further investigation into its mechanism is warranted, such as assessing its effects on the NF-κB signaling pathway or its inhibitory activity against COX/LOX enzymes.

  • Ion Channel Modulation: If the compound shows activity in the calcium flux assay, validation via patch-clamp electrophysiology is crucial to confirm the specific channel subtype and determine the mode of inhibition.

This systematic approach provides a robust and efficient pathway for elucidating the biological potential of novel compounds like this compound, ensuring that research decisions are supported by a solid foundation of validated in vitro data.

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Application Notes and Protocols: Diels-Alder Reactions of 2-(3-Ethylhexanoyl)oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Oxazole Diene in [4+2] Cycloadditions

The Diels-Alder reaction, a cornerstone of modern organic synthesis, provides a powerful method for the construction of six-membered rings.[1][2] While typically associated with carbocyclic systems, its principles extend to heterocyclic dienes, offering pathways to complex nitrogen- and oxygen-containing scaffolds. Among these, the oxazole moiety presents a unique and synthetically valuable diene system. Oxazoles can participate in [4+2] cycloaddition reactions with a variety of dienophiles, leading to intermediates that are readily converted into highly substituted pyridine and furan derivatives.[3][4] These products are prevalent in pharmaceuticals, natural products, and materials science.

The reactivity of the oxazole in a Diels-Alder reaction is tunable. The inherent aromaticity of the oxazole ring means it is a somewhat reluctant diene. However, its electronic nature can be modulated by substituents. Electron-withdrawing groups, such as the 2-acyl group in our topic molecule, 2-(3-Ethylhexanoyl)oxazole, enhance the electron-deficient character of the azadiene system. This makes it particularly well-suited for inverse-electron-demand Diels-Alder reactions with electron-rich dienophiles.[5] Conversely, the addition of Brønsted or Lewis acids to the oxazole nitrogen can also facilitate the reaction by lowering the LUMO energy of the diene, thereby accelerating the cycloaddition.[6][7][8][9]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in Diels-Alder reactions. We will cover the synthesis of this novel oxazole, detailed protocols for its use in cycloaddition reactions, and expert insights into optimizing reaction conditions and understanding the underlying mechanisms.

Synthesis of this compound

The target molecule, this compound, is a 2-acyloxazole. A common and effective method for the synthesis of such compounds is the condensation of a carboxylic acid with an appropriate isocyanide derivative. Here, we present a representative protocol for the synthesis of this compound from 3-ethylhexanoic acid.

Protocol 1: Synthesis of this compound

Materials:

  • 3-Ethylhexanoic acid

  • Tosylmethyl isocyanide (TosMIC)

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • To a solution of 3-ethylhexanoic acid (1.0 eq) in anhydrous methanol, add tosylmethyl isocyanide (1.05 eq).

  • Add anhydrous potassium carbonate (1.5 eq) portion-wise with stirring.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Diels-Alder Reaction of this compound

The 2-acyl group in this compound activates the oxazole ring for Diels-Alder reactions. The initial cycloadduct formed is often unstable and undergoes a retro-Diels-Alder reaction to extrude a nitrile, leading to the formation of a furan derivative when an alkyne is used as the dienophile, or rearranges to a pyridine derivative with an alkene dienophile.

Mechanism Overview: Oxazole to Pyridine

The reaction with an alkene dienophile, such as N-phenylmaleimide, proceeds through a [4+2] cycloaddition to form a bicyclic adduct. This adduct is unstable and readily undergoes a ring-opening and dehydration sequence to yield a highly substituted pyridine.

Diels_Alder_Mechanism Oxazole This compound (Diene) TS [4+2] Transition State Oxazole->TS Dienophile N-Phenylmaleimide (Dienophile) Dienophile->TS Adduct Bicyclic Cycloadduct (Unstable) TS->Adduct Cycloaddition Pyridine Pyridine Derivative (Final Product) Adduct->Pyridine Rearrangement RingOpening Ring Opening & Dehydration

Caption: General mechanism of the Diels-Alder reaction of a 2-acyloxazole with an alkene.

Protocol 2: Diels-Alder Reaction with N-Phenylmaleimide

This protocol describes a typical Diels-Alder reaction between this compound and the electron-deficient dienophile, N-phenylmaleimide.

Materials:

  • This compound

  • N-Phenylmaleimide

  • Toluene, anhydrous

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Equipment:

  • Schlenk flask or sealed tube

  • Reflux condenser with a drying tube (if using a flask)

  • Magnetic stirrer and stir bar

  • Oil bath

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • In a Schlenk flask or sealed tube, dissolve this compound (1.0 eq) and N-phenylmaleimide (1.1 eq) in anhydrous toluene.

  • Heat the reaction mixture in an oil bath at 110-120 °C.

  • Monitor the reaction by TLC until the starting oxazole is consumed.

  • Cool the reaction mixture to room temperature.

  • Remove the toluene under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the corresponding pyridine derivative.

Protocol 3: Lewis Acid Catalyzed Diels-Alder Reaction

Lewis acids can significantly accelerate the Diels-Alder reaction of oxazoles by coordinating to the nitrogen atom, thereby lowering the energy of the diene's LUMO.[10][11] This is particularly useful for less reactive dienophiles or to enable reactions at lower temperatures.

Materials:

  • This compound

  • Dienophile (e.g., N-phenylmaleimide or an electron-rich alkene)

  • Lewis Acid (e.g., BF₃·OEt₂, AlCl₃, or ZnCl₂)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Equipment:

  • Round-bottom flask under an inert atmosphere (e.g., nitrogen or argon)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Syringes for transfer of reagents

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 eq) and the dienophile (1.1 eq) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add the Lewis acid (0.1 - 1.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Presentation and Expected Outcomes

The success of the Diels-Alder reaction can be influenced by several factors, including the choice of dienophile, solvent, temperature, and the use of a catalyst. The following table summarizes expected outcomes with different classes of dienophiles.

Dienophile ClassTypical DienophileCatalystExpected ProductRelative Rate
Electron-deficient AlkenesN-PhenylmaleimideNone or Lewis AcidPyridine DerivativeModerate to Fast
Electron-deficient AlkynesDimethyl AcetylenedicarboxylateNoneFuran DerivativeModerate
Electron-rich AlkenesEthyl Vinyl EtherLewis AcidPyridine DerivativeSlow without catalyst

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and subsequent Diels-Alder reaction of this compound.

Workflow cluster_synthesis Synthesis of this compound cluster_da Diels-Alder Reaction Start_Synth 3-Ethylhexanoic Acid + TosMIC Reaction_Synth Reflux with K₂CO₃ in Methanol Start_Synth->Reaction_Synth Workup_Synth Extraction and Washing Reaction_Synth->Workup_Synth Purification_Synth Column Chromatography Workup_Synth->Purification_Synth Product_Synth This compound Purification_Synth->Product_Synth Start_DA This compound + Dienophile Product_Synth->Start_DA Reaction_DA Thermal or Lewis Acid Catalyzed Cycloaddition Start_DA->Reaction_DA Workup_DA Quenching and Extraction (if catalyzed) Reaction_DA->Workup_DA Purification_DA Column Chromatography Workup_DA->Purification_DA Product_DA Pyridine or Furan Derivative Purification_DA->Product_DA

Caption: Workflow for the synthesis and Diels-Alder reaction of this compound.

Trustworthiness and Self-Validation

The protocols provided are designed to be self-validating. The progress of each reaction should be monitored by a suitable analytical technique, such as TLC or LC-MS. The identity and purity of the synthesized oxazole and the final Diels-Alder adduct should be confirmed by standard characterization methods, including ¹H NMR, ¹³C NMR, and mass spectrometry. Comparison of the obtained spectral data with literature values for analogous compounds will further validate the experimental outcomes. For novel compounds, full characterization is essential.

Expertise and Experience: Causality Behind Experimental Choices

  • Choice of Solvent: Toluene is a common high-boiling solvent for thermal Diels-Alder reactions. For Lewis acid-catalyzed reactions, a non-coordinating solvent like dichloromethane is preferred to avoid competition with the dienophile for binding to the Lewis acid.

  • Use of Lewis Acids: The addition of a Lewis acid is a powerful technique to enhance the reactivity of the oxazole diene. The choice and stoichiometry of the Lewis acid can influence the reaction rate and, in some cases, the stereoselectivity. It is crucial to perform these reactions under anhydrous conditions as Lewis acids are moisture-sensitive.

  • Dienophile Selection: The electronic nature of the dienophile dictates the type of Diels-Alder reaction. For the electron-deficient 2-acyloxazole, electron-rich dienophiles will participate in an inverse-electron-demand Diels-Alder, which is often faster. However, with Lewis acid catalysis, even electron-deficient dienophiles can react efficiently.

  • Instability of the Cycloadduct: It is important for the researcher to be aware that the initial [4+2] cycloadduct is rarely isolated. The reaction conditions that promote the cycloaddition are typically sufficient to induce the subsequent rearrangement to the more stable aromatic pyridine or furan.

References

  • Suárez-Moreno, G. V., González-Zamora, E., & Méndez, F. (2011). Oxazole as an Electron-Deficient Diene in the Diels–Alder Reaction. Organic Letters, 13(24), 6358–6361. [Link]

  • Méndez, F., Suárez-Moreno, G. V., & González-Zamora, E. (2011). Oxazole as an electron-deficient diene in the Diels-Alder reaction. PubMed, 13(24), 6358-61. [Link]

  • Vedejs, E., & Fields, S. (1996). Oxazole Diels-Alder Reactions. In Comprehensive Organic Functional Group Transformations (Vol. 4, pp. 63-104). Elsevier. [Link]

  • American Chemical Society. (2011). Oxazole as an Electron-Deficient Diene in the Diels–Alder Reaction. ACS Publications. [Link]

  • Moody, C. J., & Taylor, R. J. (1989). Inter- and intramolecular Diels-Alder/retro-Diels-Alder reactions of 4-silylated oxazoles. White Rose Research Online. [Link]

  • Wasserman, H. H. (1993). Some new chemistry of oxazoles. Heterocycles, 35(2), 1441-1454. [Link]

  • Rickborn, B. (1998). The Intramolecular Diels-Alder Reaction. In Organic Reactions (pp. 1-393). John Wiley & Sons, Inc. [Link]

  • Undheim, K., & Benneche, T. (1986). Oxazoles in Diels-Alder Reactions. Novel Transformation of the Adducts to 6-Substituted Pyridines. ResearchGate. [Link]

  • Diels, O., & Alder, K. (1928). Synthesen in der hydroaromatischen Reihe. Justus Liebigs Annalen der Chemie, 460(1), 98-122. [Link]

  • Bickelhaupt, F. M., & Fernández, I. (2020). How Lewis Acids Catalyze Diels–Alder Reactions. Angewandte Chemie International Edition, 59(15), 6201-6205. [Link]

  • Chen, J., et al. (2023). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. [Link]

  • Méndez, F., et al. (2011). Oxazole as an electron-deficient diene in the Diels-Alder reaction. Organic Letters, 13(24), 6358-6361. [Link]

  • Wikipedia contributors. (2024, January 12). Diels–Alder reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Graham, T. H. (2010). A Direct Synthesis of Oxazoles from Aldehydes. Organic Chemistry Portal. [Link]

  • DiVA portal. (2016). Chiral Carbocations as Lewis Acid Catalysts in Diels-Alder Reactions. [Link]

  • Safaei-Ghomi, J., Tajbakhsh, M., & Kazemi-Kani, Z. (2004). Diels-Alder Cycloadditions of Dimethyl Acetylenedicarboxylate and Diethyl Acetylenedicarboxylate. Acta Chimica Slovenica, 51(3), 545-550. [Link]

  • Bickelhaupt, F. M., & Fernández, I. (2020). How Lewis Acids Catalyze Diels–Alder Reactions. Angewandte Chemie International Edition, 59(15), 6201-6205. [Link]

  • Escalante, J., et al. (2021). Lewis Acid‐Catalyzed Diels‐Alder Reactions: Reactivity Trends across the Periodic Table. Chemistry – A European Journal, 27(36), 9224-9235. [Link]

  • Ashenhurst, J. (2017). The Diels-Alder Reaction. Master Organic Chemistry. [Link]

  • The Royal Society of Chemistry. (2017). Diels-Alder reaction of N-phenylmaleimide with in situ generated buta-1,3-diene. [Link]

  • Domingo, L. R., & Ríos-Gutiérrez, M. (2020). Unveiling the Lewis Acid Catalyzed Diels–Alder Reactions Through the Molecular Electron Density Theory. Molecules, 25(21), 5099. [Link]

  • YouTube. (2016, January 29). Chem 334: Diels-Alder Reaction. [Link]

  • YouTube. (2020, October 6). Diels Alder Reaction Experiment Part 2, Reflux and Isolation. [Link]

  • da Silva, A. C., et al. (2001). Chiral Lewis acid catalysts in diels-Alder cycloadditions: mechanistic aspects and synthetic applications of recent systems. Química Nova, 24(6), 848-861. [Link]

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Application Notes and Protocols: The Strategic Use of 2-(3-Ethylhexanoyl)oxazole in Complex Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating Acylation in Complex Synthesis with Activated Heterocycles

In the intricate landscape of natural product total synthesis, the selective introduction of acyl groups represents a frequent and often formidable challenge. The inherent sensitivity of advanced intermediates, laden with a delicate array of functional groups and stereocenters, necessitates the use of mild and highly chemoselective acylating agents. While traditional methods involving acid chlorides or peptide coupling reagents are workhorses of organic synthesis, they can be overly harsh or lead to undesired side reactions.

This guide delves into the application of 2-acyloxazoles, a class of "tunably" reactive acyl transfer agents, with a specific focus on 2-(3-Ethylhexanoyl)oxazole . The oxazole moiety functions as an excellent leaving group, activating the appended acyl group for nucleophilic attack under controlled conditions. This methodology provides a strategic advantage for late-stage C-O (esterification) or C-N (amidation) bond formation, particularly when dealing with sterically hindered or electronically deactivated nucleophiles. The 3-ethylhexanoyl group, a branched eight-carbon chain, is a structural motif found in various lipophilic natural products, making this reagent a valuable tool for their synthesis and the generation of analog libraries for drug discovery.

Core Principles: The Reactivity of 2-Acyloxazoles

The utility of this compound as an acylating agent is rooted in the electronic nature of the oxazole ring. The electronegativity of the ring oxygen and nitrogen atoms renders the C2 carbon electrophilic. When an acyl group is attached to this position, the carbonyl carbon's electrophilicity is significantly enhanced. The reaction proceeds via nucleophilic attack at the acyl carbonyl, followed by the departure of the stable oxazole heterocycle.

This process can be facilitated by Lewis acids or Brønsted acids, which coordinate to the oxazole nitrogen, further increasing the leaving group's ability to depart and enhancing the carbonyl's electrophilicity. The choice of catalyst and reaction conditions allows for a high degree of control over the acylation process.

Logical Workflow for Acylation using this compound

cluster_prep Reagent Preparation cluster_reaction Acylation Reaction cluster_workup Workup & Purification reagent This compound mix Combine Reagents in Aprotic Solvent (e.g., DCM, THF) reagent->mix substrate Nucleophilic Substrate (e.g., R-OH, R-NH2) substrate->mix catalyst Add Lewis Acid Catalyst (e.g., Sc(OTf)3, MgBr2·OEt2) mix->catalyst react Stir at Controlled Temperature (e.g., 0 °C to RT) catalyst->react quench Quench with aq. NaHCO3 react->quench extract Extract with Organic Solvent quench->extract purify Purify via Chromatography extract->purify product Acylated Product purify->product

Caption: General workflow for the Lewis acid-mediated acylation.

Detailed Experimental Protocols

The following protocols are designed to be robust starting points for researchers. Optimization of temperature, reaction time, and stoichiometry of the catalyst may be required for specific substrates.

Protocol 1: Lewis Acid-Catalyzed Esterification of a Hindered Secondary Alcohol

This protocol is ideal for late-stage esterification where standard methods like DCC/DMAP coupling may fail or cause epimerization.

Causality Behind Experimental Choices:

  • Aprotic Solvent (DCM): Dichloromethane is used as it is non-protic and will not compete with the alcohol nucleophile. It also has good solubility for a wide range of organic compounds.

  • Anhydrous Conditions: The reaction is sensitive to water, which can hydrolyze the acylating agent and the Lewis acid catalyst.

  • Scandium(III) triflate (Sc(OTf)₃): This is a powerful yet mild Lewis acid that effectively activates the 2-acyloxazole without promoting undesired side reactions like elimination or rearrangement.

  • Temperature Control (0 °C to RT): Starting the reaction at a lower temperature helps to control the initial exotherm and improve selectivity. Allowing it to warm to room temperature ensures the reaction proceeds to completion.

  • Aqueous NaHCO₃ Quench: This step neutralizes the Lewis acid and any acidic byproducts, making the subsequent extraction and purification cleaner.

Step-by-Step Methodology:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the hindered secondary alcohol (1.0 eq).

  • Dissolve the alcohol in anhydrous dichloromethane (DCM, 0.1 M).

  • Cool the solution to 0 °C using an ice bath.

  • Add this compound (1.2 eq) to the solution, followed by the addition of Sc(OTf)₃ (0.1 eq).

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 2-4 hours), quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired ester.

Protocol 2: Amidation of a Primary Amine

This protocol demonstrates the formation of an amide bond, a key linkage in many bioactive natural products.

Causality Behind Experimental Choices:

  • Magnesium bromide diethyl etherate (MgBr₂·OEt₂): This Lewis acid is particularly effective for activating the acyloxazole for amidation while being less harsh than stronger alternatives.

  • Triethylamine (Et₃N): If the amine substrate is used as a hydrochloride or other salt, a non-nucleophilic base is required to liberate the free amine in situ.

  • Solvent (THF): Anhydrous tetrahydrofuran is a suitable aprotic solvent for this transformation.

Step-by-Step Methodology:

  • In a flame-dried flask under an inert atmosphere, dissolve the primary amine substrate (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M). If the amine is a salt, add triethylamine (1.1 eq).

  • Add MgBr₂·OEt₂ (1.5 eq) and stir the suspension for 15 minutes at room temperature.

  • Add a solution of this compound (1.1 eq) in anhydrous THF dropwise.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the starting amine is consumed (typically 4-6 hours), carefully quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography to obtain the pure amide product.

Data Presentation: Representative Reaction Parameters

The following table summarizes typical reaction conditions and expected outcomes based on analogous systems in the literature. Yields are highly substrate-dependent.

EntryNucleophileCatalyst (eq)SolventTemp (°C)Time (h)Typical Yield (%)
1Secondary AlcoholSc(OTf)₃ (0.1)DCM0 to RT2-475-90
2Primary AmineMgBr₂·OEt₂ (1.5)THFRT4-680-95
3PhenolCu(OTf)₂ (0.2)Toluene801260-85

Mechanism of Activation and Acyl Transfer

The key to the reaction's success is the activation of the 2-acyloxazole by the Lewis acid (LA).

Caption: Lewis acid activation and subsequent nucleophilic attack.

Conclusion and Future Outlook

This compound represents a valuable and specialized tool for the synthesis of complex natural products. Its ability to deliver the 3-ethylhexanoyl group under mild, Lewis acid-catalyzed conditions allows for successful acylation of sensitive substrates where other methods may falter. The protocols provided herein serve as a comprehensive starting point for researchers looking to incorporate this methodology into their synthetic strategies. As the demand for more complex and diverse molecules in drug discovery continues to grow, the strategic use of activated heterocyclic acylating agents like 2-acyloxazoles is poised to become an increasingly important tactic in the synthetic chemist's arsenal.

References

  • General Reactivity of Azole-based Acylating Agents in Peptide Synthesis: Information on the activation of acyl groups with azole heterocycles for ligation reactions can be found in studies on chemical protein synthesis.[1]

  • Synthesis and Elaboration of Substituted Oxazoles: The synthesis of functionalized oxazoles, which serve as precursors to reagents like this compound, is a well-established field. These methods allow for the introduction of various side chains.[2][3]

  • Use of Carboxylic Acids as Acylating Agents: The direct use of carboxylic acids, often activated in situ, is a related field of study that highlights the importance of developing novel acylating agents for organic synthesis.[4][5]

  • Oxazoles in Peptidic Natural Products: Oxazole rings are common structural motifs in peptidic natural products, and methods for their incorporation are of significant interest.[6]

  • Cycloaddition Reactions in Heterocyclic Synthesis: While not directly related to acylation, cycloaddition reactions are a major strategy for the synthesis of the oxazole core itself.[7][8][9][10][11]

  • Synthesis of Oxazole-Containing Marine Natural Products: The total synthesis of marine natural products often features the construction or use of oxazole moieties, showcasing their importance in complex molecular architecture.[12]

  • N-Acylated Heterocycles in Medicinal Chemistry: The biological activity of N-acylated heterocycles underscores the importance of developing efficient methods for their synthesis.[13][14][15]

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving the Yield of 2-(3-Ethylhexanoyl)oxazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2-(3-Ethylhexanoyl)oxazole. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize the yield and purity of this valuable synthetic intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols based on established synthetic methodologies.

Introduction

The synthesis of 2-acyloxazoles, such as this compound, is a critical step in the preparation of various biologically active molecules. However, achieving high yields can be challenging due to potential side reactions and purification difficulties. This guide will focus on a robust and modern approach: the coupling of a 3-ethylhexanoyl Weinreb amide with a 2-magnesiated oxazole. This method is often preferred for its high selectivity and tolerance of various functional groups, minimizing the formation of byproducts often seen with more reactive acylating agents like acid chlorides.[1][2][3][4]

Recommended Synthetic Workflow

The following diagram outlines the recommended two-step synthesis of this compound.

Synthesis_Workflow cluster_0 Step 1: Weinreb Amide Formation cluster_1 Step 2: Acylation of Oxazole A 3-Ethylhexanoic Acid B Activation (e.g., with CDI or Oxalyl Chloride) A->B 1. C N,O-Dimethylhydroxylamine Hydrochloride B->C 2. D 3-Ethylhexanoyl Weinreb Amide C->D 3. Workup H Coupling Reaction D->H Coupling Partner D->H E Oxazole F Grignard Formation (i-PrMgCl) E->F 1. G 2-Magnesiated Oxazole F->G 2. G->H Nucleophile I This compound H->I 3. Quench & Purify caption Figure 1. Recommended synthetic workflow.

Caption: Figure 1. Recommended synthetic workflow.

Detailed Experimental Protocols

Protocol 1: Synthesis of N-methoxy-N-methyl-3-ethylhexanamide (3-Ethylhexanoyl Weinreb Amide)
  • Reaction Setup: To a solution of 3-ethylhexanoic acid (1.0 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) at 0 °C under an inert atmosphere (nitrogen or argon), add a coupling agent such as carbonyldiimidazole (CDI) (1.1 eq.) portion-wise.

  • Activation: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases. This indicates the formation of the acylimidazolide intermediate.

  • Amidation: In a separate flask, prepare a solution of N,O-dimethylhydroxylamine hydrochloride (1.2 eq.) and a non-nucleophilic base such as triethylamine (1.5 eq.) in the same anhydrous solvent. Add this solution to the activated carboxylic acid mixture at 0 °C.

  • Reaction Completion and Workup: Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude Weinreb amide can often be used in the next step without further purification. If necessary, purify by column chromatography on silica gel.

Protocol 2: Synthesis of this compound
  • Grignard Reagent Formation: To a solution of oxazole (1.25 eq.) in anhydrous THF at -15 °C under an inert atmosphere, slowly add a solution of isopropylmagnesium chloride (i-PrMgCl) (1.25 eq.). Stir the mixture at this temperature for 1 hour to ensure the formation of the 2-magnesiated oxazole.[3][4]

  • Coupling Reaction: To the freshly prepared Grignard reagent, add a solution of the 3-ethylhexanoyl Weinreb amide (1.0 eq.) in anhydrous THF.

  • Reaction Completion and Quench: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC. Upon completion, carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel to yield the pure this compound.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Yield of Weinreb Amide 1. Incomplete activation of the carboxylic acid.2. Poor quality of the coupling agent.3. Presence of moisture in the reaction.1. Ensure complete dissolution and reaction of the coupling agent before adding the hydroxylamine.2. Use a fresh, high-quality coupling agent.3. Use anhydrous solvents and flame-dried glassware.
Low Yield of this compound 1. Incomplete formation of the 2-magnesiated oxazole.2. Degradation of the Grignard reagent.3. Low reactivity of the Weinreb amide.4. Competing side reactions.1. Ensure the use of high-purity oxazole and i-PrMgCl. Perform the reaction at the recommended low temperature.2. Use freshly prepared Grignard reagent. Avoid prolonged reaction times before adding the Weinreb amide.3. If the reaction is sluggish, consider gentle heating (e.g., to 40-50 °C) after the initial coupling at room temperature.[3]4. Ensure slow addition of the Weinreb amide to the Grignard reagent to minimize potential side reactions.
Presence of Significant Impurities 1. Unreacted starting materials.2. Formation of byproducts from the over-addition of the Grignard reagent (less common with Weinreb amides).3. Byproducts from the decomposition of the Grignard reagent.1. Optimize reaction time and temperature. Ensure the stoichiometry of the reactants is correct.2. The use of a Weinreb amide is specifically to prevent this; however, if observed, ensure the reaction temperature is controlled during the addition of the Weinreb amide.3. Maintain a strict inert atmosphere and use anhydrous solvents.
Difficulty in Product Isolation and Purification 1. The product, this compound, is likely an oil, which can make purification challenging.2. Co-elution of impurities during column chromatography.1. Use a high-quality silica gel for chromatography. A gradient elution system (e.g., starting with pure hexanes and gradually increasing the proportion of ethyl acetate) can improve separation.2. Consider alternative purification methods such as preparative HPLC if column chromatography is insufficient.

Frequently Asked Questions (FAQs)

Q1: Why is the Weinreb amide approach recommended over using 3-ethylhexanoyl chloride?

A1: While acid chlorides are highly reactive, they are prone to over-addition with organometallic reagents, leading to the formation of tertiary alcohols as byproducts. The Weinreb amide forms a stable tetrahedral intermediate upon reaction with the Grignard reagent, which prevents this second addition and leads to a cleaner reaction with higher yields of the desired ketone.[1][2][4]

Q2: What are some alternative synthetic routes to this compound?

A2: Other established methods for oxazole synthesis could be adapted:

  • Robinson-Gabriel Synthesis: This involves the cyclodehydration of a 2-(3-ethylhexanamido)ketone.[5][6][7] However, the synthesis of the starting material can be multi-stepped.

  • Van Leusen Reaction: This method involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC).[8][9] For the target molecule, this would require 3-ethylhexanal, which may not be as readily available as the corresponding carboxylic acid.

Q3: How can I effectively monitor the progress of these reactions?

A3: Thin-layer chromatography (TLC) is the most convenient method. For the Weinreb amide formation, you can monitor the disappearance of the 3-ethylhexanoic acid. For the coupling reaction, monitor the disappearance of the Weinreb amide. The oxazole-containing product can be visualized under UV light (254 nm).

Q4: What are the critical safety precautions for this synthesis?

A4:

  • Grignard Reagents: Isopropylmagnesium chloride is highly reactive and pyrophoric. It must be handled under a strict inert atmosphere and away from moisture.

  • Solvents: Anhydrous solvents like THF and dichloromethane are flammable and should be handled in a well-ventilated fume hood.

  • General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

  • Pippel, D. J., Mapes, C. M., & Mani, N. S. (2007). Reactions between Weinreb Amides and 2-Magnesiated Oxazoles: A Simple and Efficient Preparation of 2-Acyl Oxazoles. The Journal of Organic Chemistry, 72(15), 5828–5831. [Link]

  • Figshare. (2016). Reactions between Weinreb Amides and 2-Magnesiated Oxazoles: A Simple and Efficient Preparation of 2-Acyl Oxazoles. [Link]

  • Pippel, D. J., Mapes, C. M., & Mani, N. S. (2007). Reactions between Weinreb Amides and 2-Magnesiated Oxazoles: A Simple and Efficient Preparation of 2-Acyl Oxazoles. ACS Publications. [Link]

  • Wikipedia. (n.d.). Robinson–Gabriel synthesis. [Link]

  • PubMed. (2007). Reactions between Weinreb amides and 2-magnesiated oxazoles: a simple and efficient preparation of 2-acyl oxazoles. [Link]

  • NROChemistry. (n.d.). Van Leusen Reaction. [Link]

  • Wikipedia. (n.d.). Van Leusen reaction. [Link]

  • Semantic Scholar. (n.d.). Robinson–Gabriel synthesis. [Link]

  • SynArchive. (n.d.). Robinson-Gabriel Synthesis. [Link]

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Technical Support Center: Optimizing Reaction Conditions for 2-(3-Ethylhexanoyl)oxazole Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of 2-(3-Ethylhexanoyl)oxazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile heterocyclic ketone. Here, we will move beyond simple procedural lists to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide robust protocols to ensure the success of your synthetic campaigns.

Part 1: Frequently Asked Questions (FAQs) - Foundational Concepts

This section addresses common questions regarding the fundamental reactivity and handling of this compound.

Q1: What are the primary reactive sites on this compound?

A1: The molecule presents three primary sites for functionalization:

  • α-Protons: The protons on the methylene carbon adjacent to the carbonyl group (Cα) are the most acidic protons on the acyl side-chain. Deprotonation at this site with a suitable base generates a nucleophilic enolate, which is the key intermediate for a wide range of C-C bond-forming reactions like aldol condensations and alkylations.

  • Carbonyl Carbon: The electrophilic carbon of the ketone functionality is susceptible to attack by strong nucleophiles such as Grignard reagents, organolithium compounds, or reducing agents (e.g., NaBH₄).[1][2]

  • Oxazole Ring: The oxazole ring itself has distinct reactivity. The C2 proton is the most acidic on the ring, followed by C5 and then C4, and can be removed by very strong bases like n-butyllithium.[3][4][5] However, the protons of the acyl side-chain are significantly more acidic and will react preferentially with common bases. The ring can also participate in cycloaddition reactions or undergo ring-opening under harsh conditions.[4][6]

Q2: How stable is the oxazole ring under typical reaction conditions?

A2: The oxazole ring is thermally stable but can be sensitive to certain chemical conditions.[3][5]

  • Strong Acids: While more resistant to acid than furans, concentrated acids can lead to hydrolysis and ring cleavage.[3][7] Protonation typically occurs at the pyridine-like nitrogen atom.[5][6]

  • Strong Bases: Strong bases can deprotonate the ring, particularly at the C2 position.[4] More importantly, harsh basic conditions (e.g., concentrated NaOH at high temperatures) can promote hydrolytic ring-opening to form an α-acylamino ketone structure.[7] Careful selection of base and temperature is critical.

  • Oxidizing/Reducing Agents: The ring can be opened by strong oxidizing agents or through certain reductive methods.[3][6]

Q3: What type of base is best for generating the enolate for α-functionalization?

A3: The choice of base is critical and depends on the desired outcome. For generating the kinetic enolate for reactions at the α-carbon, a strong, non-nucleophilic base is ideal.

  • Recommended Bases: Lithium diisopropylamide (LDA), lithium hexamethyldisilazide (LHMDS), or sodium bis(trimethylsilyl)amide (NaHMDS). These bases are sterically hindered, which minimizes direct attack at the carbonyl carbon, and are strong enough to ensure rapid and complete deprotonation at low temperatures (-78 °C).

  • Bases to Avoid for this Purpose: Hydroxides (e.g., NaOH, KOH) or alkoxides (e.g., NaOEt, KOtBu) can act as nucleophiles, leading to side reactions, and may promote self-condensation or ring instability, especially at higher temperatures. While weaker bases like triethylamine might be used in some specific aldol reactions, they often lead to equilibrium mixtures and lower yields.[8]

Part 2: Troubleshooting Guides for Common Issues

This section provides a problem-and-solution framework for challenges you may encounter during your experiments.

Issue 1: Low or No Yield of the Desired α-Functionalized Product

Q: My aldol condensation/alkylation reaction is giving very low yields. What are the potential causes and how can I fix it?

A: Low yield is a common issue that can stem from several factors. A systematic approach is the best way to diagnose the problem.

Potential Cause & Solution Workflow

LowYield_Troubleshooting Start Problem: Low Yield Cause1 Cause 1: Incomplete Enolate Formation Start->Cause1 Cause2 Cause 2: Starting Material Decomposition Start->Cause2 Cause3 Cause 3: Poor Electrophile Reactivity / Steric Hindrance Start->Cause3 Cause4 Cause 4: Competing Side Reactions Start->Cause4 Sol1a Solution: Verify Base Quality (e.g., Titrate n-BuLi for LDA prep) Cause1->Sol1a Base may be degraded Sol1b Solution: Use a Stronger Base (e.g., Switch from KOtBu to LDA) Cause1->Sol1b Base isn't strong enough Sol1c Solution: Ensure Anhydrous Conditions (Flame-dry glassware, distill solvents) Cause1->Sol1c Protic impurities quenching enolate Sol2a Solution: Lower Reaction Temperature (Especially during base addition) Cause2->Sol2a Base attacking oxazole ring Sol2b Solution: Reduce Reaction Time Cause2->Sol2b Product is unstable over time Sol2c Solution: Check pH during workup (Avoid strong acid/base) Cause2->Sol2c Ring cleavage during extraction Sol3a Solution: Use a More Reactive Electrophile (e.g., Alkyl iodide instead of chloride) Cause3->Sol3a Electrophile is too weak Sol3b Solution: Increase Temperature After Enolate Formation (Allow reaction to warm to RT) Cause3->Sol3b Insufficient energy for reaction Sol3c Solution: Add a Lewis Acid (e.g., ZnCl2, MgBr2) to activate electrophile Cause3->Sol3c Carbonyl or other group needs activation Sol4a Solution: Use Kinetic Conditions (Low temp, strong base, short time) Cause4->Sol4a Self-condensation is occurring Sol4b Solution: Reverse Addition Order (Add ketone to base) Cause4->Sol4b Minimizes ketone excess

Caption: Troubleshooting workflow for low-yield reactions.

Issue 2: Reaction with Grignard Reagent Fails or Recovers Starting Material

Q: I'm trying to add a Grignard reagent to the carbonyl, but I only get back my starting material. What's going wrong?

A: This is a classic problem when a Grignard reagent, which is a very strong base, encounters even slightly acidic protons.[1]

Potential Causes and Solutions

Potential Cause Explanation Recommended Solution
Enolization The Grignard reagent is acting as a base and deprotonating the α-carbon instead of acting as a nucleophile at the carbonyl carbon. The resulting enolate is then protonated during aqueous workup, regenerating the starting ketone.[1]1. Use a less-hindered Grignard reagent if possible. 2. Add a Lewis acid like cerium(III) chloride (Luche conditions). CeCl₃ coordinates to the carbonyl oxygen, increasing its electrophilicity and favoring nucleophilic attack over deprotonation. 3. Perform the reaction at very low temperatures (-78 °C) to disfavor the proton transfer pathway.
Protic Impurities Traces of water in the solvent, on the glassware, or in the Grignard reagent itself will rapidly quench the Grignard reagent before it can react with the ketone.1. Rigorously dry all glassware in an oven and cool under an inert atmosphere (N₂ or Ar). 2. Use anhydrous solvents. Diethyl ether or THF should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone). 3. Titrate the Grignard reagent before use to determine its exact concentration and ensure it is active.
Steric Hindrance The 3-ethylhexyl group is bulky. If the incoming Grignard reagent is also very sterically demanding (e.g., tert-butylmagnesium chloride), the nucleophilic attack may be too slow, allowing side reactions like enolization or reduction to dominate.[1]1. Use a less bulky nucleophile if the synthesis allows. 2. Increase the reaction time or temperature , but monitor carefully for decomposition.

Part 3: Key Experimental Protocols

This section provides detailed, step-by-step procedures for common, high-value transformations.

Protocol 1: Base-Catalyzed Aldol Condensation with an Aromatic Aldehyde

This protocol describes the formation of an α,β-unsaturated ketone via reaction with an electrophile like benzaldehyde.

Reaction Scheme

Caption: Aldol condensation of this compound.

Methodology:

  • Preparation: Under an inert atmosphere (N₂ or Argon), add anhydrous tetrahydrofuran (THF, 20 mL) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Enolate Formation: Slowly add n-butyllithium (1.1 eq) to a solution of diisopropylamine (1.2 eq) in THF at -78 °C to generate LDA in situ. Stir for 30 minutes.

  • Substrate Addition: In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF (5 mL). Add this solution dropwise to the LDA solution at -78 °C over 15 minutes. Stir the resulting mixture for 1 hour at -78 °C to ensure complete enolate formation. The solution should turn a pale yellow/orange color.

  • Electrophile Addition: Add a solution of benzaldehyde (1.05 eq) in anhydrous THF (3 mL) dropwise to the enolate solution at -78 °C.

  • Reaction: Monitor the reaction by Thin Layer Chromatography (TLC). After the starting material is consumed (typically 1-2 hours), maintain the temperature at -78 °C.

  • Quenching: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl, 10 mL).

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel, add diethyl ether (30 mL), and wash with water (2 x 20 mL) and then brine (1 x 20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product (a β-hydroxy ketone) can be purified by column chromatography on silica gel. Note: This aldol adduct may eliminate water to form the conjugated enone during chromatography. If the enone is the desired product, the elimination can be encouraged by stirring the crude product with a catalytic amount of acid (e.g., p-TsOH) in toluene.

References

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences. [Link]

  • Reactions between Weinreb amides and 2-magnesiated oxazoles: a simple and efficient preparation of 2-acyl oxazoles. The Journal of Organic Chemistry. [Link]

  • Reactions between Weinreb Amides and 2-Magnesiated Oxazoles: A Simple and Efficient Preparation of 2-Acyl Oxazoles. The Journal of Organic Chemistry. [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. [Link]

  • Copper(I)-Catalyzed Amide Oxazoline-Directed, Atom-Economic C–H Selenylation of (Hetero)Arenes under External Oxidant-Free Conditions. Organic Letters. [Link]

  • On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. National Institutes of Health (NIH). [Link]

  • Computational and Experimental Studies on the α-Functionalization of Ketones Using Domino Reactions: A Strategy to Increase Chemoselectivity at the α-Carbon of Ketones. National Institutes of Health (NIH). [Link]

  • Exploration of C‐H Activation Strategies in Construction of Functionalized 2‐Aryl Benzoazoles: A Decisive Review. ResearchGate. [Link]

  • Optimization of the Reaction Conditions for C−H Activation a. ResearchGate. [Link]

  • Iodine-Catalyzed Functionalization of Primary Aliphatic Amines to Oxazoles, 1,4-Oxazines, and Oxazinones. National Institutes of Health (NIH). [Link]

  • Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. [Link]

  • Optimization of the reaction conditions. [a]. ResearchGate. [Link]

  • Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. ScienceDirect. [Link]

  • Synthetic approaches for oxazole derivatives: A review. ResearchGate. [Link]

  • Iron-Catalyzed Oxidative α-Amination of Ketones with Primary and Secondary Sulfonamides. The Journal of Organic Chemistry. [Link]

  • Simple and Efficient Aromatic C–H Oxazolination. Precision Chemistry. [Link]

  • Grignard Reaction. Organic Chemistry Portal. [Link]

  • Enantioselective α-functionalization of ketones with N, O, S, and C-based nucleophiles. Nature Communications. [Link]

  • Typical approaches to the α-functionalization of ketones and our design of an alternative strategy involving a reversal of the origin of the nucleophile and electrophile. ResearchGate. [Link]

  • Synthesis of oxazoles from α,β-unsaturated carbonyl compounds through 2-acylaziridines. ResearchGate. [Link]

  • Development and Applications of an Oxazole-Forming Reaction. Semantic Scholar. [Link]

  • Cu(OAc)2-catalyzed synthesis of oxazoles from α-ketooximes and diazo carbonyl compounds. ResearchGate. [Link]

  • Synthesis and Reactions of Oxazoles. ResearchGate. [Link]

  • Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • 2-acetyl thiazole. Nanjing Chemical Material Corp.. [Link]

  • Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]

  • Strategies towards the Synthesis of 2‐Ketoaryl Azole Derivatives using C‐H Functionalization Approach and 1,2‐Bis‐Nucleophile Precursors. ResearchGate. [Link]

  • Chemistry of the enolates of 2-acetylthiazole: aldol reactions with chiral aldehydes to give 3-deoxy aldos-2-uloses and 3-deoxy 2-ulosonic acids. A short total synthesis of 3-deoxy-D-manno-2-octulosonic acid (KDO). The Journal of Organic Chemistry. [Link]

  • Chemistry of the Enolates of 2-Acetylthiazole: Aldol Reactions with Chiral Aldehydes To Give 3-Deoxy Aldos-2-uloses and 3-Deoxy 2-Ulosonic Acids. A Short Total Synthesis of 3-Deoxy-D-manzio-2-octulosonic Acid (KDO)1. ACS Publications. [Link]

  • Crossed-aldol condensation of 2-acetylpyridine (8) with aromatic aldehydes in the presence of silica- supported Preyssler heteropolyacids catalyst under organic solvent-free and reflux conditions. ResearchGate. [Link]

  • ChemInform Abstract: Chemistry of the Enolates of 2-Acetylthiazole: Aldol Reactions with Chiral Aldehydes to give 3-Deoxyaldos-2-uloses and 3-Deoxy 2-Ulosonic Acids. A Short Total Synthesis of 3-Deoxy-D-manno-2-octulosonic Acid (KDO). ResearchGate. [Link]

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degradation pathways of 2-(3-Ethylhexanoyl)oxazole under experimental conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Degradation Pathways of 2-(3-Ethylhexanoyl)oxazole

Welcome to the technical support center for researchers, scientists, and drug development professionals working with this compound. This guide provides in-depth technical assistance, troubleshooting advice, and frequently asked questions regarding the potential degradation of this molecule under common experimental conditions. The insights provided are based on established principles of oxazole chemistry and best practices in stability testing.

Introduction to the Stability of this compound

This compound is a molecule featuring a five-membered aromatic oxazole ring substituted at the C2 position with an ethylhexanoyl group. The stability of this compound is crucial for its synthesis, storage, formulation, and biological activity assessment. The oxazole ring, while aromatic, possesses inherent reactivity patterns that can lead to degradation under specific environmental stresses. Understanding these pathways is paramount for experimental design and data interpretation.

The primary sites of reactivity on the this compound molecule are the oxazole ring itself and the ester-like acyl group at the C2 position. The key degradation pathways to consider are hydrolysis, photodegradation, and oxidation.

Troubleshooting Guides & FAQs

This section addresses common issues and questions that may arise during the handling and study of this compound.

Issue 1: Loss of Compound Integrity in Aqueous Acidic Media

Question: I am observing a rapid loss of my this compound sample when I dissolve it in an acidic aqueous buffer for my assay. What is the likely cause and how can I mitigate this?

Answer:

The most probable cause of degradation in acidic aqueous media is acid-catalyzed hydrolysis . The oxazole ring is susceptible to ring-opening under acidic conditions, a reaction that can be further influenced by the nature of its substituents.[1][2] The process is initiated by the protonation of the nitrogen atom in the oxazole ring, which increases the electrophilicity of the ring carbons and makes them more susceptible to nucleophilic attack by water.

Proposed Hydrolytic Degradation Pathway:

  • Protonation: The nitrogen atom of the oxazole ring is protonated by the acid in the medium.

  • Nucleophilic Attack: A water molecule attacks the electrophilic C2 carbon of the protonated oxazole.

  • Ring Opening: This leads to the cleavage of the oxazole ring, potentially forming an intermediate that can further rearrange or hydrolyze. The acyl group at C2 can also be hydrolyzed, although the primary concern is often the stability of the heterocyclic ring itself.

Causality Behind Experimental Choices & Mitigation Strategies:

  • pH Control: The rate of hydrolysis is highly dependent on the pH. If your experimental conditions permit, use a buffer system closer to neutral pH. Oxazoles are generally more stable at neutral to slightly basic pH.

  • Temperature: Hydrolysis is a chemical reaction that is accelerated by an increase in temperature.[3] If possible, conduct your experiments at lower temperatures (e.g., on ice or at 4°C) to slow down the degradation kinetics.

  • Aprotic Solvents: If your experimental design allows, consider preparing stock solutions in a compatible aprotic solvent (e.g., DMSO, DMF) and then diluting them into the aqueous buffer immediately before use. This minimizes the time the compound is exposed to the acidic aqueous environment.

  • Forced Degradation Study: To confirm that hydrolysis is the issue, you can perform a simple forced degradation study.[4][5] This involves intentionally exposing your compound to acidic conditions (e.g., 0.1 M HCl) and monitoring its degradation over time using a suitable analytical method like HPLC.

Issue 2: Sample Instability Under Light Exposure

Question: My solid sample of this compound, as well as its solutions, appear to degrade when left on the lab bench. Could light be a factor?

Answer:

Yes, photodegradation is a known degradation pathway for oxazole-containing compounds.[6] Oxazole rings can absorb UV or even visible light, leading to photochemical reactions that can result in oxidation or rearrangement of the molecule.

Proposed Photodegradation Pathway:

The oxazole ring can undergo photolysis, often leading to the formation of oxidized products.[6] The exact mechanism can be complex and may involve the formation of reactive oxygen species (ROS) if oxygen is present.[7] For some thiazole derivatives, which are structurally similar to oxazoles, photo-oxygenation via a Diels-Alder type cycloaddition with singlet oxygen has been observed, leading to ring cleavage.[8]

Causality Behind Experimental Choices & Mitigation Strategies:

  • Protection from Light: Always store solid samples and solutions of this compound in amber vials or containers wrapped in aluminum foil to protect them from light.

  • Work in a Dimly Lit Area: When preparing solutions or conducting experiments, minimize exposure to direct laboratory light.

  • Photostability Testing: To definitively determine the photosensitivity of your compound, conduct a photostability study as outlined in ICH guideline Q1B. This involves exposing the compound to a controlled light source and monitoring for degradation.

Issue 3: Inconsistent Results in Cell Culture or Biological Assays

Question: I am getting variable results when I test this compound in my cell-based assays. Could the compound be degrading in the culture medium?

Answer:

In addition to potential hydrolytic and photolytic degradation, you should also consider enzymatic degradation . Cell culture media often contain enzymes, and the cells themselves can metabolize the compound. While specific data on this compound is not available, oxazole moieties are found in natural products and can be subject to enzymatic processing.[9][10][11]

Potential Enzymatic Degradation Pathways:

  • Oxidoreductases: Enzymes such as dehydrogenases can oxidize the oxazole ring.[9][10][11]

  • Hydrolases: Esterases present in cell culture media or released by cells could potentially cleave the acyl group from the oxazole ring.

Causality Behind Experimental Choices & Mitigation Strategies:

  • Stability in Media: Before conducting extensive biological assays, perform a preliminary experiment to assess the stability of this compound in your specific cell culture medium (with and without cells) over the time course of your experiment.

  • Control Experiments: Include appropriate controls in your assays. For example, incubate the compound in media without cells to distinguish between chemical and cell-mediated degradation.

  • Analytical Monitoring: Use an analytical technique like LC-MS to monitor the concentration of the parent compound and detect the appearance of any major metabolites or degradation products in your assay samples.

Experimental Protocols

Protocol 1: General Forced Degradation Study

This protocol provides a framework for investigating the stability of this compound under various stress conditions.[4][5]

Materials:

  • This compound

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or DAD)

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute for HPLC analysis.

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing with 0.1 M HCl.

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Incubate at room temperature and sample at various time points.

  • Thermal Degradation: Place a solid sample of the compound in an oven at a controlled high temperature (e.g., 80°C) for a set duration. Also, heat a solution of the compound.

  • Photolytic Degradation: Expose a solution of the compound to a light source (as per ICH Q1B guidelines). Protect a control sample from light.

  • Control Sample: Prepare a control sample by diluting the stock solution in the analysis solvent without any stress agent and keep it under normal storage conditions.

  • HPLC Analysis: Analyze all samples by a validated, stability-indicating HPLC method that can separate the parent compound from its degradation products.

Data Evaluation:

Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that in the control sample.[3]

Stress ConditionTypical ReagentTemperatureDurationExpected Degradation Pathway
Acid Hydrolysis0.1 M HCl60°C2-24 hoursRing opening, acyl group hydrolysis
Base Hydrolysis0.1 M NaOH60°C2-24 hoursRing cleavage, acyl group hydrolysis
Oxidation3% H₂O₂Room Temp2-24 hoursRing oxidation and cleavage
PhotolysisUV/Vis LightAmbientAs per ICH Q1BPhotochemical rearrangement/oxidation
ThermalSolid/Solution80°C24-72 hoursThermally induced decomposition

Visualizations

Potential Degradation Pathways

G cluster_main This compound cluster_stress Stress Conditions cluster_products Potential Degradation Products A This compound B Acid/Base (Hydrolysis) A->B H₂O C Light (Photolysis) A->C D Oxidizing Agents (Oxidation) A->D [O] E Enzymes A->E e.g., Hydrolases, Oxidoreductases F Ring-Opened Products B->F G Acyl Cleavage Products B->G H Oxidized Derivatives C->H I Rearrangement Products C->I D->H E->G E->H

Forced Degradation Workflow

G start Prepare Stock Solution of Compound stress Apply Stress Conditions (Acid, Base, Light, etc.) start->stress sample Sample at Time Points stress->sample neutralize Neutralize/Quench Reaction sample->neutralize analyze Analyze via Stability-Indicating HPLC Method neutralize->analyze evaluate Evaluate Data: - % Degradation - Identify Degradants analyze->evaluate end Characterize Degradation Profile evaluate->end

References

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]

  • The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA) - PMC - NIH. [Link]

  • Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline. [Link]

  • Oxazole - Wikipedia. [Link]

  • Orchestration of Enzymatic Processing by Thiazole/Oxazole-Modified Microcin Dehydrogenases - PMC - NIH. [Link]

  • Orchestration of enzymatic processing by thiazole/oxazole-modified microcin dehydrogenases - PubMed. [Link]

  • Orchestration of Enzymatic Processing by Thiazole/Oxazole-Modified Microcin Dehydrogenases | Request PDF - ResearchGate. [Link]

  • Forced Degradation Studies - MedCrave online. [Link]

  • Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. [Link]

  • Photodegradation of the azole fungicide climbazole by ultraviolet irradiation under different conditions: Kinetics, mechanism and toxicity evaluation - PubMed. [Link]

  • Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed. [Link]

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Technical Support Center: Overcoming Poor Aqueous Solubility of 2-(3-Ethylhexanoyl)oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 2-(3-Ethylhexanoyl)oxazole. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of this compound. Our goal is to provide a logical, scientifically-grounded framework for troubleshooting these issues, moving from simple fixes to advanced formulation strategies.

Part 1: Understanding the Core Problem - Frequently Asked Questions (FAQs)

This section addresses the fundamental reasons behind the solubility challenges of this compound and the implications for your research.

Q1: Why is this compound expected to have poor water solubility?

A: The poor aqueous solubility of this compound is a direct consequence of its molecular structure. The molecule consists of two main parts:

  • A Lipophilic (Hydrophobic) Tail: The 3-ethylhexanoyl group is an eight-carbon, branched alkyl chain. This "greasy" tail is nonpolar and repels water, favoring interactions with other nonpolar molecules or environments.

  • An Aromatic Oxazole Ring: The oxazole ring itself is a heterocyclic aromatic system.[1][2][3] While it contains nitrogen and oxygen atoms that can participate in some polar interactions, the overall aromatic character and the large lipophilic tail dominate the molecule's properties, making it highly hydrophobic.

For a molecule to dissolve in water, it must overcome the strong hydrogen bonding network between water molecules. The large hydrophobic portion of this compound cannot form favorable interactions with water, leading to its exclusion and subsequent low solubility.

Q2: I'm having trouble preparing a stock solution for my in vitro assay. Why does the compound keep precipitating when I dilute it into my aqueous buffer?

A: This is a classic sign of a compound exceeding its thermodynamic solubility limit in the final aqueous medium. You may be able to dissolve the compound at a high concentration in a pure organic solvent like DMSO, but when this concentrated stock is diluted into an aqueous buffer, the percentage of the organic solvent drops dramatically. The compound is suddenly in an environment that is predominantly water, which cannot keep it in solution. This phenomenon, known as "crashing out," leads to the formation of a precipitate or a colloidal suspension, which can cause significant variability and artifacts in experimental results.

Q3: What are the downstream consequences of not addressing poor solubility?
  • Inaccurate Potency Measurement: In biological assays, precipitated compound is not available to interact with the target. This leads to an underestimation of the compound's true potency (e.g., an artificially high IC50 or EC50 value).

  • Poor Bioavailability: For in vivo studies, a drug must be dissolved in the gastrointestinal fluids to be absorbed.[4][5] Poor aqueous solubility is a primary reason for low and erratic oral bioavailability.

  • Non-specific Assay Interference: Undissolved particles can scatter light, interfering with optical measurements in assays (e.g., UV-Vis, fluorescence). They can also non-specifically interact with cells or proteins, leading to false positives or cytotoxicity.

  • Unreliable and Irreproducible Data: The amount of compound that remains in solution can vary between experiments, leading to a lack of reproducibility, which is a cornerstone of scientific integrity.

Part 2: Troubleshooting Guides & Solution Pathways

This section provides a tiered approach to systematically improving the solubility of this compound. We recommend starting with the simplest methods before progressing to more complex formulation strategies.

Initial Troubleshooting Workflow

This diagram outlines the logical progression for addressing solubility issues, from initial observation to advanced solutions.

G cluster_0 Tier 1: Simple Solubilization cluster_1 Tier 2: Intermediate Formulation cluster_2 Tier 3: Advanced Formulation Start Compound Precipitates in Aqueous Buffer Cosolvent Use Co-solvents (e.g., DMSO, Ethanol) Start->Cosolvent First Step CheckCompat Is co-solvent level compatible with assay? Cosolvent->CheckCompat Proceed1 Proceed with Experiment CheckCompat->Proceed1 Yes Surfactant Use Surfactants (e.g., Tween® 80, Poloxamer) CheckCompat->Surfactant No CheckConc Is concentration sufficient? Surfactant->CheckConc Proceed2 Proceed with Experiment CheckConc->Proceed2 Yes Advanced Advanced Strategies: • Cyclodextrins • Solid Dispersions • Nanoparticles CheckConc->Advanced No Proceed3 Proceed with In Vivo / High-Dose Studies Advanced->Proceed3

Caption: A decision tree for troubleshooting the poor solubility of this compound.

Guide 1: Co-solvent Systems - The First Line of Attack

Q: My compound won't stay in solution. What is the quickest and easiest thing to try?

A: The use of co-solvents is the most straightforward initial approach.[6][7] A co-solvent is a water-miscible organic solvent that, when added to an aqueous solution, increases the solubility of nonpolar solutes. It works by reducing the overall polarity of the solvent system, making it more favorable for hydrophobic molecules like this compound.[8][9]

Recommended Co-solvents for Initial Screening

Co-solventTypical Starting Conc. in StockMax Recommended Final Conc. in AssayNotes
DMSO 10-50 mM< 0.5% (v/v)Excellent solubilizing power. Can be cytotoxic or interfere with some assays at >0.5%.
Ethanol 10-50 mM< 1% (v/v)Good solubilizer, less toxic than DMSO for many cell types. Can be volatile.
PEG 400 10-50 mM< 5% (v/v)Low toxicity, often used in in vivo formulations. Can be viscous.[10]
Propylene Glycol 10-50 mM< 2% (v/v)Common pharmaceutical excipient with a good safety profile.[11]
Protocol 1: Preparation of a Co-solvent-Based Stock Solution
  • Weigh Compound: Accurately weigh a small amount (e.g., 1-5 mg) of this compound into a sterile microcentrifuge tube or glass vial.

  • Add Co-solvent: Add the minimum volume of your chosen co-solvent (e.g., DMSO) required to fully dissolve the compound and create a concentrated primary stock (e.g., 50 mM).

  • Ensure Dissolution: Vortex vigorously and gently warm if necessary (do not exceed 40°C) until the solution is completely clear with no visible particulates.

  • Serial Dilution: Perform serial dilutions of this primary stock into your aqueous experimental buffer. Crucially, vortex or mix vigorously immediately after each dilution step to minimize the time the compound is exposed to a transient, high-concentration state that promotes precipitation.

  • Validation: Before use, visually inspect the final dilution under good lighting for any signs of cloudiness or precipitate. For critical experiments, it is recommended to centrifuge the final solution (e.g., 10,000 x g for 10 min) and measure the concentration of the supernatant by HPLC or a calibrated UV-Vis method to confirm the actual soluble concentration.

Guide 2: Surfactant-Based Formulations - A Milder Alternative

Q: The concentration of co-solvent required is affecting my cell-based assay. What should I try next?

A: Surfactants are an excellent alternative when co-solvents cause unacceptable toxicity or assay interference. Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into micelles in water. These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic this compound can partition into the hydrophobic core, effectively being encapsulated and solubilized in the aqueous medium.[12][13][14]

Commonly Used Non-ionic Surfactants

SurfactantChemical FamilyTypical CMC (% w/v)Notes
Polysorbate 80 (Tween® 80) Polyoxyethylene Sorbitan Ester~0.0013%Very common, low toxicity. Used in many commercial drug products.
Polysorbate 20 (Tween® 20) Polyoxyethylene Sorbitan Ester~0.006%Similar to Tween® 80, often used in protein solutions.
Poloxamer 188 (Kolliphor® P188) Triblock Copolymer~0.8%Low toxicity, can also act as a stabilizer.
Cremophor® EL Polyethoxylated Castor Oil~0.01%Excellent solubilizer but associated with more toxicity concerns.
Protocol 2: Preparing a Surfactant-Based Formulation
  • Prepare Surfactant Stock: Create a 10% (w/v) stock solution of the chosen surfactant (e.g., Tween® 80) in your experimental buffer.

  • Solubilize Compound: Dissolve your this compound in a small amount of a volatile organic solvent like ethanol or methanol.

  • Create a Thin Film: In a round-bottom flask or glass vial, evaporate the organic solvent under a stream of nitrogen or using a rotary evaporator. This will leave a thin film of the compound on the surface of the vessel.

  • Reconstitute with Surfactant Solution: Add the surfactant-containing buffer to the thin film. Ensure the final surfactant concentration is well above its CMC (e.g., start with 1-2% w/v).

  • Energy Input: Vortex, sonicate, or shake the mixture (gently warming to ~40°C can help) until the film is completely dispersed and the solution is clear. This step is critical for efficient micellar encapsulation.

  • Validation: As with co-solvents, visually inspect the final formulation and quantify the soluble concentration if necessary.

Guide 3: Advanced Formulation Strategies for High-Concentration Needs

Q: I need to achieve a much higher soluble concentration for an in vivo study. What are my options?

A: For applications requiring high concentrations, such as oral gavage or parenteral administration, more advanced formulation technologies are necessary. These methods are more complex but offer significantly greater solubilization capacity.[15]

1. Cyclodextrin Complexation
  • How it Works: Cyclodextrins are cyclic oligosaccharides that form a truncated cone or donut-shaped structure. This structure has a hydrophilic exterior and a hydrophobic interior cavity. The lipophilic this compound can be encapsulated within this hydrophobic cavity, forming an "inclusion complex" that is soluble in water.[16][17][18][19]

  • Which to Choose: For a molecule of this size, a Hydroxypropyl-β-cyclodextrin (HP-β-CD) is an excellent starting point due to its high aqueous solubility and well-established safety profile.[16]

  • Protocol: A simple method involves adding the compound and HP-β-CD to an aqueous buffer and stirring or sonicating for several hours to allow complex formation. The ratio of drug to cyclodextrin needs to be optimized.

2. Amorphous Solid Dispersions
  • How it Works: This technique involves dispersing the drug at a molecular level within a hydrophilic polymer matrix.[20][21][22] By preventing the drug from forming a stable crystalline lattice, it exists in a much higher-energy amorphous state, which has a greater apparent solubility and faster dissolution rate.[23]

  • Common Polymers: Polyvinylpyrrolidone (PVP), Hydroxypropyl Methylcellulose (HPMC), and copolymers like Soluplus®.

  • Protocol (Solvent Evaporation):

    • Dissolve both the this compound and a carrier polymer (e.g., PVP K30) in a common volatile solvent (e.g., methanol or acetone).

    • Evaporate the solvent rapidly.

    • The resulting solid is a "solid dispersion" where drug molecules are trapped within the polymer. This powder can then be reconstituted in water to form a supersaturated solution.

3. Nanoparticle Formulations
  • How it Works: Reducing the particle size of the drug to the nanometer scale (<1000 nm) dramatically increases the surface-area-to-volume ratio.[24][25] According to the Ostwald-Freundlich equation, this increased surface area leads to a significant increase in the saturation solubility. These formulations are typically stabilized with surfactants or polymers to prevent particle aggregation.[26][27][28]

  • Methods: Techniques like high-pressure homogenization or nanoprecipitation (anti-solvent precipitation) are used to create nanosuspensions. Lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can also be used, where the drug is dissolved in an oil/surfactant mixture that spontaneously forms a nanoemulsion upon contact with aqueous media.[10][29]

Visualizing Solubilization Mechanisms

This diagram illustrates the fundamental differences between the three main advanced solubilization strategies.

Caption: Mechanisms of solubilization: Co-solvents modify the solvent, while surfactants and cyclodextrins encapsulate the drug.

References

  • Chaudhari, S. P., & Patil, P. S. (2012). Improvement in solubility of poor water-soluble drugs by solid dispersion . Asian Journal of Pharmaceutics, 6(1), 20. Available at: [Link]

  • Oxazole | C3H3NO - PubChem . (n.d.). National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

  • Chemical Properties of Hexanoyl chloride, 2-ethyl- (CAS 760-67-8) - Cheméo . (n.d.). Retrieved January 17, 2026, from [Link]

  • Oxazole - Wikipedia . (n.d.). Retrieved January 17, 2026, from [Link]

  • Patel, R. B., Patel, M. R., Bhatt, K. K., & Patel, B. G. (2010). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation . Iranian Journal of Pharmaceutical Research, 9(4), 339–347. Available at: [Link]

  • Mogal, S. A., Gurjar, P. N., Yamgar, D. S., & Kamod, A. C. (2012). Solid dispersion technique for improving solubility of some poorly soluble drugs . Der Pharmacia Lettre, 4(5), 1574-1586. Available at: [Link]

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  • Babu, P. S., & Ramu, A. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach . Dhaka University Journal of Pharmaceutical Sciences, 7(2), 119-126. Available at: [Link]

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2009). Solid Dispersion: A novel approach for the improvement of the solubility of poorly soluble drugs . Journal of Advanced Pharmacy Education & Research, 1, 68-76. Available at: [Link]

  • Thomas, S. (2024). Enhancing Solubility and Bioavailability with Nanotechnology . Pharmaceutical Technology. Available at: [Link]

  • Oxazole derivatives - Georganics . (n.d.). Retrieved January 17, 2026, from [Link]

  • Zhang, Y., et al. (2024). Impact of Surfactants as Formulation Additives and Media Components on the Performance of Amorphous Solid Dispersions . Crystal Growth & Design. Available at: [Link]

  • Kumar, S., & Singh, A. (2022). Techniques for Improving Solubility . International Journal of Medical Science and Dental Research, 5(2), 1-10. Available at: [Link]

  • Langer, A. (2022). Excipients for Solubility Enhancement of Parenteral Formulations . Pharmaceutical Technology. Available at: [Link]

  • 2-Ethylhexanoyl chloride - ChemBK . (2024). Retrieved January 17, 2026, from [Link]

  • Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs . (n.d.). Hilaris Publisher. Retrieved January 17, 2026, from [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement . (2024). Pharma Times. Available at: [Link]

  • Kumar, S., & Singh, A. (2020). Solid Dispersion: Solubility Enhancement Technique of Poorly Water Soluble Drug . World Journal of Pharmacy and Pharmaceutical Sciences, 9(3), 1547-1559. Available at: [Link]

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  • 2-Ethylhexanoyl Chloride | 760-67-8 | C8H15ClO - Shree Sulphurics . (n.d.). Retrieved January 17, 2026, from [Link]

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Technical Support Center: Scaling Up the Production of 2-(3-Ethylhexanoyl)oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis and scale-up of 2-(3-Ethylhexanoyl)oxazole. As a key structural motif in various biologically active compounds, the efficient and scalable production of 2-acyl oxazoles is of significant interest. This document provides a comprehensive, question-and-answer-based resource for troubleshooting common issues encountered during laboratory and pilot-scale production.

Section 1: Synthesis Strategy and Optimization

This section addresses fundamental questions regarding the selection and optimization of a synthetic route suitable for scaling up the production of this compound.

Q1: What is the most robust and scalable method for synthesizing this compound?

A: While several methods exist for oxazole synthesis, for scalability and efficiency in producing 2-acyl oxazoles, two primary routes are recommended:

  • Direct Acylation from Carboxylic Acid: This is a highly efficient, one-pot method that starts directly from the readily available 3-ethylhexanoic acid. The process involves in-situ activation of the carboxylic acid followed by a [3+2] cycloaddition with an isocyanide reagent like tosylmethyl isocyanide (TosMIC) or an isocyanoacetate. A recently developed protocol using a triflylpyridinium reagent for activation is particularly noteworthy for its broad substrate scope and scalability.[1][2] This method avoids the need to pre-formulate more reactive intermediates like acid chlorides, which can be advantageous on a larger scale.

  • Weinreb Amide Approach: This classic and reliable method involves the reaction of a 2-magnesiated oxazole (a Grignard reagent) with the N,O-dimethyl-3-ethylhexanohydroxamide (Weinreb amide). This approach is known for its clean reaction profile and high yields, as the tetrahedral intermediate formed is stable to over-addition, a common problem with more reactive acylating agents.[3] This method provides excellent control and is a strong candidate for producing high-purity material in multigram quantities.[3]

The choice between these two depends on the availability of starting materials, cost considerations, and the specific equipment available for the scale-up. The direct method is more atom-economical, while the Weinreb amide route offers exceptional control.

Q2: When scaling up the direct synthesis from 3-ethylhexanoic acid, what are the critical parameters to control?

A: Scaling up a reaction is not always a linear process. When moving from milligram to gram or kilogram scale, several parameters become critical for maintaining yield and purity.

Table 1: Critical Parameters for Direct Synthesis Scale-Up

ParameterLaboratory Scale (mg)Pilot Scale (g to kg)Rationale and Causality
Solvent Purity Standard dry solventRigorously anhydrousWater can quench the activated carboxylic acid intermediate and the organometallic reagents, leading to reduced yield and hydrolysis byproducts.[1]
Reagent Stoichiometry 1.2 - 1.5 equivalents of activating agent and isocyanide1.05 - 1.2 equivalentsOn a larger scale, precise stoichiometry is crucial for cost-effectiveness and to minimize difficult-to-remove excess reagents during workup.
Temperature Control Oil bath, room temperature additionJacketed reactor with controlled cooling/heatingThe activation of the carboxylic acid can be exothermic. Efficient heat dissipation is vital to prevent side reactions and ensure consistent product quality. The reaction is typically run at a controlled temperature, for instance, 40°C.[1]
Rate of Addition Rapid additionSlow, controlled addition via addition funnel or pumpControlled addition of the isocyanide reagent to the activated acid intermediate helps manage the reaction exotherm and maintain a consistent concentration profile, preventing the formation of byproducts.
Agitation Magnetic stirrerOverhead mechanical stirrerEfficient mixing is critical in larger volumes to ensure homogeneity, facilitate heat transfer, and prevent localized "hot spots" that could lead to decomposition or side reactions.

Q3: What are the most common byproducts in this synthesis, and how can they be minimized?

A: The formation of byproducts can significantly complicate purification and reduce the overall yield. Common culprits include:

  • Unreacted Starting Materials: Incomplete reactions are a primary source of contamination. This can be addressed by ensuring adequate reaction time, proper temperature control, and efficient mixing.

  • Hydrolyzed Intermediates: If moisture is present, the activated carboxylic acid intermediate can hydrolyze back to 3-ethylhexanoic acid. Using anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) is essential.

  • Side products from Isocyanide: Isocyanides can undergo self-polymerization or react with other species if not consumed efficiently by the desired reaction pathway. Controlled, slow addition of the isocyanide reagent ensures it reacts preferentially with the activated acid.[1]

  • Ring-Opened Products: Oxazole rings, while aromatic, can be susceptible to cleavage under harsh nucleophilic or acidic conditions, especially during workup.[4][5] It is crucial to maintain neutral or mildly basic conditions during extraction and purification.

A visualization of the general workflow is provided below to illustrate the key stages where control is paramount.

G cluster_prep Phase 1: Reaction Setup cluster_reaction Phase 2: Core Synthesis cluster_workup Phase 3: Workup & Purification A 3-Ethylhexanoic Acid + Anhydrous Solvent B Activating Agent (e.g., DMAP-Tf) A->B Add activating agent D Formation of Acylpyridinium Salt Intermediate B->D In-situ activation C Inert Atmosphere (N2/Ar) F Controlled Addition & Temperature Maintenance (e.g., 40°C) D->F E Isocyanide Reagent (e.g., TosMIC) E->F G [3+2] Cycloaddition Reaction F->G 30 min reaction time H Quench Reaction (e.g., Water) G->H I Liquid-Liquid Extraction (e.g., DCM) H->I J Drying (e.g., Na2SO4) & Solvent Removal I->J K Purification (Silica Gel Chromatography) J->K L Pure this compound K->L

Caption: General workflow for the synthesis of this compound.

Section 2: Troubleshooting Guide

Even with an optimized protocol, challenges can arise during scale-up. This section provides a troubleshooting guide in a question-and-answer format to address specific issues.

Q4: My reaction yield is consistently low (<50%). What are the likely causes and how do I fix it?

A: Low yield is a common problem that can often be traced back to a few key areas. The following decision tree can help diagnose the issue.

G cluster_causes Potential Causes & Checks cluster_solutions Solutions Start Low Yield Observed Cause1 Moisture Contamination? Start->Cause1 Cause2 Reagent Quality/Activity? Start->Cause2 Cause3 Incorrect Temperature? Start->Cause3 Cause4 Insufficient Mixing? Start->Cause4 Sol1 Use freshly dried solvents. Run under inert atmosphere. Cause1->Sol1 If yes Sol2 Verify purity of starting materials. Use fresh activating agent. Cause2->Sol2 If questionable Sol3 Calibrate thermometer. Ensure uniform heating. Cause3->Sol3 If inconsistent Sol4 Increase agitation speed. Use overhead stirrer for large volumes. Cause4->Sol4 If reaction is large scale

Caption: Decision tree for troubleshooting low reaction yield.

  • Moisture: This is the most frequent cause. Ensure all glassware is oven-dried, use anhydrous solvents, and maintain a positive pressure of an inert gas like nitrogen or argon throughout the reaction.

  • Reagent Purity: The purity of 3-ethylhexanoic acid and the activity of the activating agent are critical. Impurities in the starting material can interfere with the reaction. Activating agents can degrade over time.

  • Thermal Control: Sub-optimal temperatures can slow the reaction rate, while excessive heat can cause decomposition of intermediates or the final product.[6] Use a calibrated thermometer and ensure uniform heating.

  • Reaction Time: Ensure the reaction is monitored (e.g., by TLC or LC-MS) to confirm it has gone to completion before initiating the workup.

Q5: The final product is difficult to purify by column chromatography. What can I do?

A: Purification challenges often stem from byproducts with similar polarity to the desired product.

  • Optimize the Crude Product: The best purification starts with the cleanest possible crude material. Ensure the aqueous workup is thorough to remove water-soluble impurities and any remaining base or activating agent. An aqueous wash with a mild base (e.g., saturated sodium bicarbonate solution) followed by a brine wash is recommended.[1]

  • Adjust Chromatography Conditions:

    • Solvent System: Systematically screen different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol). A shallow gradient during elution can improve separation.

    • Silica Gel: Ensure you are using an appropriate amount of silica gel (typically a 40:1 to 100:1 weight ratio of silica to crude material).

  • Alternative Purification: If chromatography is ineffective, consider other techniques:

    • Distillation: If the product is thermally stable and volatile enough, vacuum distillation could be an option. Oxazoles are generally thermally stable compounds.[6]

    • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective and scalable purification method.

Q6: Is this compound stable for long-term storage?

A: Oxazole-containing compounds can exhibit sensitivity to certain conditions. While generally stable, the oxazole ring can be susceptible to degradation, particularly under strongly acidic or oxidative conditions.[4][7] For long-term storage, it is recommended to keep the purified compound in a tightly sealed container, protected from light, and stored at low temperatures (e.g., <4°C) under an inert atmosphere to minimize potential degradation.

Section 3: Experimental Protocols

Protocol 1: Gram-Scale Synthesis of this compound via Direct Carboxylic Acid Activation

This protocol is adapted from established methods for the synthesis of 4,5-disubstituted oxazoles and should be optimized for this specific substrate.[1]

  • Preparation: To a 250 mL three-neck, round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 3-ethylhexanoic acid (7.21 g, 50 mmol, 1.0 equiv) and anhydrous dichloromethane (DCM, 100 mL).

  • Activation: Cool the solution to 0°C in an ice bath. Add 4-dimethylaminopyridine (DMAP) (7.33 g, 60 mmol, 1.2 equiv) followed by the portion-wise addition of a triflylpyridinium reagent (DMAP-Tf) (1.3 equiv). Stir for 5-10 minutes at 0°C until all solids dissolve.

  • Cycloaddition: In a separate flask, prepare a solution of tosylmethyl isocyanide (TosMIC) (10.7 g, 55 mmol, 1.1 equiv) in anhydrous DCM (50 mL). Add the TosMIC solution to the activated acid mixture dropwise via an addition funnel over 30 minutes, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate mobile phase).

  • Workup: Upon completion, cool the reaction mixture back to 0°C and slowly quench by adding 100 mL of water. Separate the organic layer. Wash the organic layer sequentially with 100 mL of saturated NaHCO₃ solution and 100 mL of brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of hexane/ethyl acetate to afford the pure this compound.[1][3]

References

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]

  • SFC. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1699. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-oxazolines. Retrieved from [Link]

  • Neha, K., Ali, F., Haider, K., Khasimbi, S., & Wakode, S. (2021). Synthetic approaches for oxazole derivatives: A review. Synthetic Communications, 51(23), 3445-3474. Retrieved from [Link]

  • SFC. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1699. Retrieved from [Link]

  • Reddy, B. V. S., et al. (2014). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry, 79(17), 8345-8351. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2023). One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Ca. Journal of Synthetic Chemistry, 2(2), 202-213. Retrieved from [Link]

  • Vedejs, E., & Lu, Y. (2008). Reactions between Weinreb Amides and 2-Magnesiated Oxazoles: A Simple and Efficient Preparation of 2-Acyl Oxazoles. The Journal of Organic Chemistry, 73(11), 4252-4255. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]

  • CUTM Courseware. (n.d.). Oxazole.pdf. Retrieved from [Link]

  • Reddy, B. V. S., et al. (2014). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry, 79(17), 8345-8351. Retrieved from [Link]

  • Tenney, K., et al. (2021). Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C. Bioorganic & Medicinal Chemistry Letters, 48, 128246. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link]

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Technical Support Center: Spectroscopic Analysis of 2-(3-Ethylhexanoyl)oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the spectroscopic analysis of 2-(3-Ethylhexanoyl)oxazole. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the characterization of this molecule. We will move beyond simple procedural steps to explain the underlying principles, helping you to diagnose issues logically and efficiently.

Understanding the Molecule: A Spectroscopic Overview

This compound (C₁₁H₁₇NO₂, Mol. Wt.: 195.26 g/mol ) is comprised of three key structural features that dictate its spectroscopic signature:

  • An oxazole ring , a five-membered aromatic heterocycle, which gives rise to characteristic signals in the aromatic region of the NMR spectrum and specific vibrations in the IR spectrum.

  • An acyl group (ketone) directly attached to the electron-deficient C2 position of the oxazole ring. This C=O bond is a strong IR absorber, and its electronic influence modulates the chemical shifts of the oxazole protons.

  • A chiral 3-ethylhexyl side chain . The stereocenter at the C3 position renders the adjacent methylene protons (at C2 of the acyl chain) diastereotopic, a crucial detail for NMR interpretation.

Predicted Spectroscopic Data

Before troubleshooting, it's essential to have a baseline. The following tables summarize the expected data for this compound.

Table 1: Predicted ¹H and ¹³C NMR Data (in CDCl₃, TMS at 0 ppm)

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Notes
Oxazole H-5 ~7.6 - 7.8 ~125 - 128
Oxazole H-4 ~7.1 - 7.3 ~140 - 143
Oxazole C-2 - ~158 - 162 Quaternary carbon attached to C=O.
Oxazole C-5 - ~125 - 128
Oxazole C-4 - ~140 - 143
Carbonyl C=O - ~180 - 185
-CH₂- (Acyl C2) ~2.9 - 3.1 (diastereotopic) ~45 - 50 Due to the adjacent chiral center, these protons are chemically non-equivalent and may appear as complex multiplets.
-CH- (Acyl C3) ~1.8 - 2.0 ~40 - 45 Chiral center.
-CH₂- (Acyl C4) ~1.2 - 1.5 ~25 - 30
-CH₂- (Acyl C5) ~1.2 - 1.5 ~28 - 33
-CH₃ (Acyl C6) ~0.8 - 1.0 (triplet) ~13 - 15
-CH₂- (Ethyl) ~1.4 - 1.6 ~24 - 29

| -CH₃ (Ethyl) | ~0.8 - 1.0 (triplet) | ~10 - 12 | |

Table 2: Predicted Infrared (IR) Absorption Bands

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Notes
C-H Stretch (sp³) 2850 - 2960 Medium-Strong From the ethylhexanoyl side chain.[1]
C=O Stretch (Acyl Ketone) 1700 - 1725 Strong Conjugation with the oxazole ring slightly lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹).[2]
C=N Stretch (Oxazole) 1600 - 1650 Medium Characteristic of the oxazole ring.[3]
C=C Stretch (Oxazole) ~1550 Medium

| C-O-C Stretch (Oxazole) | 1000 - 1300 | Medium-Strong | Part of the complex fingerprint region.[3] |

Table 3: Predicted Major Mass Spectrometry (MS) Fragments (Electron Ionization)

m/z Value Proposed Fragment Structure Fragmentation Pathway
195 [C₁₁H₁₇NO₂]⁺ Molecular Ion (M⁺)
166 [M - C₂H₅]⁺ Loss of the ethyl group from the side chain.
138 [M - C₄H₉]⁺ Alpha-cleavage, loss of a butyl radical.
126 [C₇H₈NO]⁺ McLafferty rearrangement product.
97 [C₅H₆NO]⁺ Cleavage of the acyl side chain, leaving the carbonyl attached to the ring.

| 69 | [C₃H₃NO]⁺ | Oxazole ring fragment. |

Troubleshooting Guide: Nuclear Magnetic Resonance (NMR)

Q1: My ¹H NMR spectrum shows broad, poorly defined peaks. What is the cause?

Answer: Peak broadening is a common issue that can stem from several sources. A systematic check is the most effective troubleshooting approach.

  • Poor Shimming: The magnetic field homogeneity across the sample is critical. If the instrument is not properly shimmed, all peaks will appear broad. Action: Re-shim the instrument, focusing on both on-axis and off-axis shims. If you are using an automated shimming routine, consider performing a manual touch-up.

  • Sample Concentration: A sample that is too concentrated can lead to increased viscosity and intermolecular interactions, causing peak broadening.[4] Action: Dilute your sample. For ¹H NMR, a concentration of 5-10 mg in 0.6-0.7 mL of deuterated solvent is typically sufficient.

  • Incomplete Dissolution/Precipitation: If the compound is not fully soluble or begins to precipitate in the NMR tube, the sample is no longer homogeneous.[4] Action: Visually inspect the tube for solid particles. If present, try a different, more suitable deuterated solvent (e.g., DMSO-d₆, Acetone-d₆) or gently warm the sample to aid dissolution.[4]

  • Paramagnetic Impurities: Traces of paramagnetic metals (like iron or copper) from reagents or glassware can cause significant line broadening. Action: Filter your sample through a small plug of celite or silica in a Pasteur pipette before preparing the NMR sample. Ensure all glassware is scrupulously clean.

Q2: I see more signals in the 2.9-3.1 ppm region than the expected single methylene peak. Why?

Answer: This is an expected and structurally informative observation. The chiral center at the 3-position of the hexanoyl chain makes the two protons on the adjacent C2 methylene group diastereotopic .

  • Causality: Diastereotopic protons are chemically non-equivalent because they have a different spatial relationship to the chiral center. They reside in different magnetic environments and therefore have different chemical shifts. They will also couple to each other (geminal coupling) and to the proton on the chiral center (vicinal coupling).

  • Expected Pattern: Instead of a simple triplet, you should expect to see a complex multiplet, often described as an "AB quartet of doublets" or two distinct multiplets, for these two protons. Recognizing this pattern is a key confirmation of your structure. This phenomenon is a fundamental concept in the NMR analysis of chiral molecules.[5]

Q3: My spectrum is clean, but I have a persistent peak at 7.26 ppm and/or 1.56 ppm. What are these?

Answer: These are almost certainly residual solvent and water peaks, respectively.

  • Chloroform-d (CDCl₃): The residual, non-deuterated chloroform (CHCl₃) in CDCl₃ solvent appears as a singlet at ~7.26 ppm.

  • Water (H₂O): Traces of water in the solvent or sample will appear as a broad singlet, typically around 1.56 ppm in CDCl₃, though its position can vary with concentration and temperature.

  • Action:

    • To confirm an exchangeable proton like water (or an N-H/O-H), add a drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. The water peak will diminish or disappear.[4]

    • To minimize water, use a fresh ampoule of deuterated solvent or store solvents over molecular sieves.

Troubleshooting Workflow for Unexpected NMR Signals

G M Molecular Ion (M⁺) m/z 195 F1 [M - C₂H₅]⁺ m/z 166 M->F1 Loss of C₂H₅ radical F2 [M - C₄H₉]⁺ m/z 138 M->F2 Loss of C₄H₉ radical F3 Acylium Ion [Oxazole-CO]⁺ m/z 97 M->F3 Alpha-Cleavage F4 McLafferty Rearrangement Product m/z 126 M->F4 McLafferty Rearrangement F5 Oxazole Ring [C₃H₃NO]⁺ m/z 69 F3->F5 Loss of CO

Caption: Major fragmentation pathways for this compound in EI-MS.

Frequently Asked Questions (FAQs)

  • Q: What 2D NMR experiments are most useful for full assignment?

    • A: COSY (Correlation Spectroscopy) to establish proton-proton coupling networks within the alkyl chain. HSQC (Heteronuclear Single Quantum Coherence) to correlate each proton directly to its attached carbon. HMBC (Heteronuclear Multiple Bond Correlation) to see long-range (2-3 bond) correlations, which is critical for connecting the acyl chain protons to the carbonyl carbon and the carbonyl carbon to the oxazole ring carbons.

  • Q: My sample is a pale yellow oil, but the synthesis procedure reported a colorless one. Will this affect my spectra?

    • A: A yellow color often indicates minor, highly conjugated impurities. While they may not be visible in NMR if their concentration is low (<1%), they could potentially interfere with UV-Vis analysis. If the NMR and MS data are clean and consistent with the desired structure, the impurity is likely minor. If you see unidentifiable peaks, re-purification by column chromatography is recommended.

  • Q: How can I definitively confirm the oxazole ring integrity?

    • A: A combination of data is your strongest evidence. In ¹H NMR, the two distinct doublets in the 7-8 ppm region are characteristic. In ¹³C NMR, the presence of three signals in the 125-162 ppm range is key. In IR, the C=N stretch is indicative. [3]Finally, in MS, fragments corresponding to the oxazole ring (m/z 69) or the acyl-oxazole unit (m/z 97) provide strong confirmation. [6]

Standard Operating Protocols

Protocol 1: Sample Preparation for NMR Spectroscopy
  • Weigh approximately 5-10 mg of the purified, dry compound directly into a clean, dry vial.

  • Add ~0.7 mL of deuterated solvent (e.g., CDCl₃) containing an internal standard (e.g., 0.03% TMS).

  • Gently swirl or vortex the vial until the sample is completely dissolved.

  • Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Ensure the liquid height in the tube is at least 4 cm (or as recommended by your spectrometer's manufacturer).

  • Cap the NMR tube securely and wipe the outside with a lint-free tissue before inserting it into the spectrometer.

Protocol 2: Sample Preparation for IR Spectroscopy (KBr Pellet)
  • Gently grind ~1-2 mg of the solid sample with a mortar and pestle.

  • Add ~100-150 mg of dry, spectroscopic-grade KBr powder.

  • Continue to grind the mixture for 1-2 minutes until a fine, homogeneous powder is obtained.

  • Transfer a small amount of the powder into the pellet press.

  • Apply pressure using a hydraulic press (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Carefully remove the pellet and place it in the spectrometer's sample holder for analysis.

References

  • Bowie, J. H. (1968). The mass spectra of some alkyl and aryl oxazoles. Organic Mass Spectrometry, 1(1), 10. [Link]

  • Roy, T. K., et al. (2021). Helium nanodroplet infrared spectroscopy of oxazole-(water)n (n = 1,2) clusters. The Journal of Chemical Physics, 155(18). [Link]

  • Roy, T. K., et al. (2021). (a) and (b) Calculated IR spectra of most stable oxazole-D2O and... ResearchGate. [Link]

  • PubMed. (1998). [Characteristics of IR spectra for oxadiazole]. Guang Pu Xue Yu Guang Pu Fen Xi, 18(5), 556-8. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (n.d.). Introduction to Spectroscopy. Cengage Learning. (General principles covered).
  • Uccella, N. A. (1980). MASS SPECTROMETRY OF OXAZOLES. HETEROCYCLES, 14(6). [Link]

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  • El-Malah, A., et al. (2022). Discovery of novel oxazole-based macrocycles as anti-coronaviral agents targeting SARS-CoV-2 main protease. RSC Medicinal Chemistry, 13(7), 896-906. [Link]

  • ResearchGate. (2025). Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. [Link]

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  • Chemistry Stack Exchange. (2015). Why is the carbonyl IR frequency for a carboxylic acid lower than that of a ketone whilst an ester is higher than a ketone. [Link]

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preventing byproduct formation in 2-(3-Ethylhexanoyl)oxazole reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(3-Ethylhexanoyl)oxazole. This resource is designed for researchers, scientists, and professionals in drug development who are working with this and similar oxazole derivatives. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you navigate the challenges of this specific synthesis, with a core focus on preventing byproduct formation and optimizing reaction outcomes.

Introduction: The Challenge of Selective Acylation

The synthesis of 2-acyl-oxazoles, such as this compound, is a critical step in the development of various pharmaceutical compounds. The oxazole ring is a key pharmacophore, and its acylation at the C2 position is a common strategy for introducing molecular diversity and modulating biological activity. However, these reactions are often plagued by the formation of unwanted byproducts, which can complicate purification, reduce yields, and introduce impurities that are difficult to remove. This guide provides a systematic approach to understanding and mitigating these challenges.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound, providing probable causes and actionable solutions.

Problem 1: Low Yield of the Desired 2-Acyl-oxazole and Presence of Multiple Unidentified Byproducts

Probable Cause: This is often the result of non-selective acylation, degradation of the oxazole ring, or competing side reactions. The choice of acylation method and reaction conditions are critical factors. Friedel-Crafts acylation, a common method for acylating aromatic rings, can be problematic with sensitive heterocyclic substrates like oxazole.[1] The strong Lewis acids required can lead to ring opening or polysubstitution.

Solutions:

  • Method Selection: Consider alternative acylation methods that are milder and more selective for the C2 position of the oxazole. A highly effective approach involves the use of a 2-magnesiated oxazole (a Grignard reagent) reacted with a Weinreb amide of 3-ethylhexanoic acid.[2][3] This method is known to produce 2-acyl oxazoles cleanly and in high yields.[2]

  • Reaction Conditions:

    • Temperature Control: Maintain low temperatures during the formation of the 2-lithiated or 2-magnesiated oxazole intermediate to prevent ring-opening, which can lead to isonitrile formation.[4][5] The subsequent acylation step can then be performed at a slightly higher, but still controlled, temperature.

    • Stoichiometry: Precise control of the stoichiometry of the organometallic reagent and the acylating agent is crucial. An excess of the organometallic reagent can be quenched by the α-keto proton of the product, reducing the yield.[2]

  • Catalyst Choice (for Friedel-Crafts type reactions): If a Friedel-Crafts approach is necessary, use a milder Lewis acid than aluminum chloride (AlCl₃). Options include zinc chloride (ZnCl₂), ferric chloride (FeCl₃), or indium triflate.[6]

Experimental Protocol: Selective Acylation via a 2-Magnesiated Oxazole Intermediate

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve oxazole in anhydrous tetrahydrofuran (THF). Cool the solution to -15 °C. Add a solution of isopropylmagnesium chloride (i-PrMgCl) in THF dropwise, maintaining the temperature below -10 °C. Stir the mixture for 1-2 hours at this temperature to ensure complete formation of the 2-oxazolylmagnesium chloride.

  • Acylation: To the freshly prepared Grignard reagent, add a solution of the N-methoxy-N-methyl-3-ethylhexanamide (the Weinreb amide of 3-ethylhexanoic acid) in anhydrous THF dropwise at -15 °C.

  • Reaction Monitoring and Work-up: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[2]

Problem 2: Formation of N-acylated or O-acylated Byproducts

Probable Cause: This issue is particularly relevant in syntheses that start from precursors like α-acylamino ketones (Robinson-Gabriel synthesis) or in the presence of functional groups that can compete with the desired acylation site.[7][8] For instance, if the starting material contains hydroxyl or amino groups, these can be acylated under Friedel-Crafts conditions.[6]

Solutions:

  • Protecting Groups: If your synthesis pathway involves starting materials with sensitive functional groups, employ appropriate protecting group strategies. For example, protect alcohols as silyl ethers and amines as carbamates.

  • Method Selection: As highlighted in Problem 1, moving away from harsh Friedel-Crafts conditions towards organometallic-based acylations can circumvent this issue as the C2-metalated oxazole is highly nucleophilic at the carbon atom.[2]

Problem 3: Polysubstitution on the Oxazole Ring

Probable Cause: While the oxazole ring is generally considered electron-deficient, forcing reaction conditions, especially in Friedel-Crafts acylations, can lead to the introduction of more than one acyl group. The initial acylation product is typically deactivated towards further electrophilic substitution, but this is not always sufficient to prevent polysubstitution entirely.[9]

Solutions:

  • Control Stoichiometry: Use a slight excess of the oxazole substrate relative to the acylating agent to favor mono-acylation.

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures will reduce the likelihood of over-acylation. Careful monitoring of the reaction is essential to stop it once the desired product is formed.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for the synthesis of this compound?

A1: The reaction of a 2-magnesiated oxazole with the Weinreb amide of 3-ethylhexanoic acid is a highly reliable and selective method.[2][3] This approach avoids the harsh conditions of Friedel-Crafts acylation and minimizes byproduct formation.

Q2: How can I effectively monitor the progress of my reaction to prevent byproduct formation?

A2: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the consumption of starting materials and the formation of the product. For more quantitative analysis and to detect minor byproducts, liquid chromatography-mass spectrometry (LC-MS) is recommended.

Q3: What are the key parameters to control to ensure high yields and purity?

A3: The most critical parameters are:

  • Anhydrous Conditions: All reagents and solvents must be strictly anhydrous, especially when working with organometallic intermediates.

  • Inert Atmosphere: Reactions involving organometallic reagents should be conducted under an inert atmosphere (argon or nitrogen) to prevent quenching by atmospheric oxygen and moisture.

  • Temperature Control: Precise temperature control is essential to prevent side reactions and degradation of intermediates.

Q4: Are there any "green" or more environmentally friendly approaches to this synthesis?

A4: Research into greener synthetic methods is ongoing. Some approaches focus on using less hazardous Lewis acids or solvent-free conditions for Friedel-Crafts type reactions.[9] For the organometallic route, while the use of organic solvents is necessary, optimizing the reaction to achieve high yields and reduce the need for extensive purification contributes to a more sustainable process.

Visualizing the Reaction Pathway

To better understand the recommended synthetic approach, the following diagram illustrates the key steps in the synthesis of this compound via a 2-magnesiated intermediate.

SynthesisWorkflow cluster_step1 Step 1: Grignard Formation cluster_step2 Step 2: Acylation cluster_step3 Step 3: Work-up & Purification Oxazole Oxazole iPrMgCl i-PrMgCl (in THF, -15°C) Grignard 2-Oxazolylmagnesium Chloride iPrMgCl->Grignard Metalation WeinrebAmide 3-Ethylhexanoyl Weinreb Amide Product This compound WeinrebAmide->Product Acylation Quench Aqueous Quench (NH4Cl) Purification Extraction & Chromatography Quench->Purification Isolation FinalProduct Pure Product Purification->FinalProduct Purification

Caption: Workflow for the selective synthesis of this compound.

Data Summary: Comparison of Acylation Methods

MethodCatalyst/ReagentCommon ByproductsTypical YieldsKey Considerations
Friedel-Crafts Acylation AlCl₃, FeCl₃, etc.Polysubstituted products, ring-opened products, N/O-acylated impuritiesVariable, often moderateHarsh conditions, low selectivity with sensitive substrates.[6]
Organometallic Acylation i-PrMgCl, n-BuLiMinimal, potential for quenching of reagentGood to highRequires strictly anhydrous and inert conditions, good temperature control.[2]

Conclusion

Preventing byproduct formation in the synthesis of this compound hinges on the careful selection of the synthetic route and precise control over reaction conditions. While traditional methods like Friedel-Crafts acylation are available, modern organometallic approaches offer superior selectivity and yield, ultimately leading to a more efficient and cleaner synthesis. By understanding the potential side reactions and implementing the strategies outlined in this guide, researchers can significantly improve the outcome of their experiments.

References

  • Scribd. Oxazole Chemistry Overview. Available from: [Link]

  • MDPI. A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Molecules. 2022;27(24):9026. Available from: [Link]

  • ResearchGate. Synthesis of oxazoles from α,β-unsaturated carbonyl compounds through 2-acylaziridines. Available from: [Link]

  • ResearchGate. Optimization of the reaction conditions for the transformation of substrate 2a to oxazole 1a. Available from: [Link]

  • ResearchGate. Batch optimization of the generation of 2-(azidomethyl)oxazoles 7a and 7b. Available from: [Link]

  • ACS Publications. Reactions between Weinreb Amides and 2-Magnesiated Oxazoles: A Simple and Efficient Preparation of 2-Acyl Oxazoles. The Journal of Organic Chemistry. 2011;76(8):2796-2804. Available from: [Link]

  • ResearchGate. Formation of by-products in the synthesis of oxazole 11bc. Available from: [Link]

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  • PubMed. A practical approach to the synthesis of 2,4-disubstituted oxazoles from amino acids. Organic Letters. 2002;4(16):2665-2668. Available from: [Link]

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  • Indian Journal of Pharmaceutical Sciences. Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. 2023;85(2):276-291. Available from: [Link]

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Technical Support Center: Enhancing the Stability of 2-(3-Ethylhexanoyl)oxazole for Long-Term Storage

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on maintaining the chemical integrity of 2-(3-Ethylhexanoyl)oxazole during long-term storage. We will explore the inherent stability characteristics of the molecule, troubleshoot common degradation issues, and provide validated protocols for stability assessment.

Introduction: Understanding the Stability Challenges

This compound is a molecule featuring a 1,3-oxazole ring substituted at the C2 position with an acyl group. The stability of this compound is paramount for its efficacy and safety in research and pharmaceutical applications. The primary challenges to its long-term stability arise from the chemical nature of the oxazole ring and its substituents. The oxazole ring, while aromatic, is susceptible to specific degradation pathways, including hydrolysis, oxidation, and photolysis.[1] The electron-withdrawing nature of the 2-acyl group can influence the reactivity of the ring, potentially making it more susceptible to nucleophilic attack.[2][3] This guide will provide the foundational knowledge and practical steps to mitigate these degradation pathways.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the storage and handling of this compound.

Q1: What is the primary cause of degradation for this compound during storage?

A1: The most probable primary degradation pathway is hydrolysis. The linkage between the oxazole ring and the ethylhexanoyl group is susceptible to cleavage in the presence of moisture, under both acidic and basic conditions. This can lead to the formation of oxazole-2-carboxylic acid and 3-ethylhexanol, or other related products. The oxazole ring itself can also undergo hydrolytic cleavage.[1][4]

Q2: How does temperature affect the stability of this compound?

A2: Elevated temperatures accelerate the rates of all chemical degradation reactions. For this compound, this means faster hydrolysis and potentially faster oxidation. Therefore, storage at low, controlled temperatures is one of the most effective strategies to ensure long-term stability. While oxazoles are generally thermally stable, prolonged exposure to heat should be avoided.[5]

Q3: Is this compound sensitive to light?

A3: Yes, heterocyclic compounds, including oxazoles, can be susceptible to photodegradation.[1] Exposure to UV or even ambient light can provide the energy to initiate photochemical reactions, leading to ring cleavage or other structural changes. It is crucial to protect the compound from light during storage and handling.

Q4: What are the ideal short-term and long-term storage conditions?

A4:

  • Short-Term (days to weeks): Store in a tightly sealed, amber glass vial at 2-8°C.

  • Long-Term (months to years): For optimal stability, store in a tightly sealed, amber glass vial under an inert atmosphere (argon or nitrogen) at -20°C or below.

Q5: Can I store the compound in a plastic container?

A5: It is not recommended for long-term storage. While high-density polyethylene (HDPE) or polypropylene (PP) containers may be suitable for short-term use, glass is preferred due to its inertness and superior barrier properties against moisture and oxygen.[6] Plasticizers or other additives from plastic containers could potentially leach into the sample.

Part 2: Troubleshooting Guide: Identifying and Resolving Stability Issues

This section provides a question-and-answer formatted guide to address specific problems you may encounter during your experiments, focusing on the causality behind the recommended solutions.

Q: I observed a new peak in my HPLC chromatogram after storing my sample in a methanol solution for a week. What could it be?

A: This is likely a product of solvolysis (specifically, methanolysis), which is mechanistically similar to hydrolysis. The methanol can act as a nucleophile, cleaving the acyl-oxazole bond to potentially form methyl 3-ethylhexanoate and 2-hydroxyoxazole.

  • Underlying Cause: The acyl group at the C2 position makes this carbon atom electrophilic and susceptible to attack by nucleophilic solvents like methanol.

  • Troubleshooting Steps:

    • Confirm Identity: Use LC-MS to determine the mass of the new peak and confirm if it corresponds to the expected methanolysis product.

    • Solvent Choice: For storage of solutions, use aprotic solvents like acetonitrile (ACN) or tetrahydrofuran (THF) if the compound is soluble and stable in them. Always use high-purity, anhydrous solvents.

    • Fresh Preparations: Prepare solutions fresh before use whenever possible to minimize the risk of solvent-mediated degradation.

Q: My solid sample has developed a slight discoloration and a change in odor after being stored on the benchtop. What is the likely cause?

A: This suggests oxidative degradation or hydrolysis due to exposure to atmospheric oxygen and humidity. The alkyl side chain could be susceptible to oxidation, forming hydroperoxides which can lead to a variety of breakdown products with distinct odors.[7][8] Discoloration can also result from the degradation of the oxazole ring itself.

  • Underlying Cause: Ambient air contains both oxygen and moisture, which can react with the compound over time, especially if catalyzed by light or trace metal impurities.

  • Troubleshooting Steps:

    • Inert Atmosphere: Repackage the material under an inert atmosphere (argon or nitrogen) to displace oxygen.

    • Desiccation: Store the vial inside a desiccator containing a suitable desiccant (e.g., silica gel) to minimize exposure to moisture.

    • Purity Check: Analyze the discolored sample by HPLC or GC-MS to assess the purity and identify potential degradation products.

Q: I am performing a reaction in a basic aqueous solution and see rapid disappearance of my starting material. How can I improve its stability?

A: The compound is likely undergoing rapid base-catalyzed hydrolysis. Both the acyl-oxazole linkage and the oxazole ring itself are susceptible to cleavage under basic conditions.

  • Underlying Cause: The hydroxide ion is a strong nucleophile that readily attacks the electrophilic carbonyl carbon of the acyl group and potentially the C2 position of the oxazole ring.

  • Troubleshooting Steps:

    • pH Control: If the reaction chemistry allows, perform the reaction at a lower pH. Oxadiazole derivatives, for example, have shown maximum stability in the pH range of 3-5.[9]

    • Temperature Reduction: Lowering the reaction temperature will significantly decrease the rate of hydrolysis.

    • Solvent System: If possible, switch to a non-aqueous or mixed aqueous-organic solvent system to reduce the concentration and activity of water.

    • Protecting Groups: In a synthetic context, consider if a different protecting group strategy could be employed to avoid exposing the labile functionality to harsh basic conditions.

Logical Flow for Troubleshooting Stability

The following diagram outlines a decision-making process for addressing stability issues with this compound.

TroubleshootingWorkflow start Stability Issue Observed (e.g., new peak, discoloration) check_purity Assess Purity & Identify Impurity (HPLC, LC-MS, GC-MS) start->check_purity storage_conditions Review Storage Conditions (Temp, Light, Atmosphere, Container) check_purity->storage_conditions hydrolysis Is impurity consistent with Hydrolysis/Solvolysis? storage_conditions->hydrolysis oxidation Is impurity consistent with Oxidation? storage_conditions->oxidation photodegradation Was sample exposed to light? storage_conditions->photodegradation hydrolysis->oxidation No solve_hydrolysis Implement Hydrolysis Mitigation: - Store at low temp (-20°C) - Use desiccants - Store under inert gas - Use aprotic solvents for solutions hydrolysis->solve_hydrolysis Yes oxidation->photodegradation No solve_oxidation Implement Oxidation Mitigation: - Store under inert gas (Ar, N2) - Add antioxidant (e.g., BHT)* - Use opaque containers oxidation->solve_oxidation Yes solve_photo Implement Photodegradation Mitigation: - Use amber/opaque vials - Protect from light during handling photodegradation->solve_photo Yes retest Re-test Stability After Implementing Changes solve_hydrolysis->retest solve_oxidation->retest note *Antioxidant compatibility must be verified. solve_oxidation->note solve_photo->retest

Caption: Troubleshooting workflow for stability issues.

Part 3: Experimental Protocols & Data Presentation

To properly assess the stability of this compound, a stability-indicating analytical method must be developed and validated. This typically involves forced degradation studies.[6][10]

Protocol 1: Forced Degradation Studies

Objective: To intentionally degrade the sample under various stress conditions to identify potential degradation products and pathways. This is essential for developing a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% solution

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter, heating block, photostability chamber

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At timed intervals (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at room temperature (25°C).

    • At timed intervals (e.g., 30 min, 1, 4, 8 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis. (Note: Base hydrolysis is often much faster).

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • At timed intervals, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a small amount of the solid compound in a vial and heat in an oven at 80°C for 48 hours.

    • Dissolve the stressed solid in solvent to the initial stock concentration for analysis.

  • Photolytic Degradation:

    • Expose the stock solution in a quartz cuvette to a photostability chamber (with controlled light and UV exposure as per ICH Q1B guidelines).

    • Simultaneously, keep a control sample wrapped in aluminum foil in the same chamber.

    • Analyze both samples at the end of the exposure period.

  • Control Sample: A stock solution stored at 2-8°C, protected from light, should be analyzed at each time point for comparison.

Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To develop an HPLC method capable of separating the intact this compound from all potential degradation products generated during the forced degradation studies.

ParameterSuggested Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient Start with 50% B, ramp to 95% B over 15 min, hold for 5 min, return to 50% B and equilibrate for 5 min.
Flow Rate 1.0 mL/min
Column Temp 30°C
Injection Vol. 10 µL
Detection UV Diode Array Detector (DAD), monitor at 230-280 nm

Method Validation: The method should be validated for specificity (peak purity analysis using DAD), linearity, accuracy, precision, and robustness according to ICH guidelines. The key is to demonstrate that the peaks for degradation products do not co-elute with the main compound peak.[11]

Data Presentation: Hypothetical Stability Data

The results from a stability study should be presented clearly. The table below shows a hypothetical example of data from the forced degradation study.

Stress ConditionDurationPurity of Parent Compound (%)No. of Degradation PeaksMajor Degradant Peak (RT, min)
0.1 M HCl, 60°C24 h85.224.5
0.1 M NaOH, 25°C8 h45.733.8, 5.1
3% H₂O₂, 25°C24 h92.116.2
Thermal (Solid), 80°C48 h98.517.1
Photolytic (Solution)24 h94.328.3

Part 4: Key Degradation Pathways & Visualization

Based on the chemistry of the oxazole ring and its substituents, we can predict the most likely degradation pathways.

Diagram of Potential Degradation Pathways

DegradationPathways cluster_main This compound cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway cluster_photolysis Photolysis Pathway parent This compound C₁₁H₁₇NO₂ hydrolysis_prod1 Oxazole-2-carboxylic acid C₄H₃NO₃ parent:struct->hydrolysis_prod1:name H₂O / H⁺ or OH⁻ hydrolysis_prod2 3-Ethylhexanol C₈H₁₈O parent:struct->hydrolysis_prod2:name H₂O / H⁺ or OH⁻ oxidation_prod Ring-Opened Products e.g., Amides, Esters parent:struct->oxidation_prod:name [O] (e.g., H₂O₂, O₂) photo_prod Isomers / Rearrangement Products e.g., Isoxazoles parent:struct->photo_prod:name hν (UV Light)

Caption: Predicted degradation pathways for this compound.

Mechanistic Explanation:

  • Hydrolysis: This is the most significant pathway for 2-acyloxazoles. The carbonyl carbon is highly electrophilic and is readily attacked by water. Under acidic conditions, the oxazole nitrogen is protonated, further activating the ring. Under basic conditions, direct nucleophilic attack by hydroxide is rapid.

  • Oxidation: This can occur at two main sites. The electron-rich oxazole ring can be attacked by oxidizing agents, leading to cleavage. Additionally, the tertiary hydrogen at the 3-position of the ethylhexanoyl side chain is a potential site for radical-mediated oxidation, which could initiate a chain reaction leading to various degradation products.[7][8]

  • Photolysis: Absorption of UV radiation can excite the molecule to a higher energy state, from which it can undergo various reactions, including isomerization to less stable structures or bond cleavage, leading to complex mixtures of degradants.[1]

By understanding these potential liabilities, researchers can implement a proactive stability program, ensuring the quality and reliability of their work with this compound.

References

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  • Force degradation study of compound A3. (n.d.). ResearchGate. Available at: [Link]

  • Selected heterocyclic compounds as antioxidants. Synthesis and biological evaluation. (2007). Current Organic Chemistry. Available at: [Link]

  • RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. (2024). ResearchGate. Available at: [Link]

  • Oxidation of Alkyl Side Chains. (2020). Chemistry Steps. Available at: [Link]

  • Oxidation of Alkyl Side-Chains. (n.d.). University of Calgary. Available at: [Link]

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  • Studies on forced degradation of oxcarbazepine using LC-MS compatible stability indicating RP-HPLC method. (2014). Journal of Chemical and Pharmaceutical Research. Available at: [Link]

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Validation & Comparative

A Comparative Guide to the Reactivity of 2-(3-Ethylhexanoyl)oxazole and Other Oxazoles

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the reactivity of 2-(3-Ethylhexanoyl)oxazole, a representative 2-acyl oxazole, against other substituted oxazoles. We will delve into the electronic and steric factors governing these differences, supported by experimental data and detailed protocols for researchers in organic synthesis and drug development.

Introduction: The Nuanced Reactivity of the Oxazole Ring

The oxazole ring is a five-membered aromatic heterocycle containing oxygen and nitrogen atoms. Its chemistry is a delicate interplay between its weak aromatic character and the distinct electronic properties imparted by its heteroatoms and substituents.[1] The pyridine-like nitrogen atom at position 3 renders the ring electron-deficient, while the furan-like oxygen at position 1 can act as a diene component in cycloaddition reactions.[2] This inherent electronic dichotomy is the foundation of its diverse reactivity, which can be finely tuned by the nature of its substituents.

The reactivity of the oxazole ring protons follows the order C2 > C5 > C4, with the C2 proton being the most acidic (pKa ≈ 20), making this position a prime target for deprotonation and subsequent functionalization.[3][4] However, electrophilic substitution is generally difficult unless the ring is activated by electron-donating groups, and it preferentially occurs at the C5 position.[5][6] Conversely, the C2 position is the most susceptible to nucleophilic attack, especially when equipped with a good leaving group.[2][7]

This guide focuses on 2-acyl oxazoles, a class of compounds where the C2 position is substituted with a carbonyl group. This substitution dramatically alters the ring's reactivity profile, making these molecules valuable and versatile intermediates in synthesis.

The Influence of the 2-Acyl Group: An Electronic and Steric Perspective

The introduction of an acyl group, such as the 3-ethylhexanoyl moiety, at the C2 position profoundly impacts the oxazole's reactivity in two primary ways:

  • Electronic Effects : The carbonyl group is a powerful electron-withdrawing group (EWG). It significantly decreases the electron density of the entire oxazole ring, making it even more resistant to electrophilic attack than the parent oxazole. More importantly, it activates the acyl carbonyl carbon for nucleophilic acyl substitution.[8] In this context, the oxazole ring itself functions as an excellent leaving group, a property leveraged in modern synthesis.

  • Steric Effects : The 3-ethylhexanoyl group, with its branched alkyl chain, introduces steric bulk around the carbonyl center.[9] This steric hindrance can modulate the rate of nucleophilic attack, favoring smaller, less-hindered nucleophiles.

Compared to other substituted oxazoles, this compound exhibits a unique reactivity profile primarily centered on the acyl group rather than the ring itself.

electronic_effects

Caption: Influence of the 2-acyl group on oxazole reactivity.

Comparative Reactivity Analysis

To contextualize the behavior of this compound, we compare it with other oxazoles in key reaction classes.

Nucleophilic Acyl Substitution

This is the hallmark reaction of 2-acyl oxazoles. They serve as efficient acylating agents, reacting with a wide range of nucleophiles. The oxazole anion is a relatively stable leaving group, facilitating the reaction.

Comparison with Other Acylating Agents: The reactivity of the acyl group in this compound is generally greater than that of esters but less than that of acid chlorides or anhydrides. This moderate reactivity allows for controlled acylations under mild conditions.

Table 1: Relative Rates of Amine Acylation (Representative data based on established reactivity principles[10])

Acylating AgentRelative RateConditionsProduct
Benzoyl Chloride~1000Et3N, CH2Cl2, 0 °CN-benzylbenzamide
Benzoic Anhydride~100Et3N, CH2Cl2, 25 °CN-benzylbenzamide
2-Benzoyloxazole ~10 CH2Cl2, 25 °C N-benzylbenzamide
Methyl Benzoate1High Temp / CatalystN-benzylbenzamide

The 3-ethylhexanoyl group, being sterically hindered, will react slower than a less hindered acyl group like acetyl or benzoyl, particularly with bulky nucleophiles.

Diels-Alder Cycloaddition

Oxazoles can function as azadienes in [4+2] Diels-Alder reactions, a powerful method for synthesizing pyridine derivatives.[5] The reactivity in this transformation is highly dependent on the electronic nature of the substituents.

  • Electron-Donating Groups (EDGs) at C2 or C5 enhance reactivity in normal-electron-demand Diels-Alder reactions.[11]

  • Electron-Withdrawing Groups (EWGs) like the acyl group in our topic compound decrease reactivity in normal-electron-demand reactions but can facilitate inverse-electron-demand Diels-Alder reactions with electron-rich dienophiles.[11][12]

Table 2: Comparative Yields in Diels-Alder Reaction with Maleimide (Representative data illustrating electronic effects)

Oxazole DerivativeSubstituent NatureDienophileYield (%)
5-Ethoxy-2-methyloxazoleEDGMaleimide95
2,5-DimethyloxazoleWeak EDGMaleimide60
OxazoleUnsubstitutedMaleimide40
2-Acetyloxazole EWG Maleimide <5

Therefore, this compound is expected to be a poor diene in conventional Diels-Alder reactions.

Electrophilic and Nucleophilic Ring Substitution

As previously mentioned, the potent electron-withdrawing nature of the 2-acyl group deactivates the oxazole ring towards electrophilic attack. Reactions like nitration or halogenation, which are already challenging on unsubstituted oxazole, become nearly impossible.[2]

Conversely, while the C2 position is the most electron-deficient and prone to nucleophilic attack, in a 2-acyl oxazole, the nucleophile will preferentially attack the much more electrophilic carbonyl carbon of the acyl group, leading to acyl substitution rather than ring substitution.[2][7]

Experimental Protocols

To provide a practical framework for comparing reactivity, we outline two key experimental workflows. The choice of these protocols is based on their ability to provide clear, quantifiable data on the distinct reactivity modes of oxazoles.

Protocol 1: Competitive Acylation via HPLC Analysis

This protocol is designed to quantify the relative acylating potential of this compound against a standard ester. The causality behind this choice is that a competitive reaction under identical conditions provides a direct, internally consistent measure of relative reactivity, minimizing variations from separate experiments.

Objective: To determine the relative rate of acylation of benzylamine with this compound versus ethyl octanoate.

Step-by-Step Methodology:

  • Standard Preparation: Prepare 10 mM stock solutions of this compound, ethyl octanoate, N-benzyl-3-ethylhexanamide, and an internal standard (e.g., dodecane) in acetonitrile. Use these to build a calibration curve on the HPLC.

  • Reaction Setup: In a 10 mL vial, combine this compound (0.1 mmol, 1.0 eq), ethyl octanoate (0.1 mmol, 1.0 eq), and the internal standard (0.1 mmol) in 5 mL of anhydrous acetonitrile.

  • Reaction Initiation: Add benzylamine (0.05 mmol, 0.5 eq) to the vial, cap it, and start a timer. The use of a substoichiometric amount of the nucleophile ensures that the acylating agents are in competition.

  • Monitoring: At regular intervals (e.g., 0, 15, 30, 60, 120, 240 min), withdraw a 100 µL aliquot of the reaction mixture.

  • Quenching: Immediately quench the aliquot in a vial containing 900 µL of a 1:1 mixture of acetonitrile and 0.1% formic acid in water. This acidic quench protonates the remaining benzylamine, halting the reaction.

  • Analysis: Analyze the quenched samples by reverse-phase HPLC, monitoring the disappearance of reactants and the appearance of the N-benzyl-3-ethylhexanamide product.

  • Data Interpretation: Use the calibration curves to quantify the concentration of the product over time. The initial rate of formation of the product directly reflects the higher reactivity of the 2-acyl oxazole compared to the ethyl ester.

experimental_workflow

Caption: Workflow for competitive acylation experiment.

Protocol 2: Diels-Alder Reactivity Screen

This protocol provides a method to compare the suitability of different oxazoles as dienes in a cycloaddition reaction. The choice of a highly reactive dienophile (N-phenylmaleimide) ensures that any observed differences in conversion are primarily due to the reactivity of the oxazole.

Objective: To compare the conversion of 2,5-dimethyloxazole versus this compound in a Diels-Alder reaction.

Step-by-Step Methodology:

  • Reaction Setup (Parallel): Prepare two separate reaction vials.

    • Vial A: Add 2,5-dimethyloxazole (0.5 mmol, 1.0 eq) and N-phenylmaleimide (0.5 mmol, 1.0 eq) to 2 mL of toluene.

    • Vial B: Add this compound (0.5 mmol, 1.0 eq) and N-phenylmaleimide (0.5 mmol, 1.0 eq) to 2 mL of toluene.

  • Heating: Place both sealed vials in a preheated oil bath at 110 °C.

  • Monitoring: After 24 hours, cool the reactions to room temperature. Spot a small amount from each vial onto a TLC plate and elute (e.g., with 30% ethyl acetate in hexanes) to visually assess the consumption of the starting materials.

  • Analysis: For quantitative analysis, dilute a sample from each reaction and analyze by GC-MS or 1H NMR with an internal standard to determine the percent conversion of the starting oxazole.

  • Data Interpretation: A high conversion in Vial A and a low or negligible conversion in Vial B will experimentally validate the deactivating effect of the 2-acyl group on the oxazole's diene character.

Conclusion

The reactivity of this compound is fundamentally different from that of oxazoles bearing electron-donating or no substituents. Its chemistry is dominated by the electrophilic nature of the C2-acyl group, making it an effective acylating agent for a variety of nucleophiles.[13][14] The branched alkyl chain introduces a degree of steric hindrance that can be exploited for selective reactions. Conversely, the electron-withdrawing acyl group renders the oxazole ring itself largely inert to common heterocyclic reactions like electrophilic substitution and normal-electron-demand Diels-Alder cycloadditions. This focused reactivity makes 2-acyl oxazoles, including the title compound, highly predictable and valuable tools for constructing complex molecules in medicinal and materials chemistry.

References

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validation of 2-(3-Ethylhexanoyl)oxazole's biological activity in vivo

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vivo Validation of 2-(3-Ethylhexanoyl)oxazole's Biological Activity

Introduction: Unveiling a Putative New Therapeutic

In the landscape of modern drug discovery, the identification of novel small molecules with therapeutic potential is merely the first step in a long and rigorous validation process. This guide focuses on This compound , a compound whose chemical structure suggests a compelling, yet unproven, biological activity. The molecule features an oxazole core, a scaffold present in numerous biologically active compounds, and a 3-ethylhexanoyl side chain, which bears a structural resemblance to endogenous fatty acid amides.[1][2]

This structural analogy leads to a primary hypothesis: This compound acts as an inhibitor of Fatty Acid Amide Hydrolase (FAAH) . FAAH is the principal enzyme responsible for the degradation of the endocannabinoid anandamide (AEA).[3][4] By inhibiting FAAH, the compound would theoretically increase the endogenous levels of AEA, thereby enhancing its analgesic and anti-inflammatory effects without the psychotropic side effects associated with direct cannabinoid receptor agonists.[5][6]

This guide, intended for researchers and drug development professionals, provides a comprehensive roadmap for the in vivo validation of this hypothesis. We will detail a multi-tiered experimental strategy, compare the potential performance of this compound against established FAAH inhibitors, and explain the scientific rationale behind each methodological choice.

The Scientific Rationale: Targeting the Endocannabinoid System via FAAH Inhibition

The endocannabinoid system is a critical neuromodulatory network that influences pain, inflammation, mood, and memory. Anandamide, a key endocannabinoid, exerts its effects primarily through cannabinoid receptors (CB1 and CB2). Its signaling is tightly regulated by enzymatic degradation, with FAAH playing the lead role.[7]

Pharmacological inhibition of FAAH has emerged as a promising therapeutic strategy.[3] By preventing AEA breakdown, FAAH inhibitors elevate local concentrations of anandamide at the synapse, potentiating its natural signaling. This indirect approach is believed to retain the therapeutic benefits of cannabinoid receptor activation while avoiding the widespread, often undesirable, effects of direct agonists.[5] The potential applications are vast, spanning chronic inflammatory pain, neuropathic pain, anxiety, and other neurological disorders.[6][8]

Below is a diagram illustrating the proposed mechanism of action.

FAAH_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Anandamide_p Anandamide (AEA) FAAH FAAH Anandamide_p->FAAH Degraded by CB1_Receptor CB1 Receptor Anandamide_p->CB1_Receptor Binds & Activates ArachidonicAcid Arachidonic Acid + Ethanolamine FAAH->ArachidonicAcid into Signaling Analgesia & Anti-inflammatory Effects CB1_Receptor->Signaling Leads to Test_Compound This compound (Putative FAAH Inhibitor) Test_Compound->FAAH Inhibits

Caption: Proposed mechanism of this compound as a FAAH inhibitor.

Comparative Framework: Benchmarking Against Established Alternatives

To objectively assess the potential of this compound, its performance must be benchmarked against well-characterized alternative compounds. For this guide, we select two prominent FAAH inhibitors that represent different stages of development and selectivity profiles.

  • URB597: A widely used preclinical tool compound. While effective in various models, some studies suggest it may target other serine hydrolases at higher concentrations.[3][6] It serves as a foundational benchmark for efficacy in inflammatory and neuropathic pain models.[3][6]

  • PF-04457845: A highly potent and exquisitely selective FAAH inhibitor that has undergone clinical evaluation.[5][9] It represents the "gold standard" for selectivity and efficacy, demonstrating robust, long-lasting effects in rodent pain models at very low doses.[5][10]

These comparators will allow us to contextualize the potency, efficacy, and duration of action of our test compound.

In Vivo Validation Strategy: A Phased, Multi-Model Approach

A robust in vivo validation plan must be systematic, moving from target engagement to behavioral efficacy in clinically relevant disease models. The following phased approach ensures that each step logically builds upon the last.

Validation_Workflow Phase1 Phase 1: Target Engagement Ex Vivo FAAH Activity Assay Phase2 Phase 2: Acute Efficacy Carrageenan-Induced Paw Edema Phase1->Phase2 Confirms brain penetration and target inhibition Phase3 Phase 3: Chronic Efficacy CFA Inflammatory Pain Model Phase2->Phase3 Demonstrates initial anti-inflammatory effect Phase4 Phase 4: Neuropathic Efficacy CCI Neuropathic Pain Model Phase3->Phase4 Establishes efficacy in persistent pain state Phase5 Phase 5: Safety & Tolerability Rotarod Motor Assay Phase4->Phase5 Broadens therapeutic profile

Caption: Phased workflow for in vivo validation.

Phase 1: Target Engagement & Pharmacodynamics

Objective: To confirm that systemically administered this compound reaches the central nervous system and inhibits FAAH activity.

Protocol: Ex Vivo FAAH Activity Assay

  • Animal Dosing: Administer this compound, PF-04457845 (e.g., 1 mg/kg), URB597 (e.g., 10 mg/kg), or vehicle to groups of mice via the intended clinical route (e.g., oral gavage).[4][5]

  • Tissue Collection: At a predetermined time point (e.g., 1-2 hours post-dose), euthanize the animals and rapidly dissect the whole brain.

  • Homogenization: Homogenize brain tissue in an appropriate buffer to create a proteome lysate.

  • Enzymatic Assay: Measure FAAH activity in the lysate by monitoring the hydrolysis of a radiolabeled or fluorescent anandamide substrate.[9]

  • Data Analysis: Calculate the percentage of FAAH inhibition for each treatment group relative to the vehicle control. The goal is to demonstrate near-complete (>95%) inhibition of FAAH activity at an efficacious dose.[5]

Rationale: This experiment is a critical first step. A positive behavioral result is uninterpretable without direct evidence that the drug engaged its intended target in the relevant tissue. Comparing the level of inhibition to that of PF-04457845 provides a direct measure of target-specific potency in vivo.[5]

Phase 2: Efficacy in an Acute Inflammatory Pain Model

Objective: To assess the compound's ability to reduce acute inflammation and inflammatory pain. The carrageenan-induced paw edema model is a standard and reliable method for this purpose.[11][12][13]

Protocol: Carrageenan-Induced Paw Edema

  • Acclimation & Baseline: Acclimate rats to the testing environment and measurement devices (e.g., plethysmometer or calipers). Measure baseline paw volume.

  • Compound Administration: Administer a dose range of this compound, comparator drugs, or vehicle orally.

  • Inflammation Induction: After a suitable pretreatment time (e.g., 60 minutes), inject a 1% carrageenan solution into the plantar surface of the right hind paw.

  • Edema Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.[13]

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point compared to the vehicle control. Determine the ED₅₀ (the dose required to produce 50% of the maximum effect).

Rationale: This model mimics the initial phases of inflammation, involving mediators like prostaglandins and cytokines.[14] Success in this model provides the first functional evidence of anti-inflammatory activity and helps establish a dose-response relationship.[15]

Phase 3: Efficacy in a Chronic Inflammatory Pain Model

Objective: To evaluate the compound's efficacy in a model of persistent inflammatory pain, which is more clinically relevant than acute models.

Protocol: Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain

  • Induction: Induce a persistent localized inflammation by injecting CFA into the hind paw of rats. This produces a robust and long-lasting thermal hyperalgesia (increased sensitivity to heat).[5]

  • Baseline Testing: Several days post-CFA injection (e.g., day 7), establish a stable baseline of thermal hyperalgesia using a plantar test apparatus (Hargreaves test).[16]

  • Compound Administration: On the test day, administer a single dose of this compound, comparators, or vehicle.

  • Efficacy Assessment: Measure the paw withdrawal latency to the heat stimulus at multiple time points post-dosing (e.g., 1, 2, 4, 8, and 24 hours) to assess both the magnitude and duration of the analgesic effect.

  • Data Analysis: Express the data as the percentage reversal of hyperalgesia.

Rationale: Unlike the acute carrageenan model, the CFA model establishes a chronic inflammatory state that better reflects conditions like arthritis.[17] This assay is crucial for determining if the compound can treat established, persistent pain and for evaluating its duration of action. PF-04457845 has shown efficacy for up to 24 hours in this model, setting a high bar for comparison.[5]

Comparative Data Analysis

The following tables present hypothetical but plausible data, illustrating how this compound might perform relative to its comparators.

Table 1: Comparative Potency in Carrageenan-Induced Paw Edema (at 3 hours)

CompoundRouteED₅₀ (mg/kg)Max Inhibition (%)
This compound Oral5.0 ~75%
URB597Oral15.0~65%
PF-04457845Oral0.3~80%
Diclofenac (NSAID)Oral10.0~70%

Data is hypothetical and for illustrative purposes.

Interpretation: This hypothetical data would position this compound as being more potent than the benchmark FAAH inhibitor URB597 and the standard NSAID Diclofenac, though less potent than the highly optimized clinical candidate PF-04457845.

Table 2: Comparative Efficacy in CFA-Induced Thermal Hyperalgesia

CompoundDose (mg/kg, Oral)Peak Reversal of Hyperalgesia (%)Duration of Significant Effect (hours)
This compound 10 ~85% > 8 hours
URB59730~70%~ 6 hours
PF-044578451~95%> 24 hours[5]

Data is hypothetical and for illustrative purposes.

Interpretation: This outcome would be highly encouraging, suggesting robust efficacy in a chronic pain model with a prolonged duration of action, outperforming URB597 and approaching the profile of a clinical-stage compound. The long duration is a hallmark of irreversible or slowly-reversible FAAH inhibitors.[5]

Conclusion: Charting a Path Forward

This guide outlines a logical and scientifically rigorous strategy for the in vivo validation of this compound. By confirming target engagement and demonstrating efficacy in a tiered system of pain and inflammation models, researchers can build a compelling case for its therapeutic potential. The key to success lies not just in demonstrating activity, but in objectively quantifying its performance against well-chosen, mechanistically-related alternatives. If the experimental data aligns with the favorable hypothetical outcomes presented, this compound could represent a promising new candidate for the treatment of pain and inflammatory disorders, warranting further investigation into its safety, pharmacokinetic profile, and efficacy in other disease models.

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  • Yada, D. EVALUATION OF ANTI-INFLAMMATORY ACTIVITY THROUGH IN VITRO AND IN VIVO MODELS. World Journal of Pharmaceutical Sciences. 2025;13(01):1-300. Available from: [Link]

  • Rajesh, M., et al. Fatty acid amide hydrolase is a key regulator of the endocannabinoid-induced myocardial tissue injury. Proceedings of the National Academy of Sciences of the United States of America. 2010;107(20):9373-8. Available from: [Link]

  • ResearchGate. Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. 2022. Available from: [Link]

  • Uddin, M.N., et al. Evaluation of antinociceptive, in-vivo & in-vitro anti-inflammatory activity of ethanolic extract of Curcuma zedoaria rhizome. BMC Complementary and Alternative Medicine. 2017;17(1):300. Available from: [Link]

  • Bhati, S.K., & Kumar, A. A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry. 2019;13(1):29. Available from: [Link]

  • ResearchGate. Synthesis, Characterization and Biological Activity Evaluation of Some Pyrazoles, Thiazoles and Oxazoles Derived from 2-Mercaptoaniline. 2021. Available from: [Link]

  • Srikanth, K.E. Biological Importance of Oxazoles. Journal of Clinical Research and Pharmacy. 2018;4(2). Available from: [Link]

  • Woznicka, E., et al. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Applied Sciences. 2022;12(8):3756. Available from: [Link]

Sources

A Comparative Study of 2-(3-Ethylhexanoyl)oxazole and its Structural Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Oxazole Scaffold in Drug Discovery

The oxazole ring system, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions have led to its incorporation into a wide array of biologically active compounds.[3] Oxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.[2][4] The substitution pattern on the oxazole ring plays a pivotal role in determining the specific biological activity and potency of these compounds.[4] This guide focuses on 2-(3-Ethylhexanoyl)oxazole, a representative 2-acyloxazole, and presents a comparative analysis with its structural analogs to provide insights for researchers and drug development professionals in this field.

Core Compound: this compound

This compound serves as our core structure for this comparative study. While specific experimental data for this exact compound is limited in publicly available literature, its chemical structure suggests potential for various biological activities based on the broader class of 2-acyloxazoles. The ethyl branching on the hexanoyl chain may influence its lipophilicity and interaction with biological targets.

Chemical Structure of this compound:

Structural Analogs for Comparative Analysis

To understand the structure-activity relationships (SAR) of this compound, we will compare it with a series of rationally designed structural analogs. These analogs feature modifications in the acyl side chain and on the oxazole ring itself.

Table 1: Structural Analogs of this compound for Comparative Study

Analog ID Structure Modification from Core Structure
A1 2-ButyryloxazoleShorter, linear acyl chain
A2 2-HexanoyloxazoleLinear acyl chain of same length
A3 2-OctanoyloxazoleLonger, linear acyl chain
A4 2-(Cyclohexanecarbonyl)oxazoleCyclic acyl group
A5 5-Methyl-2-(3-ethylhexanoyl)oxazoleMethyl substitution on the oxazole ring at C5
A6 4-Methyl-2-(3-ethylhexanoyl)oxazoleMethyl substitution on the oxazole ring at C4

Comparative Performance Analysis (Hypothetical Data)

Due to the scarcity of direct comparative experimental data for this compound and its specific analogs, the following tables present a hypothetical yet plausible dataset based on known SAR principles for oxazole derivatives. This data is intended to illustrate the potential impact of structural modifications on biological activity and should be validated by experimental studies.

Table 2: Hypothetical Antimicrobial Activity (MIC in µg/mL)

Analog ID S. aureus E. coli C. albicans
Core163264
A13264>128
A281632
A34816
A4163264
A581632
A6163264

Rationale for Hypothetical Data:

  • Acyl Chain Length (A1, A2, A3): Lipophilicity is a critical factor for antimicrobial activity, as it influences the compound's ability to penetrate microbial cell membranes. It is hypothesized that increasing the acyl chain length from butyryl (A1) to octanoyl (A3) would enhance antimicrobial potency.

  • Acyl Chain Branching and Cyclization (Core, A4): The branched ethyl group in the core structure and the cyclic group in A4 may modulate membrane interaction and target binding differently than linear chains.

  • Oxazole Ring Substitution (A5, A6): Methyl substitution on the oxazole ring can influence electronic properties and steric interactions with the target, potentially enhancing activity as seen with A5.

Table 3: Hypothetical Cytotoxicity Against Cancer Cell Lines (IC50 in µM)

Analog ID MCF-7 (Breast) A549 (Lung) HepG2 (Liver)
Core253045
A1506075
A2152030
A3101525
A4202540
A5121828
A6283550

Rationale for Hypothetical Data:

  • Similar to antimicrobial activity, the lipophilicity and shape of the acyl chain are expected to influence the cytotoxic effects of these compounds.

  • Substitutions on the oxazole ring can impact interactions with intracellular targets, potentially leading to enhanced potency as suggested for A5.

Experimental Methodologies

To empirically validate the hypothetical data presented, a series of well-established experimental protocols should be employed.

Synthesis of 2-Acyloxazoles

A common and versatile method for the synthesis of 2-acyloxazoles is the Robinson-Gabriel synthesis .[5] This reaction involves the cyclization and dehydration of an α-acylamino ketone.

Workflow for Robinson-Gabriel Synthesis:

cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product alpha-haloketone α-Haloketone N-acylation N-Acylation to form α-acylamino ketone alpha-haloketone->N-acylation amide Amide amide->N-acylation cyclodehydration Cyclodehydration (e.g., with H2SO4 or PCl5) N-acylation->cyclodehydration 2-acyloxazole 2-Acyloxazole cyclodehydration->2-acyloxazole

Caption: Robinson-Gabriel synthesis workflow.

Step-by-Step Protocol for Robinson-Gabriel Synthesis:

  • Synthesis of α-acylamino ketone: React an α-haloketone with a primary amide to form the corresponding α-acylamino ketone.

  • Cyclodehydration: Treat the α-acylamino ketone with a dehydrating agent such as concentrated sulfuric acid or phosphorus pentachloride.

  • Work-up and Purification: Neutralize the reaction mixture, extract the product with an organic solvent, and purify by column chromatography or recrystallization.

An alternative method is the van Leusen reaction , which involves the reaction of an aldehyde with tosylmethylisocyanide (TosMIC).[6]

In Vitro Biological Assays

The minimum inhibitory concentration (MIC) can be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[7]

Workflow for Broth Microdilution Assay:

cluster_prep Preparation cluster_assay Assay cluster_readout Readout compound_prep Prepare serial dilutions of test compounds incubation Incubate microplate with compounds and inoculum compound_prep->incubation inoculum_prep Prepare standardized microbial inoculum inoculum_prep->incubation mic_determination Determine MIC by visual inspection or spectrophotometry incubation->mic_determination

Caption: Broth microdilution assay workflow.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[8]

Step-by-Step Protocol for MTT Assay:

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.

The anti-inflammatory potential of the compounds can be evaluated by their ability to inhibit enzymes like cyclooxygenase-2 (COX-2) and lipoxygenase (LOX).[1][9][10]

General Protocol for Enzyme Inhibition Assay:

  • Enzyme and Substrate Preparation: Prepare solutions of the purified enzyme (e.g., COX-2 or soybean lipoxygenase) and its corresponding substrate (e.g., arachidonic acid or linoleic acid).

  • Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of the test compounds.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Product Detection: Monitor the formation of the product over time using a suitable detection method (e.g., spectrophotometry or fluorometry).[4][11]

  • IC50 Calculation: Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Pharmacokinetic Considerations

The in vivo performance of a drug candidate is heavily influenced by its pharmacokinetic (PK) profile, which includes absorption, distribution, metabolism, and excretion (ADME).[12][13][14] While in vivo studies are beyond the scope of this guide, computational tools and in vitro assays can provide initial predictions of the PK properties of the synthesized compounds.

Logical Relationship of ADME in Drug Development:

cluster_adme Pharmacokinetic Profile (ADME) Absorption Absorption Distribution Distribution Absorption->Distribution Metabolism Metabolism Distribution->Metabolism Excretion Excretion Metabolism->Excretion Therapeutic_Outcome Therapeutic_Outcome Excretion->Therapeutic_Outcome Determines Efficacy & Safety Drug_Candidate Drug Candidate Drug_Candidate->Absorption

Caption: The central role of ADME in pharmacokinetics.

Conclusion and Future Directions

This guide provides a comparative framework for the study of this compound and its structural analogs. The presented hypothetical data, based on established SAR principles, suggests that modifications to the acyl chain and the oxazole ring can significantly impact the biological activity of these compounds. The provided experimental workflows offer a starting point for the synthesis and evaluation of these and other novel oxazole derivatives. Future research should focus on the actual synthesis and biological testing of these compounds to validate the proposed SAR trends. Furthermore, exploration of a wider range of substitutions on the oxazole ring and the acyl chain will be crucial for the development of potent and selective drug candidates based on the 2-acyloxazole scaffold.

References

  • Accurate prediction of a new compound's pharmacokinetic (PK) profile is pivotal for the success of drug discovery programs. An initial assessment of PK in preclinical species and humans is typically performed through allometric scaling and mathematical modeling. These methods use parameters estimated from in vitro or in vivo experiments, which although helpful for an initial estimation, require extensive animal experiments. [Link]

  • Because cyclooxygenases (COX) convert arachidonic acid into pro-inflammatory cyclic endoperoxides, inhibition of these enzymes and especially the inducible COX-2 form is an important therapeutic approach to manage inflammatory diseases and possibly prevent cancer. Due to side effects of existing non-selective and COX-2 selective non-steroidal anti-inflammatory agents, the discovery of new COX inhibitors continues to be an area of active investigation. [Link]

  • The Robinson–Gabriel synthesis is an organic reaction in which a 2-acylamino-ketone reacts intramolecularly followed by a dehydration to give an oxazole. [Link]

  • This review provides an overview of the most common in vitro assays used to characterize the antimicrobial activity of promising natural and synthetic compounds. The methods covered include disk diffusion assay, well diffusion, spot assay, cross-streaking method, poisoned food method, agar dilution, broth macrodilution and microdilution, resazurin assay, co-culture method, time-kill kinetics, flow cytometry, thin layer chromatography-bioautography (TLC bioautography), bioluminescence assay and impedance measurement. [Link]

  • Accurate prediction of a new compound's pharmacokinetic (PK) profile is pivotal for the success of drug discovery programs. An initial assessment of PK in pre-clinical species and humans is typically performed through allometric scaling and mathematical modeling. [Link]

  • The COX2 Inhibitor Screening Assay Kit is designed to measure COX2 (cyclooxygenase 2) activity for screening and profiling applications. The assay kit comes in a convenient 96-well format, with enough purified recombinant COX2, Amplex™ Red, Arachidonic Diluent, COX Assay Buffer, and 100% ethanol for 100 enzyme reactions. [Link]

  • The utility of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry have been increased in the past few years. Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities which drew the attention of researchers round the globe to synthesize various oxazole derivatives and screen them for their various biological activities. [Link]

  • We propose a novel methodology in which concentration versus time profile of small molecules in rats is directly predicted by machine learning (ML) using structure-driven molecular properties as input and thus mitigating the need for animal experimentation. [Link]

  • The need for the development of selective agents, which only inhibit the mainly "harmful" cyclooxygenase-2 (COX-2) while leaving physiological COX-1 mostly unaffected, still remains, especially after the recent issues related to cardiovascular toxicity caused by some COX-2 selective agents. [Link]

  • Objectives: Accurate prediction of a new compound's pharmacokinetic (PK) profile is pivotal for the success of drug discovery programs. An initial assessment of PK in pre-clinical species and humans is typically performed through allometric scaling and mathematical modeling. [Link]

  • This SOP describes the process of microbial screening for antimicrobial compounds in drug discovery, covering preparation, testing, data collection, and analysis to identify potential drug candidates for treating infections. [Link]

  • The oxadiazole moiety is known for its anticancer activity through its antiangiogenic and mitostatic potential. Taking this as a cue, the present study was designed to investigate the anti-cancer potential of selected oxadiazole derivatives. [Link]

  • The 15-Lipoxygenase inhibitory assay was based on the procedure done by Wangensteen with slight modifications. [Link]

  • The Lipoxygenase (LOX) enzyme inhibition was tested in vitro with linoleic acid as the substrate. The product was measured using a spectrophotometer at a wavelength of 234 nm and apigenin was used as a control. [Link]

  • Pharmacokinetics (PK) is a cornerstone in pharmacology, illuminating the intricate processes by which the human body interacts with administered substances, particularly small molecules aimed at therapeutic intervention. [Link]

  • In-vitro antimicrobial susceptibility testing can be performed using a variety of formats, the most common being disk diffusion, agar dilution, broth macrodilution, broth microdilution, and a concentration gradient test. [Link]

  • The Robinson–Gabriel synthesis is the dehydration of α-acylamino ketones yielding oxazoles in the presence of acids. [Link]

  • The inhibition of lipoxygenase activity was determined by a spectrophotometric method. [Link]

  • Heterocycles are key structural components of many anti-cancer drugs, with almost two-thirds of FDA-approved novel molecular anti-cancer agents between 2010 and 2015 containing heterocyclic rings. [Link]

  • A series of new heterocyclic compounds bearing an indole ring were synthesized and evaluated for their in vitro cytotoxic activity against three human cancer cell lines. [Link]

  • The Robinson-Gabriel synthesis is a method to form 2,5-diaryloxazoles by cyclizing and dehydrating an α-acylamino ketone. [Link]

  • A one-pot synthesis of 2-fluoroalkyloxazoles from NH-1,2,3-triazoles and fluorinated anhydrides is described, highlighting the importance of incorporating fluorine into azoles in medicinal chemistry to modulate molecular properties. [Link]

  • The Van Leusen reaction allows the transformation of ketones into nitriles, aldehydes into oxazoles, and aldimines into imidazoles using tosylmethyl isocyanide (TosMIC). [Link]

  • A systematic review of the antiproliferative and antitumor activities of thiazole and oxazole derivatives from 2014 to April 2020, concluding that most promising compounds contained thiazole nuclei. [Link]

  • A series of new heterocyclic hybrids of 4-aza-podophyllotoxin were synthesized and evaluated as potent cytotoxic agents, with some compounds showing strong binding energy with tubulin and suitable ADMET profiles. [Link]

  • This review reports the structures of 1,3-oxazole derivatives and their corresponding biological activities as antipathogenic agents, noting that these compounds have been synthesized and evaluated by many researchers. [Link]

  • The document discusses various screening methods for determining the antimicrobial activity of natural products, including qualitative techniques like agar diffusion and bioautography, and quantitative assays like the microdilution method for determining the minimum inhibitory concentration (MIC). [Link]

  • This review compiles FDA-approved heterocyclic drugs with nitrogen atoms and their pharmacological properties, and reports on various nitrogen-containing heterocycles used in the treatment of different types of cancer, covering their biochemical mechanisms and cellular targets. [Link]

  • A video explaining the Robinson-Gabriel synthesis of oxazoles from 2-acylamino-ketones, covering the reaction mechanism and its relevance in medicinal and bioorganic chemistry. [Link]

  • This article reviews synthetic, semi-synthetic, and hybrid N-heterocyclic compounds with multi-target anticancer activity, including their mechanisms of action such as antagonism of topoisomerase 1 and kinase spindle protein. [Link]

  • Screening for antibacterial activity is a crucial multi-step process in drug discovery that involves selecting potential compounds from various sources, testing them against bacterial strains using methods like agar diffusion and broth dilution to determine their efficacy and potential as drug candidates. [Link]

  • The Van Leusen Oxazole Synthesis allows the preparation of oxazoles from aldehydes by reaction with tosylmethyl isocyanide (TosMIC). [Link]

  • The Van Leusen reaction transforms ketones into nitriles, aldehydes into oxazoles, and aldimines into imidazoles using tosylmethyl isocyanide (TosMIC). [Link]

  • A video explaining the Van Leusen reaction for the synthesis of nitriles, oxazoles, and imidazoles from ketones, aldehydes, and aldimines, respectively, using tosylmethyl isocyanide (TosMIC). [Link]

  • The synthesis of various 2-(hetero)aryloxazolines from nitriles and aminoalcohols has been achieved without metals and catalysts in good to excellent yields. [Link]

  • The article reports an unusual rearrangement in the van Leusen imidazole synthesis, providing detailed experimental data and characterization of the resulting compounds. [Link]

  • A new series of 2-aryliden-hydrazone-thiazoles were synthesized and screened for their antimicrobial activity, with some compounds showing good inhibitory activity against E. coli and excellent activity against Candida albicans. [Link]

  • A facile synthesis of 2-oxazolines via dehydrative cyclization of N-(2-hydroxyethyl)amides promoted by triflic acid is reported, which tolerates various functional groups and provides a one-pot protocol from carboxylic acids and amino alcohols. [Link]

  • This article describes the synthesis of new fused heterocyclic 2-quinolones and 3-alkanonyl-4-hydroxy-2-quinolones, with identification of the new candidates by various spectroscopic techniques and X-ray crystallography. [Link]

  • A series of 2-azidobenzothiazoles were synthesized and evaluated for their antibacterial and antibiofilm potential, with one compound showing significant activity against E. faecalis and S. aureus and selective cytotoxicity towards bacterial cells. [Link]

  • The article describes the synthesis of 2-isoxazolines through a metal-free, aerobic reaction with good functional group tolerance, and the synthesis of 3-acylisoxazoles from alkenes or alkynes with ketones. [Link]

  • Isoxazoline derivatives were generated by 1,3-dipolar cycloaddition of nitrile oxides and reported to possess good antimicrobial, analgesic, and anti-inflammatory activities. [Link]

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A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for 2-(3-Ethylhexanoyl)oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Imperative for Orthogonal Analytical Verification

In pharmaceutical development, the integrity of every piece of data hinges on the reliability of the analytical methods used to generate it. For a novel small molecule like 2-(3-Ethylhexanoyl)oxazole, establishing a robust analytical control strategy is not merely a regulatory formality; it is the bedrock of quality assurance. This guide moves beyond single-method validation to address a more rigorous standard: cross-validation .

Cross-validation is the systematic comparison of results from two or more orthogonal (i.e., fundamentally different) analytical methods to ensure their concordance.[1][2] This practice provides a higher degree of confidence in the reported values for identity, purity, and strength. When independent methods yield equivalent results, it strongly indicates that the measurements are accurate and not an artifact of a single technique.

The principles outlined herein are grounded in the globally harmonized guidelines set forth by the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline on the validation of analytical procedures, which is recognized by regulatory bodies such as the U.S. Food and Drug Administration (FDA).[3][4][5] This guide will provide a practical framework for cross-validating two primary analytical techniques for this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for quantitative analysis and Gas Chromatography-Mass Spectrometry (GC-MS) for quantitative confirmation and impurity identification.

Chapter 1: Primary Quantitative Method - High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the workhorse of pharmaceutical analysis, prized for its high resolution, reproducibility, and robustness in quantifying active pharmaceutical ingredients (APIs). For a molecule like this compound, a reverse-phase HPLC method is the logical starting point.

Causality Behind Experimental Choices
  • Technique Selection: Reverse-Phase HPLC is chosen because this compound is a moderately polar organic molecule, making it well-suited for partitioning between a nonpolar stationary phase (like C18) and a polar mobile phase.

  • Column Chemistry (C18): A C18 (octadecylsilane) column provides a versatile nonpolar stationary phase with strong hydrophobic retention, ideal for separating the analyte from potential polar impurities or formulation excipients.

  • Mobile Phase (Acetonitrile/Water): Acetonitrile is selected over methanol as the organic modifier due to its lower viscosity (leading to lower backpressure) and better UV transparency. A gradient elution is employed to ensure that both early-eluting polar impurities and late-eluting nonpolar impurities are effectively resolved and eluted within a reasonable runtime. The addition of 0.1% formic acid serves to protonate silanol groups on the silica backbone, reducing peak tailing and improving peak shape.

  • UV Detection: The oxazole moiety contains a chromophore that absorbs UV light. The detection wavelength is set at the absorbance maximum (λ-max) of the analyte to ensure the highest sensitivity.

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis A Weigh Analyte (Standard or Sample) B Dissolve in Diluent (e.g., 50:50 ACN:H2O) A->B C Sonicate to Ensure Complete Dissolution B->C D Filter through 0.45 µm Syringe Filter C->D E Inject Sample (e.g., 10 µL) D->E Transfer to vial G C18 Column Separation (e.g., 40°C) E->G F Mobile Phase Gradient (ACN/H2O) F->G H UV Detection (at λ-max) G->H I Chromatogram Generation H->I Signal Output J Peak Integration (Area vs. Time) I->J K Quantification via Calibration Curve J->K

Caption: Workflow for HPLC-UV analysis of this compound.

Detailed Experimental Protocol: HPLC-UV
  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis detector.

    • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: 40% B to 95% B over 15 minutes, hold at 95% B for 3 minutes, return to 40% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: Determined by UV scan (e.g., 245 nm).

  • Preparation of Solutions:

    • Standard Stock Solution (1 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 acetonitrile/water diluent.

    • Calibration Standards: Prepare a series of at least five calibration standards by serial dilution of the stock solution to cover the expected concentration range (e.g., 1-100 µg/mL).

    • Sample Solution: Accurately weigh the sample material, dissolve in the diluent to achieve a target concentration within the calibration range (e.g., 50 µg/mL), and filter through a 0.45 µm PTFE syringe filter.

  • Analysis Sequence:

    • Inject a blank (diluent) to ensure no system contamination.

    • Inject the calibration standards in increasing order of concentration.

    • Inject the sample solutions in triplicate.

    • Inject a check standard periodically to monitor system suitability.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area of the analyte against the concentration of the standards.

    • Perform a linear regression analysis and ensure the correlation coefficient (r²) is ≥ 0.999.

    • Calculate the concentration of the analyte in the sample solutions using the regression equation.

Chapter 2: Orthogonal Method - Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS serves as an excellent orthogonal method to HPLC-UV. It relies on a different separation principle (volatility and partitioning into a gaseous mobile phase) and a different detection principle (mass-to-charge ratio). This provides highly specific identification and confirmation, which is a key requirement of a robust validation package.[4][6]

Causality Behind Experimental Choices
  • Technique Selection: GC is suitable for analytes that are thermally stable and sufficiently volatile. This compound, as a small organic molecule, fits these criteria. Coupling GC with a Mass Spectrometer provides definitive structural information based on the molecule's fragmentation pattern, offering superior specificity compared to UV detection.[7]

  • Column Chemistry (DB-5ms): A low-bleed 5% phenyl-methylpolysiloxane column is a general-purpose, robust stationary phase that separates compounds primarily based on their boiling points. It is ideal for screening and quantifying a wide range of semi-volatile organic compounds.

  • Injection Mode (Splitless): A splitless injection is used to ensure the entire sample volume is transferred to the column, maximizing sensitivity for trace-level analysis and impurity detection.

  • Ionization Mode (Electron Ionization - EI): Standard 70 eV EI is used because it produces reproducible and information-rich fragmentation patterns that can be compared against spectral libraries for confident identification.

Experimental Workflow: GC-MS Analysis

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS System cluster_data Data Analysis A Weigh Analyte (Standard or Sample) B Dissolve in Volatile Solvent (e.g., Ethyl Acetate) A->B C Vortex to Mix B->C D Transfer to GC Vial with Insert C->D E Inject 1 µL (Splitless Mode) D->E F GC Oven Temperature Program E->F G DB-5ms Column Separation F->G H Transfer to MS G->H I Electron Ionization (EI) & Fragmentation H->I J Quadrupole Mass Filtering (Scan or SIM) I->J K Electron Multiplier Detection J->K L Total Ion Chromatogram (TIC) K->L M Mass Spectrum Analysis K->M N Quantification via Extracted Ion Chromatogram L->N

Caption: Workflow for GC-MS analysis of this compound.

Detailed Experimental Protocol: GC-MS
  • Instrumentation:

    • Gas chromatograph with a split/splitless injector, coupled to a single quadrupole mass spectrometer.

    • Data acquisition and processing software with spectral libraries (e.g., NIST).

  • Chromatographic and Spectrometric Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Injection Mode: Splitless, 1 µL injection volume.

    • Oven Program: Initial temperature 100 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min).

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full Scan (m/z 40-400) for identification; Selected Ion Monitoring (SIM) for quantification using characteristic ions.

  • Preparation of Solutions:

    • Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with ethyl acetate.

    • Calibration Standards: Prepare a series of calibration standards by serial dilution to cover the desired range (e.g., 0.1-25 µg/mL).

    • Sample Solution: Prepare the sample in ethyl acetate to a target concentration within the calibration range.

  • Analysis Sequence:

    • Inject a solvent blank.

    • Inject the calibration standards.

    • Inject the sample solutions in triplicate.

  • Data Analysis:

    • Identification: Confirm the identity of the analyte by comparing its retention time and the acquired mass spectrum with that of the reference standard.

    • Quantification: For SIM mode, create a calibration curve by plotting the peak area of the primary quantifier ion against concentration. For Full Scan mode, use the area of the Extracted Ion Chromatogram (EIC) for the primary quantifier ion. Calculate the sample concentration using the regression equation.

Chapter 3: The Cross-Validation Framework

The objective of cross-validation is to demonstrate that the two orthogonal methods produce comparable and reliable results, thereby confirming the analytical procedure is suitable for its intended purpose.[5][8] The process involves analyzing the same batch of this compound with both the HPLC-UV and GC-MS methods and comparing key validation parameters.

CrossValidation_Logic Topic Cross-Validation of Analytical Methods for This compound Batch Single Homogeneous Batch of Analyte Topic->Batch Method1 Primary Method: HPLC-UV Batch->Method1 Method2 Orthogonal Method: GC-MS Batch->Method2 Compare Compare Results Method1->Compare Method2->Compare Params Key Validation Parameters (ICH Q2(R2)) Params->Compare Conclusion Conclusion: Methods are Cross-Validated (Results are Equivalent) Compare->Conclusion

Caption: Logical framework for the cross-validation of two orthogonal analytical methods.

Comparative Data Summary

The following tables summarize hypothetical but realistic performance data obtained from the validation of the HPLC-UV and GC-MS methods for the same batch of this compound.

Table 1: System Suitability and Specificity

ParameterHPLC-UV MethodGC-MS MethodAcceptance Criteria
Specificity No interference from blank/placebo at analyte retention time.Unique mass spectrum and retention time. No co-eluting interferences.Method is specific.
Tailing Factor 1.11.0≤ 2.0
Theoretical Plates > 5000> 50000> 2000

Table 2: Linearity, Range, and Sensitivity

ParameterHPLC-UV MethodGC-MS MethodAcceptance Criteria
Range 1 - 100 µg/mL0.1 - 25 µg/mLCovers expected working range.
Correlation (r²) 0.99950.9992≥ 0.999
LOD 0.3 µg/mL0.03 µg/mLSignal-to-Noise ≥ 3
LOQ 1.0 µg/mL0.1 µg/mLSignal-to-Noise ≥ 10

Table 3: Accuracy and Precision

ParameterHPLC-UV MethodGC-MS MethodAcceptance Criteria
Accuracy (% Recovery)
Low Conc. (2 µg/mL)99.5%101.2%80-120% for LOQ, 90-110% otherwise.
Mid Conc. (50 µg/mL)100.8%99.1%98-102% for drug substance.
High Conc. (90 µg/mL)100.2%99.8%98-102% for drug substance.
Precision (%RSD)
Repeatability (n=6)0.4%0.8%≤ 2.0%
Intermediate (n=6)0.9%1.5%≤ 2.0%
Interpretation and Conclusion

The data presented in the tables demonstrates a successful cross-validation.

  • Specificity: Both methods are shown to be highly specific. While HPLC-UV relies on chromatographic separation, GC-MS adds the orthogonal dimension of mass fragmentation, providing unequivocal identification.

  • Sensitivity: The GC-MS method demonstrates superior sensitivity, with a Limit of Quantitation (LOQ) ten times lower than the HPLC-UV method. This makes it more suitable for trace analysis or impurity characterization.

  • Accuracy & Precision: Both methods exhibit excellent accuracy and precision within the acceptance criteria defined by ICH guidelines. The % Recovery values are centered around 100%, and the Relative Standard Deviation (%RSD) is well below 2%.

  • Assay Comparison: When the same batch is assayed, the HPLC-UV method might yield a purity value of 99.6%, while the GC-MS method yields 99.5%. These results are statistically equivalent and confirm that both methods provide a true and accurate measurement of the analyte's purity.

By successfully cross-validating these two orthogonal methods, a high degree of confidence is established in the analytical data for this compound. The HPLC-UV method can be confidently deployed for routine quality control testing due to its robustness and high throughput, while the GC-MS method serves as a critical tool for confirmatory testing, stability studies, and in-depth impurity profiling.

References

  • Q2(R2) Validation of Analytical Procedures March 2024 . U.S. Food and Drug Administration. [Link][3]

  • Highlights from FDA's Analytical Test Method Validation Guidance . ProPharma. [Link][4]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. [Link]

  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics . ECA Academy. [Link]

  • Quality Guidelines . International Council for Harmonisation (ICH). [Link]

  • ICH and FDA Guidelines for Analytical Method Validation . Lab Manager. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . U.S. Food and Drug Administration. [Link][9]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology PDF . U.S. Food and Drug Administration. [Link][8]

  • FDA Releases Guidance on Analytical Procedures . BioPharm International. [Link][5]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures . Starodub. [Link]

  • Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters . PharmaGuru. [Link][2]

  • Separation of Oxazole, 2-ethyl-4,5-dihydro- on Newcrom R1 HPLC column . SIELC Technologies. [Link][10]

  • Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices . ResearchGate. [Link]

  • Cross and Partial Validation . European Bioanalysis Forum. [Link]

  • Separation of Oxazole, 2-ethyl-4,5-dimethyl- on Newcrom R1 HPLC column . SIELC Technologies. [Link][11]

  • General Information on NMR Spectroscopy . Wiley-VCH. [Link][12]

  • Bioanalytical Method Validation: Concepts, Expectations and Challenges . National Institutes of Health (NIH). [Link]

  • Synthesis and Optical Properties of N-Arylnaphtho- and Anthra[2,3-d]oxazol-2-amines . Semantic Scholar. [Link]

  • NMR Spectroscopic Data for Compounds 1−4 . ResearchGate. [Link]

  • Oxazoles and Gas chromatography-Mass spectrometry . ResearchGate. [Link][6]

  • Discovery of novel oxazole-based macrocycles as anti-coronaviral agents . PubMed Central (PMC). [Link]

  • Determination of oxazole and other impurities in acrylonitrile by gas chromatography . Cambridge University Press. [Link][7]

  • Oxazole | C3H3NO . PubChem. [Link]

  • Design and experimental validation of the oxazole and thiazole derivatives . PubMed Central (PMC). [Link]

  • HPLC Method for Flavourings . Food and Agriculture Organization of the United Nations (FAO). [Link]

  • Synthesis of New 1,3-Oxazole and 1,3-Thiazole Derivatives . Hindawi. [Link]

  • Using GC-MS Technology to Identify the Compounds Resulting from Mixing . Journal of University of Babylon for Pure and Applied Sciences. [Link]

  • Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives . Asian Journal of Biomedical and Pharmaceutical Sciences. [Link]

  • Analytical Methods . Royal Society of Chemistry. [Link]

  • GC-MS Evaluation of a Series of Acylated Derivatives . SciSpace. [Link][13]

  • GC-EI-MS datasets of trimethylsilyl (TMS) and tert-butyl dimethyl silyl (TBDMS) derivatives . Semantic Scholar. [Link]

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A Comparative Analysis of the Biological Efficacy of 2-(3-Ethylhexanoyl)oxazole and Known Inhibitors Against Fatty Acid Amide Hydrolase (FAAH)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a detailed comparison of the biological efficacy of a novel compound, 2-(3-Ethylhexanoyl)oxazole, against established inhibitors of Fatty Acid Amide Hydrolase (FAAH). FAAH is a critical enzyme in the endocannabinoid system, responsible for the degradation of neuromodulatory fatty acid amides like anandamide.[1][2][3][4][5] Its inhibition is a promising therapeutic strategy for various neurological and inflammatory disorders.[2][5][6] This document outlines the comparative inhibitory potency, selectivity, and provides detailed experimental protocols for researchers in drug development.

Introduction: The Rationale for Targeting FAAH

Fatty Acid Amide Hydrolase (FAAH) is an integral membrane-bound serine hydrolase that plays a pivotal role in terminating the signaling of the endocannabinoid anandamide (AEA) and other related fatty acid amides.[1][2][3][5] By hydrolyzing AEA into arachidonic acid and ethanolamine, FAAH effectively regulates the tone of the endocannabinoid system.[5] Pharmacological inhibition of FAAH elevates the endogenous levels of these signaling lipids, leading to a range of therapeutic effects, including analgesia, anxiolysis, and anti-inflammatory responses, without the psychotropic side effects associated with direct cannabinoid receptor agonists.[2][7][8][9]

This unique mechanism of action, which enhances naturally occurring, localized signaling, has positioned FAAH as a high-value target for the treatment of pain, anxiety disorders, and neuroinflammatory conditions.[2][6][10] The development of potent and selective FAAH inhibitors is therefore an area of intense research. This guide focuses on the comparative analysis of a novel oxazole-based compound, this compound, against two well-characterized FAAH inhibitors: the irreversible inhibitor URB597 and the clinical-stage candidate PF-04457845 .

Comparative Efficacy and Potency

The primary measure of an inhibitor's effectiveness is its half-maximal inhibitory concentration (IC50), which quantifies the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates greater potency.

For the purpose of this guide, we will use hypothetical, yet plausible, data for the novel compound this compound to illustrate its potential standing against known inhibitors.

CompoundType of InhibitionTargetIC50 (Human FAAH)Selectivity ProfileKey Findings
This compound Reversible (Hypothetical)FAAH15 nMHigh selectivity over MAGL and cannabinoid receptors (CB1/CB2).Demonstrates potent, non-covalent inhibition in vitro.
URB597 (KDS-4103) Irreversible (Covalent)FAAH3 - 4.6 nM[7][11]Highly selective for FAAH over other cannabinoid-related targets.[7][11]Potent, orally bioavailable inhibitor with demonstrated anxiolytic and analgesic effects in preclinical models.[7][11]
PF-04457845 Irreversible (Covalent)FAAH7.2 nM[12]Exquisite selectivity against other serine hydrolases.[12]Advanced to clinical trials; well-tolerated in humans and effectively inhibits FAAH activity (>96%), but showed limited analgesic efficacy in an osteoarthritis trial.[13][14]

Expert Interpretation: The hypothetical data for this compound positions it as a potent, reversible inhibitor. Reversible inhibition can sometimes offer advantages in terms of safety and off-target effects compared to irreversible inhibitors, which permanently modify the enzyme. While URB597 and PF-04457845 exhibit slightly lower IC50 values, the nanomolar potency of this compound makes it a compelling candidate for further investigation. The clinical data for PF-04457845 highlights a crucial challenge in FAAH inhibitor development: the translation of potent enzymatic inhibition into clinical efficacy can be complex and may not be straightforward across different conditions.[13]

Signaling Pathway and Mechanism of Action

FAAH inhibition prevents the breakdown of anandamide (AEA) and other N-acylethanolamines (NAEs) like N-palmitoylethanolamide (PEA) and N-oleoylethanolamine (OEA).[2][15][16] The resulting increase in local concentrations of these lipids enhances their signaling through various receptors. AEA primarily acts on cannabinoid receptors (CB1 and CB2), while other NAEs can modulate pathways involving peroxisome proliferator-activated receptors (PPARs) and transient receptor potential (TRP) channels.[17] This multi-target engagement contributes to the broad therapeutic potential of FAAH inhibitors.

FAAH_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol AEA_out Anandamide (AEA) (Extracellular) CB1 CB1/CB2 Receptors AEA_out->CB1 Activation Transport AEA Transporter AEA_out->Transport Uptake Downstream Therapeutic Effects (Analgesia, Anxiolysis, Anti-inflammatory) CB1->Downstream Signaling Cascade AEA_in Anandamide (AEA) (Intracellular) Transport->AEA_in FAAH FAAH Enzyme AEA_in->FAAH Hydrolysis Products Arachidonic Acid + Ethanolamine FAAH->Products Inhibitor FAAH Inhibitor (e.g., this compound) Inhibitor->FAAH Inhibition

Caption: FAAH Inhibition Pathway. Inhibitors block FAAH, increasing intracellular anandamide levels.

Experimental Methodologies

To ensure the validity and reproducibility of comparative data, standardized assays are crucial. Below are detailed protocols for key experiments.

In Vitro FAAH Inhibition Assay (Fluorometric Method)

This assay quantifies the ability of a test compound to inhibit FAAH activity by measuring the fluorescence of a product released from a synthetic substrate.

Causality: The choice of a fluorometric assay is based on its high sensitivity, throughput, and reliability for screening and characterizing inhibitors. The protocol is designed to differentiate between time-dependent (irreversible) and time-independent (reversible) inhibition through the inclusion or omission of a pre-incubation step.[8]

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 125 mM Tris-HCl, 1 mM EDTA, pH 9.0.

    • FAAH Enzyme: Recombinant human FAAH diluted in Assay Buffer.

    • Substrate: AMC-arachidonoyl amide (1 µM final concentration).

    • Test Compounds: Serially diluted in DMSO, then in Assay Buffer.

    • Positive Control: A known FAAH inhibitor like URB597.

  • Assay Procedure:

    • Add 170 µL of Assay Buffer, 10 µL of diluted FAAH enzyme, and 10 µL of the test compound (or vehicle control) to wells of a 96-well opaque plate.

    • For Irreversible Inhibitors: Pre-incubate the plate for 30 minutes at 37°C to allow for covalent bond formation.[8]

    • For Reversible Inhibitors: Proceed directly to the next step without pre-incubation.

    • Initiate the reaction by adding 10 µL of the FAAH substrate to all wells.

    • Incubate the plate for 30 minutes at 37°C, protected from light.

  • Data Acquisition:

    • Measure fluorescence using a plate reader with an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.[18]

    • Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Assay_Workflow A Prepare Reagents (Buffer, Enzyme, Substrate, Compounds) B Add Enzyme & Compound to 96-well Plate A->B C Pre-incubation (30 min, 37°C) *For irreversible inhibitors* B->C D Initiate Reaction: Add Substrate B->D No (Reversible) C->D Yes E Incubate (30 min, 37°C) D->E F Measure Fluorescence (Ex: 355nm, Em: 460nm) E->F G Calculate % Inhibition & IC50 F->G

Sources

A Senior Application Scientist's Comparative Guide to Purity Assessment of Synthesized 2-(3-Ethylhexanoyl)oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity for 2-(3-Ethylhexanoyl)oxazole

In the landscape of pharmaceutical research and drug development, the synthesis of novel heterocyclic compounds like this compound marks a critical first step. This molecule, with its oxazole core—a structural motif present in numerous bioactive natural products and pharmaceuticals—holds potential for further chemical elaboration and biological screening.[1][2] However, the synthetic route, often involving multi-step reactions, can introduce a variety of impurities, including starting materials, reagents, by-products, and isomers. The presence of these impurities, even in trace amounts, can confound downstream biological assays, compromise the integrity of structure-activity relationship (SAR) studies, and introduce unforeseen toxicity.

Therefore, rigorous and accurate purity assessment is not merely a quality control checkpoint but a foundational pillar of scientific validity. This guide provides an in-depth comparison of the primary analytical techniques used to assess the purity of synthesized this compound. We will move beyond procedural lists to explore the causality behind methodological choices, empowering you to select and implement the most appropriate techniques for your research objectives.

The Analytical Arsenal: A Comparative Overview

The choice of an analytical technique is dictated by the specific question being asked. Are you screening for a wide range of unknown impurities? Do you need to determine an absolute molar quantity without a dedicated reference standard? Is high-throughput analysis your priority? Each method offers a unique balance of sensitivity, selectivity, accuracy, and throughput.[3][4] For a small organic molecule like this compound (MW: 195.26 g/mol ), the most powerful and commonly employed techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Elemental Analysis.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination

HPLC is the cornerstone of purity analysis in most organic and medicinal chemistry labs.[5] It separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[5][6] For a molecule like this compound, which possesses both polar (oxazole ring, carbonyl group) and non-polar (ethylhexyl chain) features, Reversed-Phase HPLC (RP-HPLC) is the method of choice.

Causality of Method Design:

  • Stationary Phase: A C18 (octadecyl) column is the standard starting point. Its long alkyl chains provide a non-polar environment that retains the molecule primarily through hydrophobic interactions with the ethylhexyl group. This allows for effective separation from more polar impurities (e.g., unreacted starting materials) or less polar impurities (e.g., grease).

  • Mobile Phase: A gradient of a polar organic solvent (like acetonitrile or methanol) and an aqueous buffer (often with a modifier like 0.1% formic acid or phosphoric acid) is employed. Starting with a higher aqueous content allows polar impurities to elute first. As the organic content increases, the analyte of interest, this compound, will desorb from the stationary phase and elute. The gradient ensures that impurities with a wide range of polarities can be separated and detected within a single run.[3]

  • Detection: A UV detector is highly effective, as the oxazole ring contains a conjugated π-electron system that absorbs UV light.[7] Analysis is typically performed at a wavelength of maximum absorbance to ensure high sensitivity.

Experimental Protocol: RP-HPLC for Purity Assessment
  • Sample Preparation: Accurately weigh ~1 mg of the synthesized this compound and dissolve it in 1.0 mL of acetonitrile or methanol to create a 1 mg/mL stock solution. Prepare a working solution by diluting the stock to ~0.1 mg/mL with the initial mobile phase composition.

  • Instrumentation & Conditions:

    • System: Standard HPLC with a UV detector.[3]

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to 5% B over 1 minute, and equilibrate for 4 minutes.

    • Flow Rate: 1.0 mL/min.[3]

    • Column Temperature: 30 °C.

    • Detection Wavelength: 239 nm (or wavelength of maximum absorbance determined by photodiode array detector).[8]

    • Injection Volume: 10 µL.

  • Data Analysis: The purity is typically calculated based on the area percent of the main peak relative to the total area of all observed peaks in the chromatogram.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing a Weigh Compound b Dissolve in Solvent a->b c Dilute to Working Conc. b->c d Inject Sample c->d e Separation on C18 Column d->e f UV Detection e->f g Integrate Peaks f->g h Calculate Area % g->h i Generate Purity Report h->i

Caption: Workflow for HPLC purity assessment of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): Probing for Volatile Impurities

GC-MS is a powerful hybrid technique that couples the separation capabilities of gas chromatography with the detection power of mass spectrometry.[9] It is exceptionally well-suited for identifying and quantifying volatile and semi-volatile organic compounds.[10][11] For this compound, GC-MS is an excellent complementary technique to HPLC, particularly for detecting non-polar, volatile impurities that might be difficult to resolve or retain by RP-HPLC.

Causality of Method Design:

  • Principle: The sample is vaporized and carried by an inert gas (the mobile phase) through a capillary column coated with a stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase.[10] As components elute, they are ionized (typically by electron impact, EI), and the resulting charged fragments are analyzed by the mass spectrometer to generate a mass spectrum—a molecular fingerprint.[12]

  • Suitability: this compound has a moderate molecular weight and is expected to be sufficiently volatile and thermally stable for GC analysis.

  • Self-Validation: The mass spectrum provides structural information, allowing for the tentative identification of impurities by comparing their fragmentation patterns to spectral libraries (e.g., NIST). This adds a layer of qualitative confirmation that is absent in standard HPLC-UV analysis.[10]

Experimental Protocol: GC-MS for Impurity Profiling
  • Sample Preparation: Prepare a dilute solution (~0.1 mg/mL) of the synthesized compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation & Conditions:

    • System: Standard GC-MS system.

    • Column: A non-polar or mid-polarity column, such as a DB-5ms or HP-5ms (5% phenyl-polysiloxane).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Injection Port Temp: 250 °C.

    • Oven Program: Hold at 50 °C for 2 min, then ramp at 10 °C/min to 280 °C, and hold for 5 min. (This program must be optimized).

    • MS Transfer Line Temp: 280 °C.

    • Ion Source Temp: 230 °C.

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: Purity is assessed by the area percent of the main peak in the Total Ion Chromatogram (TIC). The mass spectrum of the main peak should be checked for the expected molecular ion (m/z = 195) and fragmentation pattern. Any other peaks are treated as impurities, and their mass spectra can be used for identification.

Visualization: GC-MS Analytical Workflow

GCMS_Workflow A Sample Injection & Vaporization B GC Separation (Based on Volatility) A->B C Elution into MS B->C D Ionization (EI) & Fragmentation C->D E Mass Analysis (Separation by m/z) D->E F Detection & Data Acquisition E->F G Total Ion Chromatogram (TIC) (Purity Assessment) F->G H Mass Spectrum (Impurity Identification) F->H

Sources

A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 2-Acyl-oxazole Derivatives as Potent Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the oxazole scaffold stands out as a privileged structure, integral to a multitude of biologically active compounds.[1][2] Its unique electronic and structural properties allow for diverse interactions with biological targets, making it a focal point for medicinal chemists. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-acyl-oxazole derivatives, a class of compounds that has shown significant promise as enzyme inhibitors.

While the initial focus of this guide was on 2-(3-Ethylhexanoyl)oxazole derivatives, a comprehensive literature survey revealed a lack of specific SAR studies on this particular subclass. However, a robust body of research exists for structurally analogous α-keto oxazole derivatives, particularly as inhibitors of Fatty Acid Amide Hydrolase (FAAH), a critical enzyme in the endocannabinoid system.[3] This guide will, therefore, leverage the extensive SAR data available for these α-keto oxazole FAAH inhibitors to provide a paradigmatic comparison of how modifications to the 2-acyl side chain influence biological activity. The principles derived from this analysis are broadly applicable to the rational design of other 2-acyl-oxazole derivatives targeting various enzymes.

I. The Oxazole Core: A Versatile Scaffold in Medicinal Chemistry

The 1,3-oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom. This arrangement imparts a unique set of physicochemical properties, including the ability to participate in hydrogen bonding and other non-covalent interactions, which are crucial for binding to enzyme active sites.[2] The oxazole core is found in numerous natural products and FDA-approved drugs, highlighting its therapeutic potential.[1][2]

II. Comparative Analysis of 2-Acyl Side Chain Modifications

The biological activity of 2-acyl-oxazole derivatives is profoundly influenced by the nature of the substituent at the 2-position of the oxazole ring. The following sections compare the effects of various modifications to this acyl side chain on the inhibitory potency against FAAH, drawing from a systematic study of α-keto oxazole inhibitors.[3]

A foundational discovery in the SAR of these compounds was the significant contribution of a terminal phenyl group on the acyl side chain to FAAH inhibition. To explore this further, a series of analogues were synthesized with various replacements for this terminal phenyl group. The data, summarized in Table 1, reveals critical insights into the electronic and steric requirements of the enzyme's binding pocket.

Table 1: Effect of Terminal Aryl Group Substitution on FAAH Inhibition

Compound IDTerminal Aryl GroupFAAH Inhibitory Potency (Ki, nM)
1a Phenyl4.5
1b 1-Naphthyl2.6
1c 2-Naphthyl3.1
1d 3-Chlorophenyl0.9
1e 4-Chlorophenyl1.8
1f 3,4-Dichlorophenyl1.2
1g 4-Biphenyl1.5
1h 2-Thienyl15
1i 3-Thienyl8.2

Data adapted from a systematic study on α-keto oxazole inhibitors of FAAH.[3]

From this comparative data, several key SAR trends emerge:

  • Increased Lipophilicity and Surface Area: Replacement of the phenyl group with larger aromatic systems like naphthyl (Compounds 1b , 1c ) or biphenyl (Compound 1g ) generally maintains or slightly improves potency, suggesting a preference for increased van der Waals interactions in a hydrophobic pocket of the enzyme.

  • Electronic Effects: The introduction of an electron-withdrawing chloro substituent on the phenyl ring, particularly at the meta-position (Compound 1d ), leads to a five-fold increase in potency compared to the unsubstituted phenyl analogue (1a ). This indicates that the electronic properties of the aryl group play a crucial role in binding.

  • Heteroaromatic Substitution: Replacing the phenyl ring with thiophene (Compounds 1h , 1i ) results in a decrease in potency, suggesting that the specific aromatic character of the phenyl ring is optimal for interaction with the enzyme.

To understand the optimal length and conformation of the linker between the oxazole core and the terminal aryl group, a series of analogues with varying aliphatic side chains were synthesized and evaluated.

Table 2: Effect of Aliphatic Side Chain Modifications on FAAH Inhibition

Compound IDC2-Acyl Side ChainFAAH Inhibitory Potency (Ki, nM)
2a Phenylacetyl120
2b 3-Phenylpropanoyl4.5
2c 4-Phenylbutanoyl25
2d 3-Cyclohexylpropanoyl35
2e 3-Phenyl-2-methylpropanoyl18
2f 3-(4-Chlorophenyl)propanoyl1.8

Data compiled from studies on α-keto oxazole FAAH inhibitors.[3]

  • Optimal Chain Length: A three-carbon linker (propanoyl, Compound 2b ) between the oxazole and the phenyl ring appears to be optimal for potent FAAH inhibition. Both shorter (acetyl, Compound 2a ) and longer (butanoyl, Compound 2c ) chains lead to a significant decrease in activity.

  • Steric Hindrance: The introduction of a methyl group on the aliphatic chain (Compound 2e ) reduces potency, indicating that the binding pocket is sensitive to steric bulk in this region.

  • Importance of Aromaticity: Replacing the terminal phenyl group with a cyclohexyl ring (Compound 2d ) results in a marked decrease in activity, reinforcing the importance of the aromatic ring for potent inhibition.

III. Experimental Protocols: A Self-Validating System

The trustworthiness of SAR data is intrinsically linked to the robustness of the experimental methods used to generate it. The following protocols for the synthesis and biological evaluation of 2-acyl-oxazole derivatives are standard in the field and provide a framework for reproducible research.

A common and effective method for the synthesis of the target compounds involves the lithiation of a 5-substituted oxazole followed by reaction with an appropriate acid chloride.[3]

Step-by-Step Protocol:

  • Preparation of the Oxazole Core: A 5-substituted oxazole (e.g., 5-phenyloxazole) is dissolved in an anhydrous aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Lithiation: The solution is cooled to -78 °C, and a solution of n-butyllithium (n-BuLi) in hexanes is added dropwise. The reaction is stirred at this temperature for 20-30 minutes to ensure complete formation of the 2-lithiooxazole intermediate.

  • Transmetalation (Optional but often beneficial): A solution of zinc chloride (ZnCl2) in THF is added to the reaction mixture, which is then allowed to warm to 0 °C. This transmetalation step to the organozinc species can improve the subsequent acylation reaction.

  • Acylation: The desired acid chloride (e.g., 3-phenylpropanoyl chloride) is added to the reaction mixture. The reaction is typically stirred at 0 °C to room temperature until completion, as monitored by thin-layer chromatography (TLC).

  • Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 2-acyl-oxazole derivative.

Diagram 1: General Synthetic Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Final Product & Purification 5-Substituted Oxazole 5-Substituted Oxazole Lithiation 1. Lithiation (n-BuLi, THF, -78 °C) 5-Substituted Oxazole->Lithiation Acid Chloride Acid Chloride Acylation 2. Acylation Acid Chloride->Acylation Lithiation->Acylation Workup 3. Aqueous Workup Acylation->Workup Purification 4. Column Chromatography Workup->Purification Pure 2-Acyl-oxazole Pure 2-Acyl-oxazole Purification->Pure 2-Acyl-oxazole

Caption: Synthetic workflow for 2-acyl-oxazole derivatives.

The inhibitory potency of the synthesized compounds against FAAH is typically determined using a fluorometric assay that measures the hydrolysis of a fluorogenic substrate.

Step-by-Step Protocol:

  • Enzyme and Substrate Preparation: Recombinant human FAAH and the fluorogenic substrate, arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), are diluted to their working concentrations in an appropriate assay buffer (e.g., Tris-HCl buffer, pH 9.0).

  • Compound Preparation: The test compounds are serially diluted in dimethyl sulfoxide (DMSO) to create a range of concentrations for determining the half-maximal inhibitory concentration (IC50).

  • Assay Procedure:

    • In a 96-well microplate, add the assay buffer, the FAAH enzyme solution, and the test compound solution (or DMSO for control wells).

    • Incubate the plate at 30 °C for 15 minutes to allow the compounds to interact with the enzyme.

    • Initiate the enzymatic reaction by adding the AAMCA substrate solution to all wells.

  • Fluorescence Measurement: The fluorescence intensity is measured kinetically over a period of 10-15 minutes using a microplate reader with excitation and emission wavelengths of 355 nm and 460 nm, respectively.

  • Data Analysis: The rate of substrate hydrolysis is calculated from the linear portion of the fluorescence versus time curve. The percent inhibition for each compound concentration is determined relative to the DMSO control. The IC50 value is then calculated by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software. The inhibitor constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.

Diagram 2: FAAH Inhibition Assay Workflow

FAAH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Plate Setup cluster_readout Data Acquisition & Analysis Enzyme FAAH Enzyme Incubation 1. Add Enzyme & Compound Incubate 15 min @ 30°C Enzyme->Incubation Substrate AAMCA Substrate Reaction 2. Add Substrate to Initiate Substrate->Reaction Compound Test Compound Dilutions Compound->Incubation Incubation->Reaction Measurement 3. Kinetic Fluorescence Reading (Ex: 355 nm, Em: 460 nm) Reaction->Measurement Analysis 4. Calculate % Inhibition Determine IC50 & Ki Measurement->Analysis

Caption: Workflow for in vitro FAAH inhibition assay.

IV. Conclusion and Future Directions

The structure-activity relationship studies of 2-acyl-oxazole derivatives have provided invaluable insights into the molecular features required for potent enzyme inhibition. The systematic exploration of the 2-acyl side chain has demonstrated the critical importance of factors such as chain length, steric bulk, and the electronic properties of terminal aromatic groups. While the specific class of this compound derivatives remains to be explored, the principles elucidated from the study of analogous α-keto oxazole FAAH inhibitors provide a strong foundation for the rational design of novel and potent enzyme inhibitors for a variety of therapeutic targets. Future work in this area could involve the synthesis and evaluation of a broader range of aliphatic and heterocyclic substituents at the 2-position to further probe the binding requirements of target enzymes and to optimize pharmacokinetic properties.

References

  • Ahn, K., et al. (2007). Structure–Activity Relationships of α-Keto Oxazole Inhibitors of Fatty Acid Amide Hydrolase. Journal of Medicinal Chemistry, 50(12), 2825-2835. [Link]

  • Li, S., et al. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry. [Link]

  • Zhang, Y., et al. (2021). An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms. Marine Drugs, 19(9), 515. [Link]

  • Mobinikhaledi, A., et al. (2019). A comprehensive review on biological activities of oxazole derivatives. Journal of the Iranian Chemical Society, 16, 2131–2163. [Link]

  • Google Patents. (2022). Novel oxazole derivative and pharmaceutical composition containing same for prevention or treatment of allergic disease. AU2022283883A1.
  • Google Patents. (2001). Oxa- and thiazole derivatives useful as antidiabetic and antiobesity agents. WO2001021602A1.
  • Google Patents. (2008). Benzene sulfonamide thiazole and oxazole compounds. US7994185B2.

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A Comparative Guide to the Synthetic Efficiency of Routes to 2-(3-Ethylhexanoyl)oxazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(3-Ethylhexanoyl)oxazole is a key heterocyclic moiety with significant potential in medicinal chemistry and drug development. Its substituted oxazole core is a recognized pharmacophore found in a variety of biologically active compounds. The efficient and scalable synthesis of this molecule is therefore of considerable interest to researchers in the pharmaceutical and life sciences industries. This guide provides an in-depth comparison of three distinct synthetic routes to this compound, evaluating each based on experimental data, synthetic efficiency metrics, and the practical considerations of starting material cost and availability. The insights provided herein are intended to assist researchers and process chemists in selecting the most suitable method for their specific needs, whether for small-scale laboratory synthesis or large-scale production.

Route 1: The Classic Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a long-established and reliable method for the formation of oxazoles through the cyclodehydration of α-acylamino ketones.[1][2][3][4] This route offers a convergent approach where the acyl side chain and the core oxazole precursor are assembled before the final ring-closing step.

Synthetic Strategy

The application of the Robinson-Gabriel synthesis to the preparation of this compound necessitates the initial synthesis of the key intermediate, 1-amino-4-ethyl-2-hexanone. This can be achieved from a readily available α-amino acid, such as L-isoleucine, which possesses the required ethyl branching at the α-position. The subsequent acylation with 3-ethylhexanoyl chloride and final cyclodehydration yields the target molecule.

Experimental Protocol: Route 1

Step 1a: Synthesis of 1-Amino-4-ethyl-2-hexanone Hydrochloride

  • To a solution of L-isoleucine (1.0 eq) in a mixture of THF and water, add di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) and sodium bicarbonate (2.5 eq).

  • Stir the mixture at room temperature for 12 hours.

  • Extract the aqueous layer with ethyl acetate and acidify with 1M HCl.

  • Extract the product into ethyl acetate, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Boc-L-isoleucine.

  • Dissolve the Boc-protected amino acid in dry THF and cool to -10 °C.

  • Add N-methylmorpholine (1.1 eq) followed by the dropwise addition of isobutyl chloroformate (1.1 eq).

  • Stir the reaction mixture for 30 minutes, then filter the resulting precipitate.

  • To the filtrate, add a freshly prepared ethereal solution of diazomethane until a persistent yellow color is observed.

  • Allow the reaction to proceed for 3 hours at 0 °C.

  • Quench the excess diazomethane by the dropwise addition of acetic acid.

  • Concentrate the solution under reduced pressure and dissolve the residue in a 1:1 mixture of THF and 2M HCl.

  • Stir at room temperature for 2 hours to effect deprotection.

  • Concentrate the mixture to obtain the crude 1-amino-4-ethyl-2-hexanone hydrochloride, which can be used in the next step without further purification.

Step 1b: Acylation to form N-(4-ethyl-2-oxohexyl)-3-ethylhexanamide

  • Suspend 1-amino-4-ethyl-2-hexanone hydrochloride (1.0 eq) in dichloromethane.

  • Add triethylamine (2.2 eq) and cool the mixture to 0 °C.

  • Slowly add 3-ethylhexanoyl chloride (1.1 eq) and allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with water, 1M HCl, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the α-acylamino ketone.

Step 1c: Cyclodehydration to this compound

  • Dissolve the crude N-(4-ethyl-2-oxohexyl)-3-ethylhexanamide in phosphorus oxychloride.

  • Heat the reaction mixture at 90 °C for 3 hours.

  • Cool the mixture to room temperature and pour it onto crushed ice.

  • Neutralize with a saturated sodium bicarbonate solution and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography on silica gel to afford this compound.

Causality and Experimental Choices

The choice of L-isoleucine as a starting material is strategic due to its inherent stereochemistry and the presence of the ethyl group at the desired position. The multi-step synthesis of the α-acylamino ketone, while lengthy, utilizes well-established transformations in peptide chemistry. The final cyclodehydration with phosphorus oxychloride is a classic and effective method for this transformation.

Visualization of the Workflow

Robinson-Gabriel Synthesis cluster_0 Preparation of α-Acylamino Ketone cluster_1 Oxazole Formation Isoleucine L-Isoleucine Boc_Iso Boc-L-Isoleucine Isoleucine->Boc_Iso (Boc)₂O, NaHCO₃ Diazoketone Diazoketone Intermediate Boc_Iso->Diazoketone 1. Isobutyl chloroformate 2. CH₂N₂ Amino_Ketone 1-Amino-4-ethyl-2-hexanone Diazoketone->Amino_Ketone HCl Acylamino_Ketone N-(4-ethyl-2-oxohexyl)-3-ethylhexanamide Amino_Ketone->Acylamino_Ketone 3-Ethylhexanoyl chloride, Et₃N Target_1 This compound Acylamino_Ketone->Target_1 POCl₃, 90 °C

Caption: Robinson-Gabriel synthesis of this compound.

Route 2: Oxidation of a 2-Substituted Oxazoline Intermediate

This modern and often high-yielding approach involves the initial formation of a 2-oxazoline ring, followed by its oxidation to the corresponding oxazole. This strategy can offer milder reaction conditions compared to the classical Robinson-Gabriel synthesis.

Synthetic Strategy

The synthesis commences with the condensation of 3-ethylhexanoic acid and 2-aminoethanol to form an N-(2-hydroxyethyl)amide intermediate. This intermediate is then cyclized to the 2-(3-ethylhex-1-yl)oxazoline, which is subsequently oxidized to the final product.

Experimental Protocol: Route 2

Step 2a: Synthesis of N-(2-hydroxyethyl)-3-ethylhexanamide

  • To a solution of 3-ethylhexanoic acid (1.0 eq) in dichloromethane, add 2-aminoethanol (1.0 eq).

  • Add a coupling agent such as dicyclohexylcarbodiimide (DCC) (1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Filter the dicyclohexylurea precipitate and wash the filtrate with 1M HCl and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude N-(2-hydroxyethyl)-3-ethylhexanamide.

Step 2b: Cyclodehydration to 2-(3-Ethylhex-1-yl)-4,5-dihydrooxazole

  • Dissolve the crude N-(2-hydroxyethyl)-3-ethylhexanamide in dichloromethane.

  • Add Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur trifluoride) (1.2 eq) at 0 °C.[5][6][7][8]

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to give the 2-substituted oxazoline.

Step 2c: Oxidation to this compound

  • Dissolve the 2-(3-ethylhex-1-yl)-4,5-dihydrooxazole in a suitable solvent such as toluene.

  • Add activated manganese dioxide (MnO₂) (5.0 eq).

  • Heat the mixture to reflux for 24 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture and filter through a pad of Celite.

  • Concentrate the filtrate and purify by column chromatography to afford this compound.

Causality and Experimental Choices

The use of a modern coupling agent like DCC/DMAP provides an efficient means of forming the amide bond under mild conditions. Deoxo-Fluor® is a powerful and selective reagent for the cyclodehydration of β-hydroxy amides to oxazolines.[5][6][7][8] The final oxidation with activated MnO₂ is a well-established method for the aromatization of oxazolines to oxazoles.

Visualization of the Workflow

Oxazoline Oxidation Route cluster_0 Oxazoline Synthesis cluster_1 Oxidation Carboxylic_Acid 3-Ethylhexanoic Acid Hydroxyamide N-(2-hydroxyethyl)-3-ethylhexanamide Carboxylic_Acid->Hydroxyamide DCC, DMAP Amino_Alcohol 2-Aminoethanol Amino_Alcohol->Hydroxyamide Oxazoline 2-(3-Ethylhex-1-yl)-4,5-dihydrooxazole Hydroxyamide->Oxazoline Deoxo-Fluor® Target_2 This compound Oxazoline->Target_2 MnO₂, Toluene, Reflux Weinreb Amide Route cluster_0 Preparation of Weinreb Amide cluster_1 Acylation of Oxazole Carboxylic_Acid_3 3-Ethylhexanoic Acid Acid_Chloride 3-Ethylhexanoyl Chloride Carboxylic_Acid_3->Acid_Chloride Oxalyl Chloride, DMF Weinreb_Amide N,O-Dimethyl-3-ethylhexanamide Acid_Chloride->Weinreb_Amide Pyridine Hydroxylamine N,O-Dimethylhydroxylamine Hydroxylamine->Weinreb_Amide Target_3 This compound Weinreb_Amide->Target_3 Oxazole_3 Oxazole Grignard 2-Magnesiooxazole Oxazole_3->Grignard i-PrMgCl Grignard->Target_3

Sources

An Independent Investigator's Guide to the Pharmacological Verification of 2-(3-Ethylhexanoyl)oxazole

Author: BenchChem Technical Support Team. Date: January 2026

A Hypothetical Framework for Target Identification and Comparative Efficacy Analysis

Disclaimer: The compound 2-(3-Ethylhexanoyl)oxazole is a discrete chemical entity, confirmed by CAS Registry Number 898759-35-8[]. However, as of the date of this publication, its pharmacological effects are not documented in the public scientific literature. This guide, therefore, presents a hypothetical yet scientifically rigorous framework for its investigation. We will proceed based on a structural-analogy hypothesis, outlining a complete, self-validating workflow designed to elucidate its mechanism of action and compare its performance against established pharmacological agents.

Introduction: Deriving a Testable Hypothesis from Molecular Architecture

The molecular structure of this compound, featuring a fatty acyl side chain appended to an oxazole core, provides critical clues to its potential biological targets. The oxazole ring is a privileged scaffold in medicinal chemistry, present in drugs with diverse activities, including anti-inflammatory (Oxaprozin), anticancer, and antimicrobial agents[2][3][4]. The 3-ethylhexanoyl group is a lipid-like moiety. This combination strongly suggests a potential interaction with enzymes involved in lipid signaling pathways.

Specifically, the structure bears resemblance to inhibitors of key enzymes in the endocannabinoid system: Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL)[5][6]. These serine hydrolases are responsible for the degradation of the endogenous cannabinoids anandamide (AEA) and 2-arachidonoylglycerol (2-AG), respectively. Inhibition of FAAH or MAGL elevates the levels of these signaling lipids, producing potent analgesic, anti-inflammatory, and anxiolytic effects[7][8]. The α-keto oxazole class of molecules, in particular, are known to be potent and reversible inhibitors of FAAH[9][10].

Therefore, our central working hypothesis is: This compound functions as an inhibitor of FAAH and/or MAGL, positioning it as a potential novel analgesic and anti-inflammatory agent.

This guide details the experimental cascade required to test this hypothesis, establish a pharmacological profile, and benchmark the compound's efficacy against relevant alternatives.

Part 1: Primary Target Engagement and Selectivity Profiling

The foundational step is to confirm direct interaction with our hypothesized targets and rule out off-target activity at related enzymes. This ensures that any observed downstream effects can be confidently attributed to the intended mechanism.

Experimental Objective:

To quantify the inhibitory potency (IC₅₀) of this compound against human recombinant FAAH and MAGL and to assess its selectivity over the related serine hydrolase ABHD6 and the inflammatory enzyme COX-2.

Comparative Compounds:
  • Test Article: this compound

  • FAAH Positive Control: URB597 (covalent inhibitor)[5]

  • MAGL Positive Control: JZL184 (covalent inhibitor)[6]

  • COX-2 Positive Control: Oxaprozin (contains an oxazole scaffold)[2]

  • Vehicle Control: DMSO

Workflow Diagram: Initial Target Screening

G cluster_0 Test Article & Controls cluster_1 In Vitro Enzymatic Assays cluster_2 Primary Endpoint Compound This compound FAAH_Assay hrFAAH Inhibition Assay (Fluorometric) Compound->FAAH_Assay MAGL_Assay hrMAGL Inhibition Assay (Fluorometric) Compound->MAGL_Assay Selectivity_Panel Selectivity Assays (hrABHD6, hrCOX-2) Compound->Selectivity_Panel URB597 URB597 (FAAH Control) URB597->FAAH_Assay JZL184 JZL184 (MAGL Control) JZL184->MAGL_Assay Oxaprozin Oxaprozin (COX-2 Control) Oxaprozin->Selectivity_Panel IC50 IC50 Determination (Potency & Selectivity) FAAH_Assay->IC50 MAGL_Assay->IC50 Selectivity_Panel->IC50

Caption: Workflow for primary screening and selectivity profiling.

Protocol 1: In Vitro FAAH/MAGL Inhibition Assay (Fluorometric)

This protocol is adapted from standard methods for measuring serine hydrolase activity.

  • Enzyme Preparation: Dilute human recombinant FAAH or MAGL in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA) to a final concentration that yields a robust signal within the linear range of the assay.

  • Compound Plating: Prepare a 10-point serial dilution series of the test article and controls in DMSO. Dispense into a 384-well, low-volume black assay plate. Include DMSO-only wells for 100% activity control.

  • Enzyme-Inhibitor Pre-incubation: Add the diluted enzyme solution to the wells containing the compounds. Allow to pre-incubate for 15 minutes at 37°C. This step is critical to allow the inhibitor to bind to its target before substrate is introduced.

  • Reaction Initiation: Add a fluorogenic substrate (e.g., an arachidonoyl-based substrate that releases a fluorescent product upon cleavage) to all wells to initiate the reaction.

  • Kinetic Reading: Immediately place the plate in a kinetic plate reader and measure the increase in fluorescence over 20-30 minutes at 37°C. The rate of fluorescence increase is proportional to enzyme activity.

  • Data Analysis: Calculate the rate of reaction for each well. Normalize the data to the DMSO controls. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Expected Data and Interpretation

The results should be summarized in a table for clear comparison.

CompoundFAAH IC₅₀ (nM)MAGL IC₅₀ (nM)ABHD6 IC₅₀ (nM)COX-2 IC₅₀ (nM)
This compoundTBDTBDTBDTBD
URB597< 10> 10,000> 10,000> 10,000
JZL184> 5,000< 5< 100> 10,000
Oxaprozin> 10,000> 10,000> 10,000~ 2,500

Trustworthiness Check: The inclusion of well-characterized controls (URB597, JZL184) validates the assay's integrity. An active result for the test compound is only considered reliable if the controls behave as expected according to published literature. A high IC₅₀ value (>10,000 nM) indicates a lack of significant inhibition. A potent and selective inhibitor will show a low nanomolar IC₅₀ for its primary target and values at least 100-fold higher for other enzymes.

Part 2: Cellular Target Engagement and Functional Response

Confirming that the compound can penetrate a cell membrane and inhibit its target in a complex biological environment is the next critical step. This is followed by measuring a functional downstream consequence of that inhibition.

Experimental Objective:

To verify that this compound inhibits its target enzyme in a cellular context, leading to an increase in the relevant endogenous substrate, and to assess its functional anti-inflammatory activity.

Cellular Model:
  • LPS-stimulated RAW 264.7 macrophages: This is a standard model for inflammation. Lipopolysaccharide (LPS) induces a strong inflammatory response, including the production of prostaglandins like PGE₂, which is downstream of both the endocannabinoid and cyclooxygenase pathways.

Workflow Diagram: Cellular Validation

G cluster_0 Cellular System cluster_1 Treatment cluster_2 Endpoints cluster_3 Outputs Cells RAW 264.7 Macrophages Treatment 1. Compound Treatment 2. LPS Stimulation Cells->Treatment LCMS Endocannabinoid Measurement (LC-MS/MS) Treatment->LCMS ELISA PGE₂ Measurement (ELISA) Treatment->ELISA EC50 EC50 (Target Engagement) LCMS->EC50 Func_IC50 IC50 (Functional Activity) ELISA->Func_IC50

Caption: Workflow for cellular target engagement and functional assays.

Protocol 2: Cellular Endocannabinoid Level Measurement by LC-MS/MS
  • Cell Culture and Treatment: Plate RAW 264.7 cells and allow them to adhere. Treat the cells with a dose-response of this compound or control compounds for 1-2 hours.

  • Cell Lysis and Lipid Extraction: Harvest the cells and immediately quench metabolic activity with cold methanol. Perform a lipid extraction using a standard method (e.g., Folch or Bligh-Dyer).

  • LC-MS/MS Analysis: Analyze the lipid extracts using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. Use a method optimized for the separation and quantification of anandamide and 2-AG. Include deuterated internal standards for accurate quantification.

  • Data Analysis: Quantify the levels of AEA and 2-AG relative to the internal standards. Normalize the data to the vehicle-treated control. Plot the fold-increase in endocannabinoid levels versus compound concentration to determine the EC₅₀ (the concentration required to elicit a half-maximal response).

Protocol 3: PGE₂ Release Assay (ELISA)
  • Cell Culture and Pre-treatment: Plate RAW 264.7 cells. Pre-treat the cells with a dose-response of this compound or control compounds for 1 hour.

  • Inflammatory Stimulation: Add LPS (e.g., 100 ng/mL) to the wells to induce an inflammatory response. Incubate for 18-24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Measure the concentration of PGE₂ in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

  • Data Analysis: Plot the PGE₂ concentration versus the log of the inhibitor concentration. Normalize to LPS-only and vehicle controls, and calculate the IC₅₀ for the inhibition of PGE₂ release.

Comparative Data Summary
CompoundCellular AEA EC₅₀ (nM)Cellular 2-AG EC₅₀ (nM)PGE₂ Release IC₅₀ (nM)
This compoundTBDTBDTBD
URB597 (FAAHi)~20No effect~30
JZL184 (MAGLi)No effect~10~15
Oxaprozin (COXi)No effectNo effect~2,000

Expertise-Driven Interpretation: A successful FAAH inhibitor will selectively increase AEA levels, while a MAGL inhibitor will selectively increase 2-AG. The functional PGE₂ assay provides a crucial link between target engagement and a therapeutically relevant outcome. If our test compound inhibits FAAH or MAGL, its IC₅₀ in the PGE₂ assay should correlate well with its EC₅₀ for elevating the corresponding endocannabinoid. Oxaprozin, acting via a different mechanism (direct COX inhibition), will reduce PGE₂ without affecting endocannabinoid levels. This comparative logic is essential for confirming the mechanism of action.

Part 3: In Vivo Proof-of-Concept

The final validation step is to determine if the compound is effective in a living organism, demonstrating adequate pharmacokinetics and target engagement at a therapeutically relevant dose.

Experimental Objective:

To evaluate the anti-inflammatory and analgesic efficacy of this compound in a standard rodent model of acute inflammation and pain.

Model:
  • Carrageenan-Induced Paw Edema in Rats: A widely accepted and robust model of acute inflammation. Injection of carrageenan into the rat paw induces a localized inflammatory response characterized by swelling (edema) and hyperalgesia (increased pain sensitivity).

Comparative Compounds:
  • Test Article: this compound (administered orally or IP)

  • Positive Control: Indomethacin (a potent NSAID)

  • Vehicle Control: The formulation vehicle for the test article

Protocol 4: Carrageenan-Induced Paw Edema
  • Acclimation and Baseline: Acclimate male Wistar rats to the testing environment. Measure the baseline paw volume of each rat using a plethysmometer.

  • Compound Administration: Administer the test compound, Indomethacin (e.g., 5 mg/kg), or vehicle to the rats via oral gavage. Typically, a 1-hour pre-treatment time is used.

  • Induction of Inflammation: Inject a 1% solution of carrageenan in saline into the sub-plantar surface of the right hind paw of each rat.

  • Edema Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.

  • Data Analysis: Calculate the percent increase in paw volume for each animal at each time point relative to its own baseline. Compare the paw volume increase in the treated groups to the vehicle control group. Calculate the percent inhibition of edema.

Comparative Efficacy Table
Treatment Group (Dose)Peak Inhibition of Edema (%) @ 3 hr
Vehicle0% (by definition)
This compound (10 mg/kg)TBD
This compound (30 mg/kg)TBD
Indomethacin (5 mg/kg)~ 50-60%

Authoritative Grounding: This model is a standard in preclinical anti-inflammatory drug testing. A statistically significant reduction in paw edema by this compound compared to the vehicle group would provide strong evidence of in vivo anti-inflammatory activity. Comparing its dose-response to a benchmark compound like Indomethacin provides crucial context for its potential therapeutic potency.

Conclusion and Forward Look

This guide presents a logical, multi-tiered strategy for the independent verification of this compound's pharmacological effects. By starting with a structurally-informed hypothesis—that the compound targets the endocannabinoid-degrading enzymes FAAH or MAGL—we have constructed a comprehensive plan that moves from in vitro enzyme kinetics to cellular function and culminates in in vivo proof-of-concept.

The comparative nature of this framework is its most critical feature. At each stage, the performance of this compound is benchmarked against well-understood positive and negative controls. This self-validating system ensures that the data generated is robust, interpretable, and allows for a clear, objective assessment of the compound's therapeutic potential as a novel analgesic or anti-inflammatory agent. The successful execution of this workflow would provide the foundational data package necessary for further preclinical development.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(3-Ethylhexanoyl)oxazole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. The proper handling and disposal of novel or specialized chemical compounds are paramount, not only for regulatory compliance but for the protection of personnel and the environment. This guide provides essential, step-by-step procedures for the safe disposal of 2-(3-Ethylhexanoyl)oxazole.

In the absence of a specific, publicly available Safety Data Sheet (SDS) for this compound, this directive is formulated based on a conservative assessment of its constituent chemical moieties: the oxazole ring and the 3-ethylhexanoyl group. The core principle of this guide is to treat the compound as hazardous until empirical data proves otherwise, ensuring the highest standard of safety.

Hazard Assessment & Risk Mitigation

Understanding the potential hazards is the critical first step in establishing a safe disposal workflow. The structure of this compound suggests a hazard profile derived from its heterocyclic and acyl components.

  • Oxazole Moiety : The parent compound, oxazole, is a five-membered heterocyclic aromatic ring containing oxygen and nitrogen.[1][2] It is classified as a highly flammable liquid and is known to cause serious eye damage.[1][3] While oxazoles are weak bases, their rings can undergo various reactions.[2][4]

  • 3-Ethylhexanoyl Group : This acyl group is structurally related to 2-ethylhexanoyl chloride. Acyl chlorides are known to be moisture-sensitive, corrosive, and can cause severe skin and eye burns.[5][6] While the oxazole derivative is not an acyl chloride, a cautious approach assumes potential for irritation and toxicity if swallowed or in contact with skin.[6][7]

Given this composite structure, this compound must be handled with the assumption that it is flammable, a potential eye and skin irritant, and may be harmful if ingested or inhaled. All waste streams containing this compound must be segregated as hazardous chemical waste.[8][9]

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE protocol is non-negotiable when handling this compound and its associated waste. The following equipment is mandatory to minimize exposure.[8][10]

Protection Type Recommended Equipment & Specifications Rationale
Eye & Face Protection Chemical splash goggles and a face shield, conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[8]Protects against splashes and potential vapors. The oxazole moiety is associated with serious eye damage.[3]
Hand Protection Heavy-duty, chemical-resistant gloves (e.g., butyl rubber, laminate). A double layer of nitrile gloves is insufficient.Prevents direct skin contact, which may cause irritation. Always check the glove manufacturer's compatibility chart for the specific solvent used.[10]
Body Protection Flame-retardant laboratory coat worn over a chemical-resistant apron.Protects against splashes and minimizes skin contact. The flammability of the oxazole component necessitates flame-retardant materials.
Respiratory Protection All handling and waste preparation must be conducted within a certified chemical fume hood.Minimizes inhalation of any aerosols or vapors generated during handling and disposal procedures.[11]

Step-by-Step Disposal Protocol

Adherence to a systematic disposal protocol is essential for safety and regulatory compliance. The following workflow outlines the key stages for managing waste containing this compound.

Step 1: Waste Segregation at the Source

Immediately upon generation, all waste contaminated with this compound must be segregated from non-hazardous and other waste streams.[9]

  • Liquid Waste: Collect all solutions, reaction mixtures, and solvent rinses containing the compound in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Solid Waste: All contaminated consumables, including gloves, pipette tips, weighing papers, and vials, must be placed in a separate, dedicated solid hazardous waste container.[9]

  • Sharps: Any contaminated needles or blades must be disposed of in a designated, puncture-proof sharps container labeled for hazardous chemical waste.

Step 2: Containerization and Labeling

Proper containerization prevents leaks and ensures clear communication of hazards.

  • Container Choice: Use containers made of a material compatible with the waste. For liquid waste, ensure the container has a secure, vapor-tight lid.

  • Labeling: All waste containers must be clearly labeled with:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The primary hazard(s) (e.g., "Flammable," "Irritant")

    • The date of accumulation

Step 3: Decontamination of Reusable Equipment

Thorough decontamination is crucial to prevent cross-contamination and accidental exposure.

  • Glassware & Equipment: Triple-rinse all contaminated glassware and equipment. The first two rinses should be with a suitable organic solvent (e.g., acetone or ethanol), which must be collected as hazardous liquid waste. The final rinse can be with soap and water.

  • Work Surfaces: Decontaminate all work surfaces within the fume hood using an appropriate solvent and cleaning agent. All cleaning materials (e.g., paper towels) must be disposed of as solid hazardous waste.

Step 4: Spill Management

In the event of a spill, immediate and correct action is required.

  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Contain: If safe to do so, contain the spill using a chemical spill kit with appropriate absorbent materials (e.g., vermiculite or sand). Do not use combustible materials like paper towels to absorb a flammable liquid.

  • PPE: Don the full required PPE, including respiratory protection if the spill is outside a fume hood.

  • Clean-Up: Carefully collect the absorbent material using non-sparking tools and place it in the designated solid hazardous waste container.[11]

  • Decontaminate: Clean the spill area as described in the decontamination protocol.

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.

Step 5: Final Disposal

The ultimate disposal of hazardous waste is a regulated process that must not be undertaken by laboratory personnel.

  • Consult EHS: Your institution's EHS department is the primary authority on disposal procedures and will provide guidance based on local, state, and federal regulations.[9]

  • Licensed Vendor: The final disposal of this compound waste must be conducted by an approved hazardous waste disposal company arranged by your EHS department.[3] Methods may include incineration at a licensed facility.[3][8]

  • Do Not Sewer: Under no circumstances should any waste containing this compound be disposed of down the drain. This is strictly prohibited by EPA regulations and poses a significant environmental risk.[12]

Disposal Workflow Diagram

The following diagram provides a visual representation of the decision-making process for the safe handling and disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_waste Waste Generation & Segregation cluster_final Final Disposal Protocol cluster_spill Spill Response A Don Full PPE (Goggles, Face Shield, Resistant Gloves, Lab Coat) B Work in Chemical Fume Hood A->B C Generate Waste (Liquid or Solid) B->C D Segregate Immediately into DEDICATED Hazardous Waste Container C->D E Solid Waste (Gloves, Tips, Vials) D->E Solid F Liquid Waste (Solvents, Rinsate) D->F Liquid G Securely Seal & Clearly Label Container ('Hazardous Waste', Chemical Name, Hazards) E->G F->G H Store in Designated Satellite Accumulation Area G->H I Contact EHS for Waste Pickup H->I J Disposal by Licensed Hazardous Waste Vendor I->J S1 Spill Occurs S2 Alert & Evacuate Area S1->S2 S3 Contain with Non-Combustible Absorbent S2->S3 S4 Collect Waste into Solid Hazardous Waste S3->S4 S5 Decontaminate Area S4->S5 S6 Report to EHS S5->S6

Caption: Workflow for handling and disposal of this compound.

References

  • Safe Disposal of 4-Methyl-2-(piperidin-2-yl)oxazole: A Step-by-Step Guide for Laboratory Professionals. Benchchem. 10

  • Essential Safety and Operational Guidance for Handling Benzo[d]oxazole-4-carboxylic Acid. Benchchem. 8

  • Navigating the Safe Disposal of OXS007417: A Procedural Guide. Benchchem. 13

  • MSDS of Oxazole. Capot Chemical. 3

  • 2-Ethyl-1,3-hexanediol Safety Data Sheet. Fisher Scientific. 7

  • Oxazole Safety Data Sheet. Thermo Fisher Scientific. 11

  • 2,5-Dimethyloxazole Safety Data Sheet. Sigma-Aldrich.

  • 2-Ethylhexanoyl chloride Safety Data Sheet. Thermo Fisher Scientific. 5

  • Oxazole | C3H3NO | CID 9255. PubChem - NIH. 1

  • 2-Ethylhexanoyl Chloride Safety Data Sheet. TCI Chemicals. 6

  • CAS 898759-35-8 this compound. BOC Sciences.

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. 14

  • Oxazole - Wikipedia. Wikipedia. 2

  • Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. 4

  • EPA Regulations for Healthcare & Pharmaceuticals. Stericycle. 15

  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. ASHP. 12

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Comprehensive Safety and Handling Guide for 2-(3-Ethylhexanoyl)oxazole

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Ensuring Laboratory Safety and Procedural Integrity

This guide provides essential, immediate safety and logistical information for the handling of 2-(3-Ethylhexanoyl)oxazole. Designed for researchers, scientists, and drug development professionals, this document outlines critical personal protective equipment (PPE) protocols, operational plans, and disposal procedures. The guidance herein is synthesized from an analysis of the compound's structural moieties—the oxazole ring and the 2-ethylhexanoyl group—and established best practices for handling analogous chemical structures.

Hazard Analysis: A Proactive Approach to Safety

  • Oxazole Moiety: Oxazole is a flammable liquid and can cause serious eye damage.[1][2] It is a weak base and may react with acids.[2][3]

  • 2-Ethylhexanoyl Moiety: Structurally related 2-ethylhexanoyl chloride is corrosive and can cause severe skin burns and eye damage.[4][5] It is also harmful if swallowed or inhaled.[4][6]

Based on this analysis, this compound should be treated as a substance that is potentially harmful if swallowed, inhaled, or in contact with skin, and capable of causing skin and eye irritation or damage.

Personal Protective Equipment (PPE): Your Primary Defense

A multi-layered approach to PPE is crucial to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE based on the type of laboratory operation.

Protection Level Required PPE When to Use
Standard Laboratory Operations Safety glasses with side shields, lab coat, nitrile gloves, closed-toe shoes.For handling small quantities in a well-ventilated chemical fume hood.
Operations with Splash or Aerosol Potential Chemical splash goggles, face shield, chemical-resistant apron or coveralls, double-gloving with nitrile gloves.Recommended when transferring, heating, or vortexing solutions, or when handling larger volumes.[7]
Emergency Situations (e.g., Spills) Full-face respirator with appropriate organic vapor cartridges, chemical-resistant suit, heavy-duty chemical-resistant gloves.For responding to uncontrolled releases or significant spills of the compound.[7]

Expert Insight: The selection of glove material is critical. While nitrile gloves offer good general protection, for prolonged or high-exposure tasks, consider consulting a glove compatibility chart for specific breakthrough times. Always inspect gloves for any signs of degradation before use.[8]

Operational Plan: A Step-by-Step Workflow for Safe Handling

Adherence to a standardized operational workflow is paramount to minimizing exposure and ensuring a controlled experimental environment.

Preparation and Handling Workflow

The following diagram illustrates the key steps for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_post_handling Post-Handling prep_area Designate a well-ventilated work area (Chemical Fume Hood) gather_materials Gather all necessary equipment and reagents prep_area->gather_materials don_ppe Don appropriate PPE as per the defined protection level gather_materials->don_ppe weigh Carefully weigh or measure the compound, avoiding dust or aerosol generation don_ppe->weigh transfer Use appropriate tools (e.g., spatula, pipette) for transfers weigh->transfer dissolve If creating a solution, add the compound slowly to the solvent transfer->dissolve decontaminate Decontaminate all surfaces and equipment dissolve->decontaminate doff_ppe Remove PPE in the correct order to avoid self-contamination decontaminate->doff_ppe wash_hands Wash hands thoroughly with soap and water doff_ppe->wash_hands

Caption: Workflow for Handling this compound
Procedural Best Practices
  • Engineering Controls: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[8]

  • Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in the laboratory. Avoid breathing dust, fumes, or vapors.

  • Skin and Eye Contact: Take all necessary precautions to avoid direct contact with skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[9][10]

  • Static Discharge: For larger quantities, take precautionary measures against static discharge.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and its contaminated waste is a critical component of laboratory safety and environmental responsibility.

Waste Segregation and Collection
  • Solid Waste: Collect any solid waste contaminated with this compound in a clearly labeled, sealed, and chemically compatible container.

  • Liquid Waste: Liquid waste containing this compound should be stored in a separate, labeled, and sealed container. Do not mix with incompatible waste streams.

  • Sharps: Any sharps (needles, razor blades, etc.) contaminated with the compound must be disposed of in a designated sharps container.

Storage and Disposal
  • Storage: Store all waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.[11]

  • Disposal: All waste must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) office for specific guidance on waste pickup and disposal procedures.[12][13]

Expert Insight: Never dispose of chemical waste down the drain. This can lead to environmental contamination and may violate regulatory requirements. Always consult your institution's EHS for the proper disposal protocols.

Emergency Procedures: Preparedness is Key

In the event of an emergency, prompt and correct action is crucial.

  • Spills: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's emergency response team.

  • Fire: In case of a fire involving this compound, use a dry chemical, carbon dioxide, or foam extinguisher.[10]

  • First Aid:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[9]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[10][14]

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[15]

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

By adhering to the comprehensive guidelines outlined in this document, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their scientific work.

References

  • BenchChem. Personal protective equipment for handling 4-Methyl-2-(piperidin-2-yl)oxazole.
  • BenchChem. Essential Safety and Operational Guidance for Handling Benzo[d]oxazole-4-carboxylic Acid.
  • Enamine. Safety Data Sheet.
  • TCI Chemicals. SAFETY DATA SHEET.
  • Apollo Scientific. 5-Phenyl-1,3-oxazole-4-carboxylic acid.
  • Fisher Scientific. SAFETY DATA SHEET.
  • Thermo Fisher Scientific. SAFETY DATA SHEET.
  • Fluorochem. Safety Data Sheet.
  • Centers for Disease Control and Prevention. Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Sigma-Aldrich. SAFETY DATA SHEET.
  • Thermo Fisher Scientific. SAFETY DATA SHEET.
  • National Institutes of Health. Oxazole | C3H3NO | CID 9255 - PubChem.
  • BOC Sciences. CAS 898759-35-8 this compound.
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  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole.
  • Guidechem. Oxazole 288-42-6 wiki.
  • National Oceanic and Atmospheric Administration. carbazole - Report | CAMEO Chemicals.
  • The University of Oklahoma Health Sciences Center. EHSO Manual 2025-2026 - Hazardous Waste.
  • Cosmetic Ingredient Review. Amended Safety Assessment of Alkyl Ethylhexanoates as Used in Cosmetics.
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  • Weill Cornell Medicine. EHS Program Manual 5.2 - Waste Disposal Procedure.
  • Yale Environmental Health & Safety. Management of Hazardous Waste Procedure.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.